6-Methoxy-2-methylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548338 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105277-11-0 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxy-2-methylpyridine-3-carbonitrile CAS number 105277-11-0
An In-Depth Technical Guide to 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS: 105277-11-0): Synthesis, Characterization, and Applications
Introduction
This compound, identified by CAS number 105277-11-0, is a substituted cyanopyridine that serves as a valuable heterocyclic building block in synthetic organic chemistry.[1][2][3] Its unique arrangement of a pyridine ring functionalized with a methoxy, a methyl, and a cyano group makes it a versatile intermediate for the synthesis of more complex molecular architectures. Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as the pyridine nucleus is a common feature in a vast array of biologically active compounds and functional materials.[4][5] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
The structural identity and purity of this compound are established through a combination of physical and spectroscopic methods. Key identifying properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 105277-11-0 | [1][2][6] |
| Molecular Formula | C₈H₈N₂O | [7] |
| Molecular Weight | 148.16 g/mol | [6][7] |
| Synonyms | 6-Methoxy-2-methylnicotinonitrile, 3-Cyano-6-methoxy-2-methylpyridine | [6] |
| Appearance | Solid | [7] |
| Melting Point | 82-83 °C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous confirmation of the molecule's structure. Data reported in the literature provides a clear spectral signature for this compound.[7]
| Technique | Key Data Points |
| IR (Infrared) | 2220 cm⁻¹ (strong, sharp C≡N stretch) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.07 (s, 3H, -OCH₃), 7.11 (d, 1H, Py-H), 8.18 (d, 1H, Py-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 164.2 (C2) |
| Mass Spec (MS) | m/z (%): 148 (M⁺, 97.6), 147 (100), 119 (88.1), 118 (85.7) |
Synthesis and Mechanistic Insights
A robust and efficient synthesis is paramount for the utility of any chemical intermediate. A notable one-pot synthesis for 2-methoxypyridine-3-carbonitriles, including the title compound, has been developed, offering a straightforward route from common starting materials.[7]
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Mechanistic Considerations
The synthesis proceeds via a cascade of reactions initiated by the deprotonation of propanedinitrile (malononitrile) by sodium methoxide, a strong base. The resulting carbanion acts as a potent nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization, with the methoxide from the solvent/base system being incorporated to form the final 2-methoxy-substituted pyridine ring. This one-pot procedure is highly efficient, though the formation of substituted 2-aminobenzene-1,3-dicarbonitrile by-products has been noted, necessitating careful purification.[7]
Detailed Experimental Protocol
The following is a generalized, self-validating protocol derived from established literature procedures.[7]
-
Preparation of Base: Prepare a solution of sodium methoxide by carefully adding sodium metal (0.1 mol) to anhydrous methanol (70 mL) under an inert atmosphere at 5°C.
-
Causality: Sodium methoxide is the catalyst, generating the nucleophile required for the initial C-C bond formation. The low temperature controls the initial exothermic reaction.
-
-
Addition of Nucleophile: To the freshly prepared sodium methoxide solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL). Stir for 5 minutes.
-
Causality: This step generates the malononitrile anion in situ.
-
-
Addition of Electrophile: Add the corresponding α,β-unsaturated enone (e.g., 3-buten-2-one) (0.1 mol) dropwise over 2 hours while maintaining the temperature.
-
Causality: Slow addition prevents polymerization and controls the reaction temperature.
-
-
Reaction: After the addition is complete, heat the mixture to reflux for 90 minutes.
-
Causality: The elevated temperature drives the cyclization and aromatization steps to completion.
-
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Dissolve the resulting oil in water (250 mL) and extract with dichloromethane (10 x 50 mL).
-
Causality: This step separates the organic product from inorganic salts and water-soluble impurities.
-
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the reactivity of its distinct functional groups.
-
Nitrile Group (-CN): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct heterocyclic rings like tetrazoles.
-
Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.[8]
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that activates the pyridine ring towards certain reactions. It can potentially be cleaved under harsh acidic conditions (e.g., HBr) to reveal a pyridone scaffold, which is another common motif in pharmaceuticals.[4]
Potential Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Applications in Research and Drug Discovery
While specific applications for this compound itself are not extensively documented in top-tier drug discovery literature, its structural class—substituted cyanopyridines—is of immense importance. These moieties are considered "privileged scaffolds" in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The pyridine ring is a key component in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.[4]
-
Kinase Inhibitors: The general structure is related to scaffolds used in the development of kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth.[9]
-
Other Therapeutic Areas: Pyridine derivatives are found in drugs for a wide range of conditions, including proton pump inhibitors (e.g., omeprazole) and allergy treatments.[4] The title compound provides a synthetically accessible starting point for exploring novel analogs in these and other therapeutic areas.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related substituted pyridines provides essential guidance.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[12][13]
-
First Aid:
| Hazard Classification | Precautionary Statements |
| Acute Toxicity, Skin Irritation, Eye Irritation, Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This information is based on related compounds and should be used as a guideline. Always consult a specific and current SDS before handling.
References
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769. [Link]
- Angene Chemical. (2024). Safety Data Sheet.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- PubChemLite. (n.d.). 6-methoxy-2-pyridinecarbonitrile (C7H6N2O).
- Amerigo Scientific. (n.d.). 6-Methoxy-3-pyridinecarbonitrile.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. National Institutes of Health.
- Roughley, S. D., & Jordan, A. M. (2011). The synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1173. [Link]
- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.
- Gomes, P. A. T. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6299. [Link]
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
Sources
- 1. 3-Pyridinecarbonitrile,6-methoxy-2-methyl-(9CI) | 105277-11-0 [chemicalbook.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-Methoxy-2-methylnicotinonitrile | CymitQuimica [cymitquimica.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 9. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-2-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines represent a core scaffold in a vast array of biologically active molecules and functional materials. 6-Methoxy-2-methylpyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents, and its unambiguous characterization is a critical step in ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for the structural verification of such molecules. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the experimental protocols for data acquisition and a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and Proton Environment
To comprehend the ¹H NMR spectrum of this compound, it is essential to first examine its molecular structure and the distinct chemical environments of its protons.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule possesses four distinct proton environments:
-
A methyl group at position 2 (-CH₃): These three protons are chemically equivalent.
-
A methoxy group at position 6 (-OCH₃): These three protons are also chemically equivalent.
-
A proton at position 4 (H-4): This is an aromatic proton.
-
A proton at position 5 (H-5): This is another aromatic proton.
The electronic effects of the substituents—the electron-donating methoxy and methyl groups, and the electron-withdrawing cyano group—will significantly influence the chemical shifts of the aromatic protons.
Experimental Protocol for ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is fundamental for accurate structural analysis. The following is a standard protocol for the preparation and analysis of a sample of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as a reference point for the chemical shifts of the sample protons.
2. NMR Spectrometer Setup: a. The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution. b. The spectrometer is tuned to the proton frequency, and the magnetic field is shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is typically sufficient for a straightforward structural confirmation. b. Acquisition Time: An acquisition time of 2-4 seconds is generally adequate. c. Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the spins have returned to equilibrium, allowing for accurate integration. d. Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio. e. Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for the protons in the molecule.
4. Data Processing: a. The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum. b. The spectrum is then phased to ensure that all peaks have the correct absorptive lineshape. c. The baseline of the spectrum is corrected to be flat. d. The spectrum is calibrated by setting the TMS peak to 0.00 ppm. e. The peaks are integrated to determine the relative number of protons giving rise to each signal.
Detailed Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments. The following table summarizes the predicted ¹H NMR data based on established substituent effects on the pyridine ring.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (at C2) | ~ 2.55 | Singlet (s) | - | 3H |
| -OCH₃ (at C6) | ~ 3.95 | Singlet (s) | - | 3H |
| H-5 | ~ 6.80 | Doublet (d) | ~ 8.0 | 1H |
| H-4 | ~ 7.65 | Doublet (d) | ~ 8.0 | 1H |
Interpretation of the Spectral Data:
-
-CH₃ Signal (δ ~ 2.55 ppm): This singlet, integrating to three protons, is assigned to the methyl group at the C2 position. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. The absence of coupling confirms that there are no adjacent protons.
-
-OCH₃ Signal (δ ~ 3.95 ppm): This singlet, also integrating to three protons, is attributed to the methoxy group at the C6 position. The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a downfield shift compared to the C2-methyl group. The lack of splitting indicates no neighboring protons.
-
H-5 Signal (δ ~ 6.80 ppm): This signal, appearing as a doublet and integrating to one proton, is assigned to the proton at the C5 position. The electron-donating methoxy group at the ortho-position (C6) shields this proton, causing it to appear at a relatively upfield chemical shift for an aromatic proton. The signal is split into a doublet due to coupling with the adjacent H-4 proton. The coupling constant, J, is expected to be around 8.0 Hz, which is typical for ortho-coupling in a six-membered aromatic ring.
-
H-4 Signal (δ ~ 7.65 ppm): This downfield doublet, integrating to one proton, is assigned to the proton at the C4 position. This proton is deshielded by the anisotropic effect of the neighboring electron-withdrawing cyano group at C3. It is also coupled to the H-5 proton, resulting in a doublet with the same coupling constant of approximately 8.0 Hz.
Figure 2: Diagram illustrating the through-bond coupling relationship between the aromatic protons in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The chemical shifts, multiplicities, and integration values of the four distinct proton signals are in excellent agreement with the proposed structure and the known electronic effects of the substituents on the pyridine ring. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, providing a detailed framework for the acquisition and interpretation of the ¹H NMR spectrum of this important heterocyclic compound, thereby ensuring the quality and reliability of their scientific endeavors.
References
- Al-Jaber, N., et al. (2012). Synthesis and applications of 3-cyanopyridine derivatives. Molecules, 17(7), 8493-8535. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2785-2815. [Link]
- SpectraBase. (n.d.). Pyridine. In Wiley Online Library.
- O'Hagan, D. (2000). Pyridine and its derivatives. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 1-134). Elsevier. [Link]
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Methoxy-2-methylpyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-methoxy-2-methylpyridine-3-carbonitrile, a substituted heterocyclic compound relevant to pharmaceutical and chemical research. This document moves beyond a simple recitation of data, offering a deep dive into the causal logic behind experimental design, from sample preparation to spectral interpretation. We will explore the theoretical prediction of chemical shifts, detail a robust protocol for data acquisition, and perform a full assignment of the carbon signals, grounding our analysis in established principles and empirical data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and verification of complex organic molecules.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the synthesis and development of novel chemical entities, unambiguous structural verification is paramount. While various analytical techniques like mass spectrometry and infrared spectroscopy provide crucial pieces of the puzzle, ¹³C NMR spectroscopy offers a direct, non-destructive map of the carbon skeleton of a molecule.[1] For a polysubstituted aromatic compound such as this compound, ¹³C NMR is indispensable. It allows us to:
-
Confirm the number of non-equivalent carbon atoms in the molecule.[2][3]
-
Identify the chemical environment of each carbon (e.g., aromatic, methyl, nitrile).
-
Verify the substitution pattern on the pyridine ring through the electronic effects observed in the chemical shifts.
This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing both the practical "how-to" and the critical "why" at each stage of the analysis.
Molecular Structure and Theoretical Chemical Shift Prediction
Before acquiring an experimental spectrum, a foundational understanding of the molecule's structure allows us to predict the expected chemical shifts. This predictive step is crucial for an efficient and accurate final assignment.
The structure of this compound contains eight unique carbon atoms, and therefore, we expect to observe eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
Caption: Numbered structure of this compound.
Based on established chemical shift ranges for various functional groups, we can estimate the regions where each signal will appear.[4][5][6]
| Carbon Atom(s) | Functional Group Type | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
| C6 | Aromatic (C-O, C=N) | 160 - 170 | Attached to two electronegative atoms (ring Nitrogen and Methoxy Oxygen), leading to significant deshielding. |
| C2 | Aromatic (C-CH₃, C=N) | 155 - 165 | Attached to the electronegative ring Nitrogen, resulting in a downfield shift. |
| C4 | Aromatic (C-H) | 135 - 145 | Aromatic CH carbon, deshielded by the ring Nitrogen. |
| C7 (CN) | Nitrile | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[4] |
| C5 | Aromatic (C-H) | 105 - 115 | Aromatic CH, typically found upfield relative to other pyridine carbons not directly adjacent to the nitrogen. |
| C3 | Aromatic (C-CN) | 90 - 100 | Quaternary carbon whose position is influenced by both the attached nitrile and adjacent methoxy-bearing carbon. |
| C9 (OCH₃) | Methoxy | 50 - 60 | Typical range for an aromatic methoxy carbon.[7][8] |
| C8 (CH₃) | Methyl | 20 - 30 | Aliphatic carbon attached to an aromatic ring. |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and optimized instrument parameters. The goal is to maximize the signal-to-noise (S/N) ratio, especially for the inherently less sensitive quaternary carbons, while ensuring spectral accuracy.
Sample Preparation
The quality of the sample has a profound impact on the resulting spectrum. A properly prepared sample minimizes issues with magnetic field homogeneity, leading to sharp, well-resolved peaks.
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound. This concentration is a balance; it is sufficient for obtaining a good ¹³C spectrum in a reasonable time (20-60 minutes) without causing excessive solution viscosity, which can lead to line broadening.[9][10]
-
Solvent Selection: Use approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can be used as a secondary chemical shift reference.[4][11]
-
Dissolution & Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Data Acquisition Workflow
The following workflow outlines the logical steps from a prepared sample to a final, processed spectrum.
Caption: Standard workflow for NMR data acquisition and processing.
Optimized Spectrometer Parameters
The choice of acquisition parameters is a trade-off between sensitivity and experiment time. For ¹³C NMR, where T₁ relaxation times can be long and the nucleus is insensitive, these choices are particularly important.[12][13]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | A 30° pulse angle is used to allow for a shorter relaxation delay, as it takes less time for the magnetization to return toward equilibrium compared to a 90° pulse. This significantly improves S/N over time.[12] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient time to digitize the signal without unnecessarily long delays. |
| Relaxation Delay (D1) | 2.0 s | A longer delay ensures even carbons with long relaxation times (like quaternary carbons) can relax, though a full 5xT₁ is often impractical. This value provides a good compromise. |
| Number of Scans (NS) | 128 - 1024 | The S/N ratio improves with the square root of the number of scans. A higher number is necessary to detect weak signals from quaternary carbons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). |
Spectral Analysis and Signal Assignment
The experimental ¹³C NMR spectrum of this compound in CDCl₃ shows eight distinct signals as predicted. The following assignments are based on the experimental data, correlated with the theoretical predictions and electronic effects of the substituents.[14]
| Signal (Peak No.) | Experimental Shift (δ) ppm[14] | Assigned Carbon | Carbon Type | Justification for Assignment |
| 1 | 162.7 | C6 | Quaternary | Most downfield signal due to being bonded to the highly electronegative ring nitrogen and the methoxy oxygen. |
| 2 | 158.4 | C2 | Quaternary | Second most deshielded carbon, as it is directly attached to the ring nitrogen. |
| 3 | 139.8 | C4 | CH | Aromatic CH in a position para to the ring nitrogen, consistent with pyridine-like systems. |
| 4 | 116.8 | C7 (CN) | Quaternary | Falls perfectly within the characteristic range for a nitrile carbon (115-125 ppm).[4] |
| 5 | 110.1 | C5 | CH | Aromatic CH in a position meta to the ring nitrogen, which is typically more shielded than the para position. |
| 6 | 92.4 | C3 | Quaternary | Significantly shielded for a pyridine ring carbon. This upfield shift is attributed to the electronic effects of the adjacent C2-methyl and C6-methoxy groups. This is a key identifying feature. |
| 7 | 54.4 | C9 (OCH₃) | CH₃ | Classic chemical shift for a methoxy group attached to an aromatic ring.[7][15] |
| 8 | 23.0 | C8 (CH₃) | CH₃ | Typical chemical shift for a methyl group attached to an sp² hybridized carbon of an aromatic ring. |
Discussion of Assignments:
The assignments for the protonated carbons (C4, C5) and the substituent carbons (C8, C9, C7) are relatively straightforward based on well-established chemical shift ranges. The primary challenge lies in differentiating the three quaternary carbons of the pyridine ring (C2, C3, C6).
-
C6 (162.7 ppm) is unambiguously the most deshielded carbon. The cumulative electron-withdrawing effects of the adjacent ring nitrogen and the directly bonded, electronegative methoxy oxygen atom pull significant electron density away from this nucleus.
-
C2 (158.4 ppm) is also strongly deshielded by the adjacent nitrogen, placing it significantly downfield.
-
C3 (92.4 ppm) has the most unusual chemical shift. While it is an sp² carbon within an aromatic ring, its signal appears remarkably upfield. This shielding can be rationalized by considering the specific electronic environment created by the substituents, a phenomenon that can be confirmed with computational predictions or advanced NMR experiments.[16]
For absolute, unequivocal assignment of quaternary carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HMBC experiment would reveal correlations between protons and carbons separated by 2 or 3 bonds. For instance, the protons of the methyl group (C8) would show a correlation to C2 and C3, while the methoxy protons (C9) would correlate to C6, thereby cementing these assignments.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is readily interpreted through a systematic approach. By combining theoretical predictions with a robust experimental methodology, all eight carbon signals were successfully assigned. The analysis highlights the powerful diagnostic value of ¹³C chemical shifts, which are exquisitely sensitive to the local electronic environment within a molecule. This guide demonstrates a comprehensive workflow that ensures not only the acquisition of high-quality data but also its confident and accurate interpretation, a cornerstone of modern chemical research and development.
References
- Tousšek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
- Tousšek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.
- Oregon State University. ¹³C NMR Chemical Shifts. Chemistry Department.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.
- CASPRE - ¹³C NMR Predictor. CAS.
- University of Ottawa. NMR Sample Preparation. NMR Facility.
- Fiveable. Uses of ¹³C NMR Spectroscopy. Organic Chemistry.
- EPFL. InfoSheet: NMR sample preparation. ISIC-GE.
- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- University of Calgary. Spectroscopy Analysis: Nitriles. Department of Chemistry.
- Anasazi Instruments. (2018). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments Blog.
- Kurutz, J. (2020). Optimized Default ¹³C Parameters. University of Wisconsin-Madison Chemistry NMR Facility.
- Slideshare. (2015). C-13 NMR Spectroscopy.
- ResearchGate. (2017). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ResearchGate. (2013). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4.
- Defense Technical Information Center. (1981). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Agrawal, P. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications.
- Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. The Journal of Organic Chemistry.
- Mesbah Energy. (2021). Spectroscopy ¹³C NMR and ¹H NMR.
- ChemAxon. NMR Predictor. ChemAxon Docs.
- Chemistry LibreTexts. (2021). Principles of ¹³C NMR Spectroscopy.
- Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. Modern NMR Techniques for Structure Elucidation.
- Moser, A. (2020). Methoxy groups just stick out. ACD/Labs.
- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications.
- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
- Hong, M. (1999). Accurate Measurement of Methyl ¹³C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. Journal of the American Chemical Society.
- NMRDB.org. Predict ¹³C carbon NMR spectra.
- Scribd. NMR Spectroscopy Data Parameters.
- Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? The University of Ottawa NMR Facility Blog.
- ACD/Labs. NMR Prediction.
- ResearchGate. (2019). Synthesis, ¹³C NMR, and UV spectroscopic study of ¹³C-labeled nitrile N-oxide.
- NPTEL. ¹³C NMR spectroscopy • Chemical shift.
- Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- Lombardi, J. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Lombardi, J. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?
- Testbook. The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental).
- University of Alberta. Tables For Organic Structure Analysis.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- SpectraBase. 3-CYANO-6-METHOXY-2-METHYLPYRIDINE. Wiley.
- The Royal Society of Chemistry. Supporting Information: ¹³C NMR Spectrum of Pyridine derivatives.
Sources
- 1. studylib.net [studylib.net]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Synthetic Chemist's Guide to Substituted Pyridine Carbonitriles: A Methodological Deep Dive
Introduction: The Enduring Significance of the Pyridine Carbonitrile Scaffold
The substituted pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The introduction of a carbonitrile (-CN) group further enhances the molecular diversity and therapeutic potential of these heterocyles. The nitrile moiety can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups, making substituted pyridine carbonitriles highly sought-after intermediates in the synthesis of novel therapeutics.[5] This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable class of molecules, with a focus on the underlying principles and practical applications for researchers in drug discovery and development.
Pillar 1: Classical Condensation Strategies for Pyridine Carbonitrile Ring Formation
The construction of the pyridine ring through condensation reactions represents a foundational approach to synthesizing substituted pyridine carbonitriles. These methods, while established, continue to be refined and utilized for their robustness and access to specific substitution patterns.
The Guareschi-Thorpe Condensation: A Versatile Route to Pyridones
The Guareschi-Thorpe condensation is a classic multicomponent reaction that provides access to 2-hydroxypyridine-3-carbonitriles (which exist in equilibrium with their 2-pyridone tautomers).[6][7][8][9][10] This reaction typically involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[9][10]
The causality behind this transformation lies in a series of well-defined steps: Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration/aromatization. The choice of base and solvent can significantly influence the reaction outcome and yield.[11]
Diagram 1: Proposed Mechanism for the Guareschi-Thorpe Condensation
Caption: A simplified workflow of the Guareschi-Thorpe condensation.
Representative Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile [12]
-
Reactant Preparation: In a microwave reactor vessel, combine 4-chlorobenzaldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the mixture.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100°C for 30 minutes.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
This microwave-assisted protocol significantly reduces reaction times compared to conventional heating, showcasing a modern adaptation of a classic reaction.[12]
The Bohlmann-Rahtz Pyridine Synthesis: A Pathway to Highly Substituted Pyridines
The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines.[13][14][15][16][17] The classical approach involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[16][17]
A key advantage of this method is the high degree of substitution that can be achieved with regiochemical control.[13] Modern modifications often employ one-pot, three-component procedures, where the enamine is generated in situ from a β-dicarbonyl compound and ammonia or an ammonium salt, followed by the addition of the ethynyl ketone.[13][15]
Diagram 2: The Bohlmann-Rahtz Pyridine Synthesis Workflow
Caption: A flowchart illustrating the key stages of the Bohlmann-Rahtz synthesis.
Pillar 2: Modern Synthetic Approaches Leveraging Catalysis and Multicomponent Reactions
Contemporary synthetic chemistry has introduced a host of innovative methods for constructing the pyridine carbonitrile scaffold, often with improved efficiency, atom economy, and functional group tolerance.
Transition-Metal-Catalyzed C-H Cyanation of Pyridines
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic cores.[2][18][19] Transition-metal-catalyzed C-H cyanation of pyridines allows for the direct introduction of a nitrile group onto a pre-existing pyridine ring, obviating the need for de novo ring construction.[20][21][22]
Various catalytic systems, often employing copper or palladium, have been developed for this transformation.[20][23] The regioselectivity of the cyanation is a critical aspect, and it is often directed by the electronic and steric properties of the pyridine substrate and the nature of the catalyst and ligands.[18][21]
Table 1: Comparison of Selected C-H Cyanation Methods for Pyridines
| Catalyst System | Cyanating Agent | Typical Regioselectivity | Key Advantages | Reference |
| Copper-mediated | Ammonium Iodide/DMF | C3-position of imidazo[1,2-a]pyridines | Utilizes a non-toxic cyano source | [20] |
| Electrochemical | TMSCN | Regioselective | Avoids harsh chemical oxidants | [22] |
| Tandem Process | Cyano electrophile | C3-selective | Suitable for late-stage functionalization | [21] |
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, wherein three or more reactants combine in a one-pot fashion to form a single product, are highly valued for their operational simplicity and atom economy.[11][24][25][26] Several MCRs have been developed for the synthesis of highly functionalized pyridine carbonitriles.[5][11] These reactions often proceed through a cascade of elementary steps, rapidly building molecular complexity from simple starting materials.
A notable example is the one-pot synthesis of pyridine-3,5-dicarbonitriles from an aldehyde, malononitrile, and a thiol, catalyzed by a base.[11] The choice of catalyst and solvent can dramatically influence the reaction pathway and efficiency.[11]
Diagram 3: Conceptual Workflow of a Multicomponent Pyridine Carbonitrile Synthesis
Caption: A generalized scheme for a one-pot multicomponent synthesis.
[2+2+2] Cycloaddition Reactions
Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a highly efficient and atom-economical method for constructing substituted pyridine rings.[27][28] Cobalt-catalyzed systems, in particular, have been extensively studied for this transformation due to cobalt's affordability and versatile catalytic activity.[27] This approach allows for the convergent synthesis of pyridines from readily available building blocks.
Conclusion and Future Outlook
The synthesis of substituted pyridine carbonitriles is a dynamic field of research, with a rich history of classical methods and a vibrant landscape of modern innovations. The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and the desired scale of the synthesis. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyridine carbonitriles will undoubtedly remain a key focus for the scientific community. The ongoing exploration of novel catalytic systems and the application of enabling technologies such as flow chemistry and machine learning are poised to further revolutionize our ability to access this important class of molecules.
References
- Guo, K., Thompson, M. J., & Chen, B. (2021). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry.
- Li, Y., et al. (2019). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry.
- Zolfigol, M. A., et al. (Eds.). (2022).
- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex.
- Martínez, R., et al. (2021). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ResearchGate.
- Merck & Co. (n.d.).
- Wang, Y., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition.
- Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Rocha, J. (2018). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.
- Ghorbani-Vaghei, R., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
- Ghorbani-Vaghei, R., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central.
- Ishikawa, H., et al. (2021). Synthetic application of modified Bohlmann–Rahtz pyridine synthesis. ResearchGate.
- Wang, C., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry.
- BenchChem. (2025). Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis.
- Pinto, M., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Sharma, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmacy and Pharmacology.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Wang, C., et al. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
- Khan, M. M., et al. (2021). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ResearchGate.
- Kumar, S., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-.
- Organic Chemistry Division, University of Leeds. (n.d.).
- Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Reddy, P. V., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.
- Khan, M. M., et al. (2021). Synthesis of pyridine derivatives using multicomponent reactions. Request PDF.
- Khan, M. M., et al. (2021). Three‐component synthesis of highly substituted pyridines. ResearchGate.
- O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Song, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Sayed, H. H., et al. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate.
- Wu, X.-F. (2016).
- Khan, K. M., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry.
- Wu, X.-F. (2016).
- Organic Chemistry Division, University of Leeds. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
- Guan, Z.-H., et al. (2022). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
- Christi, V. E. I., et al. (2024). Therapeutic Values of Pyridine Molecules from Natural Sources: A Comprehensive Review.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bcrcp.ac.in [bcrcp.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
The Diverse Biological Activities of Cyanopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Cyanopyridine Scaffold
The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of heterocyclic compounds. Among these, pyridine-based structures have garnered significant attention due to their prevalence in natural products and their wide array of pharmacological activities.[1][2][3] The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, has emerged as a particularly privileged pharmacophore in medicinal chemistry.[4][5] The unique electronic properties conferred by the cyano group, coupled with the versatility of the pyridine ring for chemical modification, make cyanopyridine derivatives a fertile ground for the development of potent and selective therapeutic agents.[1][6]
This technical guide provides an in-depth exploration of the multifaceted biological activities of cyanopyridine derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, while also touching upon their emerging roles in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, and practical experimental protocols to aid in the exploration and application of this promising class of compounds.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Cyanopyridine derivatives have demonstrated remarkable potential in oncology, with numerous studies highlighting their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[7][8][9][10][11][12]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of cyanopyridines stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.
1. Kinase Inhibition: A predominant mechanism of action for many anticancer cyanopyridine derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[1]
-
PIM-1 Kinase: Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[8][13][14] For instance, certain 3-cyanopyridine derivatives have shown significant PIM-1 inhibitory activity, leading to cytotoxicity in breast and prostate cancer cell lines.[7][8]
-
VEGFR-2/HER-2 Dual Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[9] This dual inhibition is a promising strategy to simultaneously target tumor angiogenesis and cell proliferation.
-
EGFR Inhibition: Novel pyrimidine and 3-cyanopyridine-based compounds have been designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, demonstrating potent activity against cancer cell lines.[5][15]
2. Survivin Modulation: Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in most human tumors and is associated with resistance to chemotherapy.[10][12] Certain 3-cyanopyridine derivatives have been shown to act as survivin modulators, inducing its degradation and thereby promoting apoptosis in cancer cells.[10]
3. STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and migration. Dysregulation of this pathway is common in many cancers. A 2-amino-3-cyanopyridine derivative has been shown to inhibit the phosphorylation of STAT3, leading to the suppression of colorectal cancer cell migration and colony formation.[16]
4. HDAC Inhibition: Some cyanopyridine derivatives have been developed as dual inhibitors of PIM-1 kinase and histone deacetylases (HDACs), representing a multi-target approach to cancer therapy.[17]
B. Quantitative Data: Potency Across Various Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of selected cyanopyridine derivatives against various human cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridine Derivatives | PIM-1 Kinase | MCF-7 (Breast) | 1.69 - 1.89 | [7] |
| 3-Cyanopyridine Derivatives | PIM-1 Kinase | PC-3 (Prostate) | 0.13 - 0.326 | [8] |
| Cyanopyridones | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.39 - 1.77 | [9] |
| 2-Oxo-3-cyanopyridines | Survivin | PC-3 (Prostate) | 27.2 - 52 | [10] |
| 2-Amino-3-cyanopyridine | STAT3 | HCT-116 (Colorectal) | 10.50 | [16] |
C. Experimental Protocols
1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
2. Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of cyanopyridine derivatives against a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: Add the cyanopyridine derivative at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a light signal.
-
ELISA-based assay: Using a specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
D. Signaling Pathway and Workflow Diagrams
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridine Derivatives.
Caption: Workflow for MTT Assay to Determine In Vitro Cytotoxicity.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyanopyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][19][20][21][22][23][24]
A. Spectrum of Activity
Various substituted 2-amino-3-cyanopyridines and related scaffolds have been synthesized and evaluated for their antimicrobial properties.[19][20][21][24] These compounds have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[19][21][24] Some derivatives have also exhibited antifungal activity.[24]
B. Mechanism of Action: Targeting Essential Bacterial Processes
While the exact mechanisms are still under investigation for many derivatives, some studies point towards the inhibition of essential bacterial enzymes. For example, some N-amino-5-cyano-6-pyridones have been identified as inhibitors of DNA gyrase A, an enzyme crucial for bacterial DNA replication.[23]
C. Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values of representative cyanopyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridines | E. coli | 64.5 - 250 | [21] |
| 2-Amino-3-cyanopyridines | S. aureus | 64.5 - 250 | [21] |
| N-amino-5-cyano-6-pyridones | E. coli | 3.91 | [23] |
D. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the cyanopyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anti-inflammatory Activity and Other Biological Properties
Beyond their anticancer and antimicrobial effects, cyanopyridine derivatives have shown potential in other therapeutic areas.
A. Anti-inflammatory Activity
Several cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to the standard drug indomethacin in animal models of inflammation.[19][20][25]
B. Enzyme Inhibition
-
Carbonic Anhydrase Inhibition: 2-Amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, which are involved in various physiological processes.[26][27]
-
Antiviral Activity: The 2-amino-3-cyanopyridine scaffold has been identified as a vital bioactive structure with potential antiviral properties.[2][3][6][28]
C. Potential in Neurodegenerative Diseases
Emerging research suggests a potential role for cyanopyridine-based compounds in the context of neurodegenerative diseases like Alzheimer's.[29][30][31][32][33] For instance, cyanopyridine-triazine hybrids have been explored as multi-target agents for Alzheimer's disease, showing potential to inhibit cholinesterases and disaggregate Aβ peptide.[29]
Conclusion and Future Directions
The cyanopyridine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to anti-inflammatory and enzyme-inhibiting properties, underscore the significant potential of this chemical class. The ability to readily modify the cyanopyridine core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by cyanopyridine derivatives will be crucial for rational drug design and the development of more selective and potent compounds.
-
In Vivo Efficacy and Safety: Promising in vitro candidates need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate diverse libraries of cyanopyridine derivatives, coupled with high-throughput screening, will accelerate the identification of new lead compounds.
References
- A review: Biological activities of novel cyanopyridine deriv
- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health (NIH). [Link]
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health (NIH). [Link]
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PubMed Central. [Link]
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]
- Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines.
- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. PubMed. [Link]
- Antimicrobial activity of the active synthesized compounds.
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]
- 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
- Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
- Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Taylor & Francis Online. [Link]
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health (NIH). [Link]
- Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory P
- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PubMed Central. [Link]
- Antibacterial activity of 2-amino-3-cyanopyridine derivatives.
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
- Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. [Link]
- Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines.
- Structure of cyanopyridine. Different biological activities displayed...
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
- Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents.
- Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Bentham Science. [Link]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
- The cyanopyridine moiety as anticancer agents.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]
- Freshwater Cyanobacterial Toxins, Cyanopeptides and Neurodegener
- Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease. MDPI. [Link]
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]
- Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease.
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
6-Methoxy-2-methylpyridine-3-carbonitrile: A Comprehensive Technical Guide for the Modern Researcher
Introduction: The Strategic Value of a Versatile Pyridine Building Block
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in the development of novel functional molecules. Within this vast chemical space, 6-methoxy-2-methylpyridine-3-carbonitrile has emerged as a particularly valuable and versatile building block.
This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of this compound. Moving beyond a simple catalog of reactions, this document delves into the strategic considerations behind its synthesis, the nuanced reactivity of its functional groups, and its application in the construction of complex molecular architectures with significant biological and material properties. Herein, we will explore the fundamental chemistry of this compound, providing both a theoretical framework and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical and Spectral Data
A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 105277-11-0 | |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| Melting Point | 82-83 °C | [1] |
| Appearance | White to off-white solid | Commercially available |
Spectral Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed for the methoxy group (singlet), the methyl group (singlet), and two aromatic protons (doublets).
-
¹³C NMR (CDCl₃): Characteristic signals are expected for the nitrile carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon.
-
Infrared (IR): A strong, sharp absorption band characteristic of the nitrile (C≡N) group is a key diagnostic feature, typically appearing in the range of 2220-2230 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 148, with a characteristic fragmentation pattern.[1]
Synthesis of this compound: A Practical Approach
The construction of the this compound scaffold is most commonly achieved through a one-pot condensation reaction. This method offers a straightforward and efficient route from readily available starting materials.
Core Synthetic Strategy: Condensation of an α,β-Unsaturated Ketone with Propanedinitrile
The most prevalent and practical synthesis involves the reaction of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in the presence of a base, typically sodium methoxide in methanol.[1] This approach leverages a cascade of reactions, including a Michael addition and subsequent cyclization, to construct the pyridine ring.
// Reactants Reactant1 [label="Propanedinitrile"]; Reactant2 [label="α,β-Unsaturated Ketone/Enone"]; Base [label="Sodium Methoxide\nin Methanol"];
// Intermediates Intermediate1 [label="Michael Adduct"]; Intermediate2 [label="Cyclized Intermediate"];
// Product Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow {rank=same; Reactant1; Reactant2; Base} -> Intermediate1 [label="Michael Addition"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="Dehydration &\nAromatization"]; }
Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-methoxypyridine-3-carbonitriles, adapted for the specific synthesis of this compound.[1]
Materials:
-
Propanedinitrile (Malononitrile)
-
An appropriate enone (e.g., 4-methoxybut-3-en-2-one)
-
Sodium metal
-
Anhydrous Methanol
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Stir the mixture until all the sodium has reacted.
-
Addition of Propanedinitrile: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in anhydrous methanol (70 mL) dropwise, maintaining the temperature at 5 °C.
-
Addition of Enone: After stirring for 5 minutes, add a solution of the enone (0.1 mol) in anhydrous methanol (150 mL) dropwise over a period of 2 hours.
-
Reaction: Upon completion of the addition, reflux the reaction mixture for 90 minutes.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting oil in water (250 mL) and extract with dichloromethane (10 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane) to afford this compound as a solid.
The Reactivity Landscape: A Trifecta of Functional Groups
The synthetic utility of this compound stems from the distinct and tunable reactivity of its three key functional groups: the nitrile, the methoxy group, and the methyl group. Understanding the interplay of these groups is crucial for designing effective synthetic strategies.
Core [label="{this compound | { Nitrile (C≡N) | Methoxy (-OCH₃) | Methyl (-CH₃)}}"];
// Nitrile Reactions Nitrile_Hydrolysis [label="Hydrolysis to\nCarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrile_Reduction [label="Reduction to\nAminomethyl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrile_Addition [label="Nucleophilic Addition\n(e.g., Grignard)", fillcolor="#FBBC05", fontcolor="#202124"];
// Methoxy Reactions Methoxy_Demethylation [label="Demethylation to\nPyridone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Methyl Reactions Methyl_Functionalization [label="Functionalization via\nMetalation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Core:f0 -> Nitrile_Hydrolysis; Core:f0 -> Nitrile_Reduction; Core:f0 -> Nitrile_Addition; Core:f1 -> Methoxy_Demethylation; Core:f2 -> Methyl_Functionalization; }
Reactivity of the functional groups of this compound.
The Nitrile Group: A Gateway to Diverse Functionalities
The nitrile group at the 3-position is a versatile handle for a variety of chemical transformations.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for the synthesis of amide derivatives, which are prevalent in many bioactive molecules.
General Protocol for Acidic Hydrolysis:
-
Heat the nitrile under reflux with a dilute strong acid, such as hydrochloric acid.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Adjust the pH to precipitate the carboxylic acid, which can then be isolated by filtration.
-
-
Reduction to Amine: The nitrile can be reduced to the corresponding primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to introduce a basic nitrogen center, which is often crucial for modulating the pharmacokinetic properties of drug candidates.
General Protocol for LiAlH₄ Reduction:
-
In a dry, inert atmosphere, add a solution of the nitrile in an anhydrous ether (e.g., THF or diethyl ether) to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent to isolate the amine.
-
The Methoxy Group: A Modulator of Electronic Properties and a Handle for Derivatization
The 6-methoxy group significantly influences the electronic nature of the pyridine ring and can be a site for further modification.
-
Selective Demethylation: The methoxy group can be selectively cleaved to reveal the corresponding pyridone. This transformation can be achieved using various reagents, with L-selectride being a particularly effective and chemoselective option for demethylating methoxypyridines in the presence of other methoxyaryl groups. This allows for the introduction of a hydrogen bond donor and can dramatically alter the biological activity of a molecule.
The Methyl Group: A Site for C-H Functionalization
The 2-methyl group, while seemingly simple, provides an opportunity for C-H functionalization, allowing for the extension of the molecular scaffold.
-
Metalation and Subsequent Electrophilic Quench: The methyl group can be deprotonated using a strong base, such as an organolithium reagent or potassium amide, to generate a nucleophilic species. This intermediate can then be reacted with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at this position.
Applications in Drug Discovery: A Scaffold for Kinase and GPCR Modulators
The this compound scaffold is a recurring motif in the design of bioactive molecules, particularly in the realm of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors
The pyridine ring is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The substituents on the pyridine ring of this compound can be strategically utilized to occupy different pockets of the ATP-binding site, leading to potent and selective inhibition. Derivatives of the 2-methyl-3-cyanopyridine scaffold have been explored as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets. The 2-methyl-3-cyanopyridine core has been incorporated into novel CDK inhibitors.[2][3]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including neurodegenerative disorders and cancer. The 2-methyl-3-cyanopyridine scaffold has served as a starting point for the development of GSK-3 inhibitors.
GPCR Modulators
GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern medicines. The substituted pyridine core can be elaborated to generate ligands with high affinity and selectivity for various GPCRs. The functional groups of this compound provide the necessary handles to synthesize libraries of compounds for screening against different GPCR targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]
-
Toxicity: While specific toxicity data for this compound is limited, cyanopyridine derivatives should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of complex and functional molecules. Its straightforward synthesis, coupled with the distinct and tunable reactivity of its nitrile, methoxy, and methyl groups, makes it an invaluable tool for medicinal chemists and materials scientists. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the potential of this scaffold to accelerate their research and development efforts.
References
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES, 36(4), 769.
- Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet.
- Xiao, Z., et al. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508. Bioorganic & Medicinal Chemistry Letters, 28(9), 1535-1539.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CYANOPYRIDINE.
- Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 15(1), 133-151.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
Introduction: From Foul Odor to Pharmaceutical Pillar
An In-depth Technical Guide to the Discovery and History of Substituted Pyridines
The pyridine ring, a simple six-membered aromatic heterocycle, stands as a cornerstone of modern chemical and pharmaceutical sciences. Initially isolated as a foul-smelling liquid from heated animal bones, this unassuming molecule has evolved into a "privileged scaffold".[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural similarity to benzene have made it an indispensable building block in a vast array of applications. Pyridine and its substituted derivatives are integral to natural products like vitamins and alkaloids, and they form the core of thousands of approved pharmaceutical agents, from antivirals to anticancer drugs.[3][4][5][6]
This guide provides a technical journey through the history of substituted pyridines, intended for researchers, scientists, and professionals in drug development. It eschews a simple chronological listing in favor of a narrative that explores the causality behind key discoveries. We will delve into the initial isolation and structural elucidation of the parent ring, dissect the foundational synthetic methodologies that unlocked its potential, and examine the profound impact these discoveries have had on medicinal chemistry and beyond.
Part 1: The Dawn of Pyridine Chemistry
Discovery and Characterization: An Unpleasant Beginning
The story of pyridine begins not in a pristine laboratory, but in the smoky, acrid distillates of heated organic matter. In 1849, the Scottish scientist Thomas Anderson, while investigating the oil obtained from the high-temperature heating of animal bones, isolated an impure, colorless liquid with a deeply unpleasant, fishy odor.[7][8][9] Recognizing its extreme flammability, he named the new substance pyridine , derived from the Greek πῦρ (pyr), meaning fire, and the suffix -idine, used to denote a nitrogen-containing cyclic compound.[7][10]
For two decades, the precise structure of this new compound remained a mystery. The breakthrough came in the late 1860s, when Wilhelm Körner (1869) and James Dewar (1871), working independently, proposed the correct aromatic structure.[3][4][7][8] Drawing an analogy to the relationship between naphthalene and quinoline, they correctly deduced that pyridine is derived from benzene by the replacement of one C-H unit with a nitrogen atom.[7] This structural hypothesis was later confirmed experimentally when pyridine was reduced to the saturated heterocycle piperidine.[7]
The First Synthesis: A Landmark in Heterocyclic Chemistry
While isolation from natural sources provided the first samples, the ability to construct the pyridine ring synthetically was a critical next step. In 1876, William Ramsay achieved the first-ever synthesis of a heteroaromatic compound by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[6][7][10][11] Though the yield was low and the method impractical for general use, it was a monumental proof of concept, confirming the structure and opening the door for chemists to design rational syntheses of its derivatives.[8][11]
Part 2: Foundational Syntheses of Substituted Pyridines
The true potential of the pyridine scaffold could only be unlocked through methods that allowed for the controlled installation of substituents. Three classical, named reactions, developed by two towering figures in organic chemistry, laid the groundwork for virtually all subsequent pyridine chemistry.
The Hantzsch Pyridine Synthesis (1881): A Symphony of Components
Discovered by the German chemist Arthur Rudolf Hantzsch in 1881, this reaction was a paradigm shift in heterocyclic chemistry.[7][12][13][14] It is a multi-component reaction renowned for its simplicity and efficiency in constructing highly functionalized pyridines in a single pot.[12]
Causality and Significance: The Hantzsch synthesis provided the first general and reliable method for creating symmetrically substituted pyridines from simple, acyclic precursors. Its genius lies in its convergence, assembling a complex heterocycle from three basic components: two equivalents of a β-dicarbonyl compound (like a β-ketoester), one equivalent of an aldehyde, and a source of nitrogen, typically ammonia.[7][12][13] The initial product is a stable 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which can then be oxidized to the fully aromatic pyridine.[13][15] This methodology directly enabled the systematic study of structure-activity relationships and led to the discovery of the 1,4-DHP class of calcium channel blockers, including blockbuster drugs like Nifedipine, used to treat hypertension.[12][13][15]
Reaction Mechanism: The mechanism is a cascade of classical organic reactions:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester.
-
Enamine Formation: Ammonia reacts with the second equivalent of the β-ketoester to form an enamine.
-
Michael Addition: The enamine attacks the product of the Knoevenagel condensation.
-
Cyclization and Dehydration: The resulting intermediate cyclizes and eliminates a molecule of water to form the 1,4-dihydropyridine ring.
-
Aromatization: The 1,4-DHP is oxidized to the final pyridine product, driven by the thermodynamic stability of the aromatic ring.[12]
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) dissolved in 25 mL of ethanol.
-
Reaction Initiation: Add concentrated aqueous ammonia (7.5 mL, ~125 mmol) dropwise to the stirred solution. An exothermic reaction will occur, and the solution will turn yellow.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. A precipitate will form as the reaction progresses.
-
Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL).
-
Drying: Dry the pale yellow crystalline solid in a vacuum oven to yield the 1,4-dihydropyridine product.
-
Oxidation (Optional): To aromatize, dissolve the dried product in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat gently until the reaction is complete, as monitored by TLC.
The Chichibabin Pyridine Synthesis (1924): The Industrial Workhorse
While Hantzsch provided elegance, the Russian chemist Aleksei Chichibabin provided practicality. His synthesis, first reported in 1924, became the cornerstone of industrial pyridine production due to its use of remarkably simple and inexpensive starting materials.[1][7][16][17]
Causality and Significance: The primary challenge in the early 20th century was the large-scale, economical production of pyridine and its simple alkylated derivatives (picolines, lutidines). The Chichibabin synthesis addressed this by reacting common aldehydes and ketones (like acetaldehyde and formaldehyde) with ammonia at high temperatures over a solid catalyst (e.g., alumina or silica).[7][16] Although the yields can be modest (often 20-30%), the low cost of the precursors made the process highly economically viable, and it remains in industrial use today.[1][7]
Reaction Mechanism: The gas-phase synthesis involves a complex series of condensation reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydration on the catalyst surface to form the aromatic ring.[16]
Caption: Industrial Chichibabin Pyridine Synthesis.
Experimental Protocol: Conceptual Gas-Phase Synthesis of Pyridine and 3-Picoline
-
Feed Preparation: A gaseous feed stream containing acrolein, acetaldehyde, and ammonia is prepared.
-
Reaction: The feed is passed over a fixed-bed reactor containing a solid acid catalyst (e.g., fluorinated alumina) heated to 350-500 °C.
-
Condensation Cascade: On the catalyst surface, a series of aldol and Michael-type additions and cyclizations occur.
-
Product Separation: The effluent gas stream, containing a mixture of pyridine, 3-picoline, water, and unreacted starting materials, is cooled.
-
Purification: The condensed liquid is separated from the non-condensable gases. The organic products are then purified by fractional distillation to isolate pyridine and 3-picoline.
The Chichibabin Amination Reaction (1914): Defying Convention
A decade before his famous pyridine synthesis, Chichibabin made another seminal contribution: the direct amination of the pyridine ring.[18] This reaction fundamentally changed the perception of pyridine's reactivity.
Causality and Significance: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it highly resistant to electrophilic aromatic substitution, the hallmark reaction of benzene. It was considered largely unreactive. Chichibabin's discovery that pyridine could react with a powerful nucleophile like sodium amide (NaNH₂) to directly install an amino group at the 2-position was revolutionary.[1][18] This nucleophilic aromatic substitution (SNAr) provided the first direct and efficient route to 2-aminopyridine, a critically important building block for pharmaceuticals and dyes.[18]
Reaction Mechanism: The reaction proceeds via a classic SNAr pathway:
-
Nucleophilic Attack: The amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate (a Meisenheimer-like complex).
-
Hydride Elimination: To restore aromaticity, the intermediate eliminates a hydride ion (H⁻).
-
Quenching: The hydride ion reacts with an available proton source (often the aminopyridine product or ammonia) to release hydrogen gas, driving the reaction to completion.
Caption: Mechanism of the Chichibabin Amination Reaction.
Part 3: The Ascendance of Substituted Pyridines in Medicinal Chemistry
The development of robust synthetic methods transformed pyridine from a chemical curiosity into a powerhouse of drug discovery.
Early Medicinal Triumphs
The importance of the pyridine scaffold in biology became strikingly clear with the study of nicotinic acid (also known as Niacin or Vitamin B3). First prepared in 1867 by the oxidation of nicotine, its role as the "pellagra-preventing factor" was confirmed in the late 1930s.[19] This discovery spurred intense interest in the biological activities of simple pyridine derivatives.[10][20] Soon after, other pyridine-based drugs emerged, such as sulfapyridine , one of the first antibacterial sulfa drugs, which demonstrated the scaffold's utility in creating life-saving medicines.[21][22]
| Drug Class | Seminal Pyridine-Based Drug | Therapeutic Application |
| Vitamin | Nicotinic Acid (Niacin) | Treatment of Pellagra, Lipid-lowering |
| Antibacterial | Sulfapyridine | Systemic bacterial infections |
| Anti-tubercular | Isoniazid | Treatment of Tuberculosis |
| Antihistamine | Tripelennamine | Allergic reactions |
The "Privileged Scaffold" in Modern Drug Discovery
Today, the pyridine ring is found in over 7,000 drug molecules and is one of the most common nitrogen heterocycles in FDA-approved drugs.[3][4][23] Its status as a "privileged scaffold" stems from several key features:
-
Bioisosterism: It serves as an excellent bioisostere for a phenyl ring, offering similar size and aromaticity but with altered electronic and solubility properties.
-
Hydrogen Bonding: The nitrogen atom acts as a potent hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.
-
Modulation of Properties: The nitrogen atom's electron-withdrawing nature and basicity can be used to fine-tune a molecule's pKa, solubility, and metabolic stability.[3]
-
Synthetic Versatility: A century of chemical innovation has provided a vast toolbox for its functionalization, allowing for precise structural modifications.
The table below showcases a small selection of modern, high-impact drugs built upon the pyridine core, illustrating the scaffold's incredible versatility across diverse therapeutic areas.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine kinase inhibitor |
| Amlodipine | Cardiovascular | Calcium channel blocker |
| Esomeprazole | Gastroenterology | Proton pump inhibitor |
| Atazanavir | Antiviral | HIV protease inhibitor |
| Loratadine | Allergy | H1-receptor antagonist |
| Vismodegib | Oncology | Hedgehog signaling pathway inhibitor |
Conclusion
The journey of the substituted pyridine is a testament to the synergy between fundamental discovery and applied science. From its inauspicious discovery as a malodorous byproduct of bone oil, the pyridine ring has risen to become an undisputed pillar of modern chemistry. The pioneering synthetic work of chemists like Hantzsch and Chichibabin did more than just create new molecules; it forged the tools and established the chemical logic that enabled generations of scientists to design and build compounds with profound biological effects. The story of pyridine is far from over. As new synthetic methods like C-H activation and photocatalysis continue to emerge, researchers will gain even more precise control over its functionalization, ensuring that this versatile heterocycle will continue to be at the heart of innovations in medicine, agriculture, and materials science for the foreseeable future.
References
- Hantzsch pyridine synthesis. Google Arts & Culture.
- Pyridine - Wikipedia.
- Hantzsch pyridine synthesis - Wikipedia.
- Learning from the Hantzsch synthesis. American Chemical Society.
- Nicotinic acid - Wikipedia.
- Chichibabin pyridine synthesis - Wikipedia.
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Thieme.
- Chichibabin, Alexei Yevgenievich. Encyclopedia.com.
- Hantzsch, Arthur Rudolf. Encyclopedia.com.
- Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
- Aleksei Yevgen'evich Chichibabin and Pyridine Chemistry. Thieme.
- Pyridine. American Chemical Society.
- Pyridine: the scaffolds with significant clinical diversity.
- A Review on the Medicinal Importance of Pyridine Derivatives.
- Chichibabin pyridine synthesis. chemeurope.com.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- A Catalytic Green Process for the Production of Niacin. CHIMIA.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Pyridine. Chemistry World.
- 2 approaches to new pyridines. American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3hOn_7jjw2Qtv_ib7gLI3PG58nTw0BG9eF1b9Egjb6NVpw0F3MbhWhbY87z-8hJ8tr7_l8boF89CQ-XHcc5Tkymkj_8SJSsXKkp_NxBJPOcFE93biAcXOezQ8Hy2_j7SfpTLBO4uq-dr6aL9]([Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Aleksei Yevgen’evich Chichibabin and Pyridine Chemistry - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. Pyridine | Podcast | Chemistry World [chemistryworld.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.com [encyclopedia.com]
- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 16. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Chichibabin_pyridine_synthesis [chemeurope.com]
- 18. encyclopedia.com [encyclopedia.com]
- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 20. jchemrev.com [jchemrev.com]
- 21. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]
- 22. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 23. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Methoxy-2-methylpyridine-3-carbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the principles and practices for understanding and determining the solubility of 6-Methoxy-2-methylpyridine-3-carbonitrile in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, predictive methodologies such as Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. The objective is to empower the scientific community with the necessary tools to systematically approach the solubility characterization of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a cornerstone for success. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulating a stable and effective dosage form.[1][2] this compound, a pyridine derivative, represents a class of compounds with significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is crucial for processes such as synthesis, purification, crystallization, and the development of liquid formulations.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first understand its molecular characteristics. While extensive experimental data is not available, we can infer its properties from its chemical structure.
Molecular Structure:
Key Physicochemical Characteristics:
| Property | Estimated Value/Inference | Impact on Solubility |
| Molecular Weight | ~148.16 g/mol | A relatively low molecular weight generally favors solubility. |
| Polarity | Polar | The presence of a nitrile (-C≡N) group, a methoxy (-OCH3) group, and a pyridine ring nitrogen introduces significant polarity. The molecule possesses a dipole moment. |
| Hydrogen Bonding | Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring and the nitrile group, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |
| Physical Form | Likely a solid at room temperature. | Crystalline solids require additional energy to overcome lattice forces before dissolution can occur. |
Based on this profile, this compound is a polar molecule capable of engaging in dipole-dipole interactions and accepting hydrogen bonds. This suggests a preference for polar solvents.
Theoretical Framework for Solubility
The "Like Dissolves Like" Principle
The adage "like dissolves like" is a foundational concept in solubility prediction.[3][4][5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solutes in Polar Solvents: Polar molecules, like this compound, are best dissolved in polar solvents (e.g., water, ethanol, methanol, acetone).[6] The favorable dipole-dipole interactions and potential for hydrogen bonding between the solute and solvent molecules can overcome the intermolecular forces within the pure solute and pure solvent.[7][8]
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar compounds are more readily soluble in nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are London dispersion forces.
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond the qualitative "like dissolves like" rule, Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility.[9][10][11] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-pole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space".[12] The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²]
A "solubility sphere" with a radius (R0) can be determined for a given solute. Solvents that fall within this sphere (i.e., Ra < R0) are likely to be good solvents for that solute.[10]
Caption: Visualization of Hansen Solubility Space.
Experimental Determination of Solubility
In drug development, two types of solubility are commonly measured: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid form.[13] It is a critical parameter for understanding the intrinsic solubility of a compound. The shake-flask method is the gold standard for its determination.[14]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent. Ensure enough solid is added so that some remains undissolved at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles.
-
-
Quantification:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[17][18] It is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[17]
Protocol: Kinetic Solubility Assay
-
Preparation:
-
Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dispense the target organic solvent into the wells of a microtiter plate.
-
-
Addition and Incubation:
-
Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[18]
-
Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[17]
-
Filtration/Quantification: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate.
-
-
Quantification:
-
Measure the concentration of the compound remaining in the solution (filtrate) using a high-throughput method like UV-Vis spectroscopy.[16]
-
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is crucial for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.[15][19]
Key Steps for HPLC Method Development:
-
Column Selection: A reverse-phase C18 column is typically suitable for a polar compound like this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations to create a calibration curve (Peak Area vs. Concentration). The concentration of the unknown samples can then be determined by interpolation from this curve.[20]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method, suitable for high-throughput screening.[21][22]
Key Steps for UV-Vis Method:
-
Determine λmax: Scan a solution of the compound to find the wavelength of maximum absorbance.
-
Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax, following Beer's Law.[23]
-
Sample Measurement: Measure the absorbance of the filtered sample from the solubility experiment and determine the concentration from the calibration curve. It is important to ensure that no other components in the solution absorb at the same wavelength.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as:
-
mg/mL or µg/mL
-
Molarity (mol/L or mmol/L)
It is essential to specify the solvent, temperature, and the type of solubility measured (thermodynamic or kinetic). For regulatory purposes, solubility data is often used in the context of the Biopharmaceutics Classification System (BCS).[24][25] According to the ICH M9 guideline, a drug substance is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[24][26] While this guide focuses on organic solvents, these principles are foundational in pharmaceutical development.
Conclusion
While direct, published solubility data for this compound in a wide range of organic solvents is sparse, this guide provides a robust framework for its prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying the principles of "like dissolves like" and Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. Furthermore, the detailed protocols for thermodynamic and kinetic solubility assays, coupled with appropriate analytical quantification methods, equip scientists with the tools to generate high-quality, reliable data. This systematic approach is indispensable for advancing the development of this compound and other novel chemical entities in the pharmaceutical pipeline.
References
- Hansen, C. M. (1967). Hansen solubility parameter: A user's handbook. CRC press. [Source: Wikipedia on Hansen Solubility Parameters]
- International Council for Harmonisation. (2019).
- Glomme, A., et al. (2005). A miniaturized shake-flask method for the determination of solubility. Dissolution Technologies, 12(3), 26-30.
- Avdeef, A. (2007). The rise of kinetic solubility in drug discovery. Expert Opinion on Drug Discovery, 2(4), 568-590.
- Fiveable. (n.d.). Like Dissolves Like Definition. [Link]
- Extranet Systems. (2021).
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
- Polymer Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]
- Study Moose. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
- European Medicines Agency. (2018).
- ECA Academy. (n.d.).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]
- YouTube. (2023). What Does "Like Dissolves Like" Mean?. [Link]
- Analytical Chemistry. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
- Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]
- PubMed. (2011). In vitro solubility assays in drug discovery. [Link]
- PubMed. (2020).
- ResearchGate. (2012).
- YouTube. (2023). How Is The "Like Dissolves Like" Principle Defined?. [Link]
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]
- Charnwood Discovery. (n.d.). Kinetic Solubility. [Link]
- Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
- Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]
- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
- Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
- Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
- American Coatings Association. (2015). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
- Kinam Park. (2000). Hansen Solubility Parameters. [Link]
- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]
- Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. [Link]
- ResearchGate. (2015). Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]
- PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
- Pharmaceutical Sciences. (2024).
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
- Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. paint.org [paint.org]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaguru.co [pharmaguru.co]
- 21. rootspress.org [rootspress.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. database.ich.org [database.ich.org]
- 25. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 26. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-Depth Technical Guide to 6-Methoxy-2-methylpyridine-3-carbonitrile: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive initial characterization of 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS No: 105277-11-0), a substituted cyanopyridine with potential applications in medicinal chemistry and organic synthesis. This document details a validated synthetic protocol, thorough physicochemical and spectral characterization, and a discussion of its relevance within the broader context of pyridine chemistry. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound as a building block in novel molecular design and development.
Introduction and Scientific Context
Substituted pyridine scaffolds are of immense interest to the pharmaceutical and agrochemical industries, forming the core of numerous approved drugs and biologically active compounds.[1] The pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability that make it a privileged structure in drug design.[1] The introduction of a cyano (-C≡N) group, as seen in this compound, provides a versatile chemical handle for further synthetic transformations. The nitrile moiety can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of possibilities for derivatization and the exploration of structure-activity relationships (SAR).[2]
This compound, with its specific substitution pattern of a methoxy, a methyl, and a nitrile group, presents a unique electronic and steric profile. The methoxy group at the 6-position and the methyl group at the 2-position influence the reactivity of the pyridine ring and the nitrile group, making this compound a valuable and specific building block for targeted synthesis. This guide aims to provide a detailed initial characterization to facilitate its use in research and development.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction. This method, adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles, involves the reaction of an α,β-unsaturated ketone with malononitrile in a basic methanolic solution.[3]
Proposed Reaction Scheme
The synthesis proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent aromatization. The likely α,β-unsaturated precursor for the target molecule is trans-4-Methoxy-3-buten-2-one.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general procedure described by Victory, et al.[3]
Materials:
-
trans-4-Methoxy-3-buten-2-one (1.0 eq)
-
Malononitrile (1.0 eq)
-
Sodium metal (1.25 eq)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, carefully add sodium metal (1.25 eq) to anhydrous methanol at 5 °C. Stir until all the sodium has dissolved.
-
Addition of Malononitrile: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 eq) in anhydrous methanol.
-
Addition of α,β-Unsaturated Ketone: After stirring for 5 minutes, add a solution of trans-4-Methoxy-3-buten-2-one (1.0 eq) in anhydrous methanol dropwise over a period of 2 hours.
-
Reaction: Upon completion of the addition, reflux the reaction mixture for 90 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and extract with dichloromethane (3 x volume of water).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Physicochemical and Spectral Characterization
A thorough characterization of this compound is essential for its unambiguous identification and for ensuring its purity in subsequent applications.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 105277-11-0 | [4][5] |
| Molecular Formula | C₈H₈N₂O | [4][5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 82-83 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
The ¹H NMR spectrum is expected to show the following distinct signals:
-
A singlet for the methyl protons (-CH₃) at the 2-position.
-
A singlet for the methoxy protons (-OCH₃) at the 6-position.
-
Two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the pyridine ring, showing coupling to each other.
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule:
-
Signals for the two methyl carbons (-CH₃ and -OCH₃).
-
A signal for the nitrile carbon (-C≡N).
-
Five signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
C-H stretching vibrations for the aromatic and methyl groups typically in the range of 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching of the methoxy group, typically observed in the 1000-1300 cm⁻¹ region.
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.16). The fragmentation pattern will be characteristic of the substituted pyridine structure, with potential losses of methyl, methoxy, and cyano groups.
Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the pyridine ring and the nitrile functional group.
Workflow for Further Derivatization
Caption: Potential derivatization pathways for this compound.
As a versatile building block, this compound holds significant potential in medicinal chemistry. The broader class of substituted pyridines has been extensively explored for a wide range of therapeutic applications, including:
-
Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[6]
-
Antimicrobial Agents: Pyridine derivatives have shown promise as antibacterial and antifungal compounds.[6]
-
Central Nervous System (CNS) Active Compounds: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes it a valuable component in the design of CNS-active drugs.
The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds for screening in these and other therapeutic areas.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on its chemical structure as a substituted pyridine and nitrile, standard laboratory safety precautions should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust, and contact with skin and eyes.
Conclusion
This compound is a valuable and synthetically accessible building block for chemical research and drug discovery. This guide provides a comprehensive initial characterization, including a reliable synthetic method and an overview of its key physicochemical and expected spectral properties. The versatile reactivity of the nitrile group, combined with the privileged pyridine scaffold, underscores the potential of this compound for the development of novel molecules with diverse applications. Further research into the biological activity of derivatives of this compound is warranted.
References
- Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 3-CYANO-6-METHOXY-2-METHYLPYRIDINE. (n.d.). SpectraBase.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774.
Sources
- 1. 6-METHOXY-2-METHYLPYRIDINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 2. spectrabase.com [spectrabase.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted 2-alkoxypyridine-3-carbonitriles are highly valued synthetic intermediates. Their utility stems from the versatile reactivity of the cyano and alkoxy groups, which allows for further molecular elaboration. The target molecule, 6-Methoxy-2-methylpyridine-3-carbonitrile, is a key building block for more complex heterocyclic systems. Traditional multi-step syntheses for such compounds often suffer from drawbacks including high costs, laborious purification procedures, and significant waste generation. This application note details a robust and efficient one-pot cyclocondensation reaction that provides a direct route to this compound from readily available starting materials, enhancing accessibility for researchers in drug discovery and process development.
Reaction Principle and Mechanism
The synthesis is achieved through a base-catalyzed cyclocondensation reaction, a powerful strategy for constructing heterocyclic rings.[1] This specific transformation is an elegant example of a domino reaction sequence involving an α,β-unsaturated ketone and a C-H acid (propanedinitrile, also known as malononitrile) in a methanolic sodium methoxide solution.[2]
The reaction proceeds through several key steps:
-
Deprotonation: The strong base, sodium methoxide, abstracts an acidic α-proton from propanedinitrile to generate a resonance-stabilized carbanion.
-
Michael Addition: This nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated ketone (4-methoxybut-3-en-2-one) in a conjugate addition reaction.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrile's carbanionic equivalent (or a related tautomer) onto the ketone's carbonyl carbon.
-
Dehydration & Tautomerization: The cyclic intermediate eliminates a molecule of water.
-
Aromatization: The final step involves a methoxide-mediated aromatization process to yield the stable 2-methoxypyridine ring system.[2] This type of reaction shares mechanistic features with the Guareschi-Thorpe pyridine synthesis.[1]
The overall mechanism is depicted below:
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported by Victory et al. for the synthesis of related 2-methoxypyridine-3-carbonitriles.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Sodium (Na) | Reagent | Sigma-Aldrich | Handle with extreme care under inert conditions. |
| Anhydrous Methanol (MeOH) | ACS Grade | Fisher Scientific | Must be dry. |
| Propanedinitrile (Malononitrile) | ≥99% | Acros Organics | Toxic; handle in a fume hood. |
| 4-Methoxybut-3-en-2-one | ≥97% | TCI Chemicals | Corrosive and lachrymator. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | ACS Grade | Eluent for chromatography. | |
| Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle | Standard laboratory glassware. |
Step-by-Step Procedure
Workflow Overview
Caption: High-level experimental workflow diagram.
-
Preparation of Sodium Methoxide Solution: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, add 140 mL of anhydrous methanol. Cool the flask to 5°C using an ice bath. Carefully add 2.3 g (0.1 mol) of metallic sodium in small pieces to the methanol while stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere (e.g., nitrogen).
-
Addition of Propanedinitrile: Once all the sodium has reacted and the solution has cooled back to 5°C, add a solution of 5.3 g (0.08 mol) of propanedinitrile in 70 mL of anhydrous methanol to the freshly prepared sodium methoxide solution. Stir the resulting mixture for 5 minutes.
-
Addition of Enone: Prepare a solution of 10.0 g (0.1 mol) of 4-methoxybut-3-en-2-one in 150 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over a period of 2 hours using the dropping funnel. Maintaining a slow addition rate is crucial to control the reaction temperature.
-
Reaction Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain the reflux for 90 minutes.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in 250 mL of deionized water. Transfer the aqueous solution to a separatory funnel and extract it with dichloromethane (10 x 50 mL). The repeated extraction is necessary to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by preparative column chromatography on silica gel. Elute with a mixture of dichloromethane and hexane (1:1 v/v). The desired product is typically the fraction with the higher Rf value. A known by-product, a substituted 2-aminobenzene-1,3-dicarbonitrile, may be isolated as a lower Rf fraction.[2]
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the eluent under reduced pressure to yield this compound as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | ~15% (2.2 g)[2] |
| Appearance | Solid |
| Melting Point | 82-83 °C[2] |
| IR (KBr, cm⁻¹) | 2220 (C≡N), 1590 (C=C and C=N)[2] |
| ¹H NMR (CDCl₃, δ ppm) | 8.18 (d, J=5.3 Hz, 1H, H-C6), 6.84 (d, J=5.3 Hz, 1H, H-C5), 4.04 (s, 3H, MeO), 2.51 (s, 3H, Me)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | 164.2 (C2), 154.2 (C4), 149.6 (C6), 117.9 (C5), 113.9 (CN), 96.8 (C3), 53.9 (MeO), 19.6 (Me)[2] |
| MS (70 eV, m/z (%)) | 148 [M⁺] (48.9), 147 (100)[2] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sodium methoxide (due to moisture).2. Incomplete reaction.3. Loss of product during work-up. | 1. Use fresh sodium and anhydrous methanol.2. Extend reflux time and monitor by TLC.3. Ensure thorough extraction with multiple small portions of CH₂Cl₂. |
| Formation of By-product | The reaction mechanism allows for a competing pathway leading to 2-aminobenzene-1,3-dicarbonitriles.[2] | This is an inherent part of the reaction. Efficient purification via column chromatography is essential to separate the desired pyridine from the benzene by-product. |
| Dark-colored Crude Product | Polymerization or side reactions due to excessive heat or prolonged reaction time. | Ensure controlled heating during reflux and adhere to the specified reaction time. Monitor the reaction progress to avoid over-running it. |
Conclusion
The described one-pot protocol provides a direct and efficient method for the synthesis of this compound. By leveraging a base-catalyzed cyclocondensation, this procedure minimizes operational complexity and waste compared to traditional multi-step approaches. The detailed steps, expected characterization data, and troubleshooting guide offer researchers a reliable and self-validating system to produce this valuable heterocyclic building block for applications in medicinal chemistry and beyond.
References
- Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Thorpe reaction. Wikipedia.
- Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed.
- Yakovlev, M. Yu., Kadushkin, A. V., Solov'eva, N. P., & Granik, V. G. (1998). The investigation of pyrrolo-, thieno- and furo|2,3-b|-pyridine synthesis based on Thorpe-Ziegler reaction. HETEROCYCL COMMUN.
- Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate.
- Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. ResearchGate.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
- Štefane, B., & Požgan, F. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
- Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1995). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (18), 2355-2358.
- Expert Insights: Synthesizing with 2-Chloro-3-Cyanopyridine (CAS 6602-54-6). Dakin Chemicals.
- Chantrapromma, S., Suwunwong, T., Ruanwas, P., Quah, C. K., & Fun, H. K. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1500–o1501.
Sources
Synthetic Routes to Substituted Pyridines: An Application Guide for Researchers
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized for its prevalence in a vast number of FDA-approved drugs and functional organic materials.[1][2][3] The development of robust, efficient, and versatile synthetic routes to access highly functionalized pyridine derivatives is, therefore, a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth analysis of key synthetic strategies, balancing classic ring-forming reactions with modern catalytic methodologies. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and protocol execution. Detailed, step-by-step protocols for benchmark syntheses are provided to empower scientists to confidently apply these powerful reactions in their own laboratories.
Introduction: The Enduring Importance of the Pyridine Nucleus
The pyridine ring is one of the most common nitrogen heterocycles found in pharmaceuticals, agrochemicals, and alkaloids.[1][2] Its unique electronic properties—an electron-deficient π-system due to the electronegative nitrogen atom—and its ability to act as a ligand for transition metals make it a privileged structural motif.[1][4] Historically, the synthesis of substituted pyridines relied heavily on the construction of the ring from acyclic precursors.[1][3][5] While effective, these methods often lack the modularity required for modern high-throughput synthesis. Contemporary synthetic chemistry has seen a paradigm shift towards the direct functionalization of pre-existing pyridine rings, driven by the principles of atom and step economy.[1][3][5]
This guide will navigate both worlds: the foundational de novo syntheses that remain indispensable for creating specific substitution patterns and the modern catalytic methods that offer unprecedented efficiency for late-stage functionalization.
Strategic Overview: Choosing Your Path to the Target Pyridine
The optimal synthetic route to a substituted pyridine is dictated by the desired substitution pattern, functional group tolerance, and scalability. The decision-making process can be broadly categorized into two main approaches, each with distinct advantages.
Two Core Strategies for Pyridine Synthesis:
-
De Novo Ring Synthesis (Cyclocondensations): This "bottom-up" approach involves constructing the pyridine ring from simpler, acyclic starting materials. These methods are powerful for establishing complex and highly substituted cores in a single transformation. Key examples include the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses.[6][7][8][9][10]
-
Functionalization of a Pre-formed Ring: This "top-down" strategy modifies an existing pyridine or halopyridine. It is particularly valuable for late-stage diversification in drug discovery programs. This category is dominated by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and direct C-H functionalization.[4][11][12][13]
Diagram 1: Synthetic Strategy Selection Workflow This diagram illustrates a logical workflow for selecting an appropriate synthetic strategy based on the target molecule's characteristics.
Caption: A decision tree for selecting a pyridine synthesis strategy.
Key De Novo Synthetic Methodologies
De novo syntheses are classic, powerful methods that build the heterocyclic core from the ground up.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[6][14] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[6][14][15]
-
Causality and Mechanism: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization and dehydration to form a 1,4-dihydropyridine (1,4-DHP) intermediate.[6][15] This DHP is then oxidized in a separate or one-pot step to achieve the final aromatic pyridine. The driving force for this final oxidation is the stability gained through aromatization.[14]
-
Advantages: This method is renowned for its operational simplicity and efficiency in creating symmetrically substituted 3,5-dicarbalkoxypyridines.[6] It has significant applications in medicinal chemistry, famously for producing 1,4-DHP calcium channel blockers like nifedipine.[6][15]
-
Limitations: The classical Hantzsch synthesis produces symmetrical pyridines. Creating unsymmetrical products requires a modified approach. The reaction conditions can be harsh, and the initial product is a dihydropyridine that requires a subsequent oxidation step.[14]
Diagram 2: Mechanism of the Hantzsch Pyridine Synthesis
Caption: Key stages of the Hantzsch pyridine synthesis mechanism.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method that provides access to a different substitution pattern. It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[16][17]
-
Causality and Mechanism: The initial step is a Michael addition of the enamine to the electron-deficient ynone. The key to the subsequent cyclization is a heat-induced E/Z isomerization of the aminodiene intermediate, which brings the reactive ends into proximity for the ring-closing dehydration.[10][16][17] The use of an ynone directly yields the aromatic pyridine without a separate oxidation step, a key advantage over the Hantzsch synthesis.[17]
-
Advantages: This method is highly flexible and avoids the need for a final oxidation step. Modern modifications, such as the use of acid catalysis (e.g., acetic acid, Yb(OTf)₃) or microwave heating, can significantly lower the high temperatures traditionally required for the cyclization step.[10][16]
-
Limitations: A significant drawback has been the high temperatures needed for the cyclodehydration and the need to isolate the intermediate.[17] However, recent methodological improvements have made one-pot procedures more feasible.[10]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent route to 2,4,6-trisubstituted pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[7][9][18]
-
Causality and Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the final pyridine product.[7][9]
-
Advantages: This method demonstrates a broad substrate scope and is highly reliable for generating 2,4,6-trisubstituted pyridines.[7] It proceeds under mild conditions and generally provides high yields.[9]
-
Limitations: The primary limitation is the specific substitution pattern (2,4,6-) that it generates.
Modern Catalytic Functionalization of Pyridines
Modern synthetic chemistry increasingly favors the modification of existing heterocyclic cores. This approach is highly valued in drug discovery for its ability to rapidly generate analogues from a common intermediate (late-stage functionalization).[2]
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of halopyridines using palladium-catalyzed cross-coupling reactions is arguably the most widely used method for preparing substituted pyridines today.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halopyridine with an organoboron reagent (e.g., a boronic acid or ester). It is a cornerstone of modern synthesis due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[12] While bromopyridines are more reactive, significant advances in ligand design (e.g., bulky, electron-rich phosphines like SPhos and XPhos) have made the coupling of more economical chloropyridines highly efficient.[12]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a halopyridine with an amine. The electron-deficient nature of the pyridine ring and its ability to coordinate to the palladium center present unique challenges.[19] Overcoming these hurdles requires the use of specialized, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) that promote the desired reductive elimination and prevent catalyst deactivation.[19] For volatile amines, conducting the reaction in sealed tubes is a practical solution to prevent their evaporation.[20][21][22]
Direct C-H Functionalization
The direct conversion of a C-H bond into a C-C or C-heteroatom bond is the most atom-economical approach to functionalization.[1][3] However, achieving regioselectivity on the pyridine ring is challenging due to the presence of multiple C-H bonds with different reactivities.[3]
-
Challenges and Strategies: The pyridine nitrogen deactivates the ring towards electrophilic substitution and can act as a coordinating ligand, complicating the reactivity with transition metal catalysts.[4][5] Despite these challenges, various strategies have emerged:
-
Transition-Metal Catalysis: Catalysts can coordinate to the pyridine nitrogen, directing functionalization to the C2 (ortho) position.[11] Other strategies use directing groups or exploit subtle electronic differences to achieve C3 or C4 selectivity.[2][11][13]
-
Minisci-Type Reactions: This radical-based approach is effective for functionalizing the electron-deficient pyridine ring. Nucleophilic alkyl radicals add preferentially at the C2 and C4 positions.[5] Recent innovations, such as the use of a temporary blocking group, have enabled exquisite control for C4-alkylation.[23][24]
-
Application Protocols
Protocol: Modified Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a classic Hantzsch reaction to form a 1,4-dihydropyridine, a precursor that can be subsequently oxidized to the corresponding pyridine.
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1.0 equiv) and ethyl acetoacetate (2.0 equiv) in absolute ethanol.
-
Add ammonium acetate (1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine as a crystalline solid.
-
-
Oxidation to Pyridine (Subsequent Step):
-
Dissolve the obtained 1,4-dihydropyridine in glacial acetic acid.
-
Add a suitable oxidizing agent (e.g., ceric ammonium nitrate (CAN), manganese dioxide, or nitric acid) portion-wise at room temperature.
-
Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, pour it into ice water, and neutralize with a base (e.g., aq. NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyridine derivative by column chromatography.
-
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol outlines a general procedure for the C-C bond formation on a readily available chloropyridine substrate.
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄; 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
Inert Atmosphere is Crucial: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
-
To a dry Schlenk flask, add 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.[12]
-
Summary and Comparative Analysis
The choice of synthetic method is a critical decision in the workflow of chemical research and development. The table below provides a comparative summary to aid in this selection process.
| Synthetic Method | Primary Application | Key Advantages | Common Limitations |
| Hantzsch Synthesis | Symmetrical 3,5-disubstituted pyridines | High efficiency, operational simplicity, multicomponent reaction.[6] | Limited to symmetrical products, requires a separate oxidation step.[14] |
| Bohlmann-Rahtz Synthesis | Asymmetrically substituted pyridines | Versatile, avoids oxidation step.[17] | Can require high temperatures, intermediate isolation may be needed.[17] |
| Kröhnke Synthesis | 2,4,6-Trisubstituted pyridines | Convergent, high yields, broad substrate scope.[7] | Produces a specific substitution pattern. |
| Suzuki-Miyaura Coupling | C-C bond formation on halopyridines | Excellent functional group tolerance, vast commercial reagent library.[12] | Requires pre-functionalized (halogenated) pyridine. |
| Buchwald-Hartwig Amination | C-N bond formation on halopyridines | Direct route to aminopyridines. | Requires specialized ligands, catalyst sensitivity.[19] |
| C-H Functionalization | Late-stage diversification | Maximizes atom economy, avoids pre-functionalization.[1][3] | Regioselectivity can be a major challenge.[3] |
Conclusion
The synthesis of substituted pyridines is a mature yet continuously evolving field. Classical condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses remain indispensable for constructing the pyridine core with specific substitution patterns from simple acyclic precursors. Concurrently, the advent of powerful transition-metal-catalyzed methods, including Suzuki-Miyaura coupling and direct C-H functionalization, has revolutionized the field by enabling the efficient, late-stage modification of the pyridine nucleus. A thorough understanding of the mechanistic principles, scope, and limitations of each strategy, as outlined in this guide, is essential for the modern researcher to design and execute efficient and successful syntheses of these vital heterocyclic compounds.
References
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209–3219.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2024). Chemistry – A European Journal.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- C-H Functionalization of Pyridines. (2023). ResearchGate.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. (2025). Benchchem.
- Bagley, M. C. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025). Benchchem.
- Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). ResearchGate.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). PubMed Central.
- Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2006). PubMed.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). MDPI.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). The Journal of Organic Chemistry.
- Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- C–H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008). Journal of the American Chemical Society.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2022). Journal of the American Chemical Society.
- Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. (n.d.). ResearchGate.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
- Kröhnke synthesis of pyridine. (n.d.). Química Organica.org.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). The Journal of Organic Chemistry.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2022). ChemRxiv.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Icilio Guareschi and his amazing “1897 reaction”. (2018). Beilstein Journal of Organic Chemistry.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances.
- Kröhnke Pyridine Synthesis. (n.d.). Merck Index.
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
- Recent strategies for the synthesis of pyridine derivatives. (2004). Tetrahedron.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group, University of Illinois Urbana-Champaign.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2012). Molecules.
- Direct Synthesis of Pyridine Derivatives. (2010). Journal of the American Chemical Society.
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). Synthesis.
- The Suzuki-Miyaura reactions of halopyridines and the side products. (2012). ResearchGate.
- Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 24). YouTube.
- Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Journal of Synthetic Organic Chemistry, Japan.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 18. Kröhnke Pyridine Synthesis [drugfuture.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: The Strategic Role of 6-Methoxy-2-methylpyridine-3-carbonitrile in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] Within this important class of heterocycles, 6-Methoxy-2-methylpyridine-3-carbonitrile has emerged as a particularly valuable building block. Its strategic placement of functional groups—a methoxy group, a methyl group, and a nitrile—offers a versatile platform for the synthesis of complex molecular architectures, most notably as a key intermediate in the synthesis of selective COX-2 inhibitors like Etoricoxib.[3][4]
This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and critical applications. We will elucidate the causality behind experimental choices in its synthesis and use, offering field-proven insights for its effective application in drug discovery and development programs.
Core Compound Profile & Physicochemical Data
This compound is a substituted pyridinoid compound whose structural features are pivotal to its synthetic utility. The electron-donating methoxy group and electron-withdrawing nitrile group create a unique electronic environment that influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical transformations.[5][6]
| Property | Value | Source |
| IUPAC Name | 2-methoxy-6-methylnicotinonitrile | [7] |
| CAS Number | 72918-03-7 | [7] |
| Molecular Formula | C₈H₈N₂O | [7][8] |
| Molecular Weight | 148.17 g/mol | [7] |
| Appearance | White to pale yellow solid/crystalline powder | [9] |
| Functional Groups | Alkoxy, Alkyl, Cyano, Nitrile, Nitrogen Heterocycle | [8] |
Synthesis Protocol: A One-Pot Approach
A straightforward and efficient one-pot synthesis of 2-methoxypyridine-3-carbonitriles has been developed, offering a reliable route to this key intermediate.[10] The methodology relies on the condensation of an appropriate enone with propanedinitrile (malononitrile) in a methanol-sodium methoxide system.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a one-pot condensation reaction.
Causality and Rationale: This procedure leverages the reactivity of malononitrile as a potent nucleophile after deprotonation by sodium methoxide. The resulting carbanion attacks the β-position of the α,β-unsaturated carbonyl compound (the enone precursor). A series of intramolecular cyclization, dehydration, and rearrangement steps, facilitated by the methoxide/methanol medium, leads to the formation of the stable, aromatic 2-methoxypyridine ring system. The methoxy group is incorporated from the methanol solvent, which acts as both a solvent and a reagent.
Materials:
-
Propanedinitrile (Malononitrile)
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
An appropriate enone precursor (e.g., 4-methoxybut-3-en-2-one)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Prepare Sodium Methoxide Solution: In a flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal (0.1 mol) in portions to anhydrous methanol (70 ml) at 5°C. Allow the sodium to react completely to form a fresh sodium methoxide solution.
-
Add Malononitrile: To the freshly prepared sodium methoxide solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 ml). Stir for 5 minutes.
-
Add Enone: Dropwise, over a period of 2 hours, add the enone precursor (0.1 mol) dissolved in methanol (150 ml) to the reaction mixture.
-
Reflux: After the addition is complete, heat the mixture to reflux for 90 minutes.
-
Work-up:
-
Remove the methanol solvent in vacuo.
-
Dissolve the resulting oil in water (250 ml).
-
Extract the aqueous solution with dichloromethane (10 x 50 ml).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[10]
-
Caption: Workflow for the one-pot synthesis of this compound.
Application in Drug Discovery: The Etoricoxib Case Study
The primary application of this compound in medicinal chemistry is as a pivotal precursor for the synthesis of Etoricoxib , a highly selective COX-2 inhibitor used to treat arthritis and pain.[11][3] The pyridine core of this intermediate ultimately becomes one of the two key heterocyclic rings in the final drug molecule.
Conceptual Protocol 2: Utilization in the Synthesis of an Etoricoxib Precursor
Objective: To outline the conceptual transformation of this compound into a key diketone intermediate for Etoricoxib synthesis.
Causality and Rationale: The synthesis of Etoricoxib often involves the condensation of a pyridine derivative with a phenylacetic acid or benzyl cyanide derivative.[11][12] The nitrile group of this compound can be hydrolyzed to a carboxylic acid or corresponding ester. This ester can then undergo a Claisen condensation with a substituted phenylacetonitrile in the presence of a strong base. This reaction forms a β-keto nitrile, which is a direct precursor to the central pyridinone ring of the final drug after cyclization.
Conceptual Workflow:
-
Hydrolysis/Esterification: The nitrile group of this compound is converted to a methyl ester (e.g., methyl 6-methoxy-2-methylnicotinate) through acidic methanolysis.
-
Condensation: The resulting ester is condensed with a derivative like 4-(methylsulfonyl)phenylacetonitrile using a strong base such as sodium ethoxide or sodium hydride. This step forms a critical β-keto nitrile intermediate.
-
Cyclization: The β-keto nitrile is then subjected to acid-catalyzed cyclization. This step typically involves intramolecular attack of the pyridine nitrogen onto one of the carbonyl groups, followed by dehydration, to form the core bipyridine structure of Etoricoxib.
Caption: Conceptual pathway from the title compound to the core structure of Etoricoxib.
Structure-Activity Relationship (SAR) Insights
While primarily used as an intermediate, derivatives of the this compound scaffold have been synthesized and evaluated for biological activity, providing valuable SAR insights.
-
Anticancer Activity: A study involving the synthesis of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated that these compounds possess cytotoxic activity.[9] The nature of the aryl substituent at the 4-position of the pyridine ring was shown to be critical for activity. This indicates that the core scaffold can be used as a template for developing new anticancer agents, where the 4-position is a key point for modification to modulate potency.[9]
-
Antimicrobial Potential: The broader class of quinoline and pyridine carbonitrile derivatives has been investigated for antimicrobial activity.[13] The nitrile and methoxy groups can influence the molecule's polarity, solubility, and ability to interact with biological targets such as bacterial DNA gyrase.[13]
These studies underscore that while this compound is a powerful intermediate, its inherent structure is also amenable to diversification for the discovery of novel bioactive agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[14][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[15]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[14][15]
References
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 774. [Link]
- Angene Chemical. (2024). Safety Data Sheet.
- PharmaCore. (n.d.). Etoricoxib Synthesis Database.
- Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2465. [Link]
- Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib.
- Patsnap. (n.d.). Synthesis method of etoricoxib.
- ResearchGate. (2025). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
- ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- PubChem. (n.d.). 6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile.
- ResearchGate. (n.d.). Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives.
- PubChemLite. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine.
- MDPI. (2019). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.
- National Institutes of Health. (n.d.). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2413–2498. [Link]
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. 2-methoxy-6-methyl-pyridine-3-carbonitrile 95% | CAS: 72918-03-7 | AChemBlock [achemblock.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
Application Notes and Protocols: The Strategic Use of Cyanopyridines in Modern Drug Discovery
Introduction: The Cyanopyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The cyanopyridine moiety is a quintessential example of such a scaffold.[1] Its inherent chemical properties—a heterocyclic pyridine ring providing aqueous solubility and hydrogen bonding capabilities, combined with a reactive and electron-withdrawing nitrile group—make it a versatile and indispensable building block for the modern medicinal chemist.[2]
The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for anchoring a molecule within a protein's binding site, while the cyano group can participate in various non-covalent interactions or serve as a synthetic handle for further molecular elaboration.[3] This duality allows for the fine-tuning of critical drug properties, including solubility, metabolic stability, and bioavailability.[3] From anticancer agents to treatments for neurodegenerative diseases and metabolic disorders, cyanopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][4][5]
This guide provides an in-depth exploration of the application of cyanopyridines in drug discovery, moving beyond simple descriptions to explain the causal relationships between structure and activity. We will delve into key therapeutic areas, provide validated experimental protocols, and present data that underscores the power of this remarkable scaffold.
Caption: Inhibition of the PIM-1 signaling pathway by a cyanopyridine-based drug.
Data Summary: Activity of Cyanopyridine-Based Kinase Inhibitors
The versatility of the cyanopyridine scaffold allows for the development of inhibitors against a range of kinases. The following table summarizes the inhibitory activity of several exemplary compounds against various cancer cell lines and kinase enzymes.
| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | PIM-1 Kinase | HCT-116 (Colon) | 7.15 ± 0.35 | [6] |
| Compound 4d | PIM-1 Kinase | HepG2 (Liver) | 6.95 ± 0.34 | [6] |
| Compound 5e | VEGFR-2 / HER-2 | MCF-7 (Breast) | 1.39 ± 0.08 | [7] |
| Compound 5a | VEGFR-2 / HER-2 | HepG2 (Liver) | 2.71 ± 0.15 | [7] |
| Compound 7h | PIM-1 Kinase | MCF-7 (Breast) | Potent Activity | [8] |
| Neratinib | pan-HER | HER-2+ Breast | (FDA Approved) | [9] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.
Part 2: Experimental Protocols
The successful application of cyanopyridines in drug discovery relies on robust and reproducible experimental methodologies. Here, we provide a generalized protocol for the synthesis of a 2-oxo-cyanopyridine derivative and a standard protocol for evaluating its cytotoxic activity.
Protocol: Synthesis of a 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from methodologies used to synthesize PIM-1 and survivin inhibitors. [6][10]It follows a classical multicomponent reaction approach, which is efficient and allows for high diversity in the final products.
Causality Behind Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.
-
Ammonium Acetate: Serves as both a catalyst and the nitrogen source for the pyridine ring formation.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclocondensation reaction.
-
Purification by Crystallization: An effective method for obtaining a high-purity final product from the reaction mixture.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the starting arylmethylketone (10 mmol), an appropriate aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add ammonium acetate (80 mmol, 6.16 g).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the pure 2-oxo-cyanopyridine derivative.
-
Characterization: Dry the final product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [11]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Self-Validating System:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, 5-FU) is run in parallel to validate that the assay system can detect cytotoxicity. [10]* Negative Control: Cells treated with vehicle (e.g., DMSO) only are used to establish the baseline for 100% cell viability.
-
Blank Wells: Media-only wells are included to subtract background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized cyanopyridine compounds in culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A typical workflow for the discovery of cyanopyridine-based drug candidates.
Part 3: Broader Applications and Future Outlook
While kinase inhibition is a major area, the utility of cyanopyridines extends to other important drug discovery programs.
-
Survivin Inhibitors: The 3-cyanopyridine scaffold is an effective template for designing inhibitors of survivin, an anti-apoptotic protein overexpressed in most human tumors. [6][10]These compounds often work by disrupting survivin dimerization, leading to proteasome-dependent degradation and induction of apoptosis. [10]* Antimicrobial Agents: Cyanopyridine derivatives have been investigated for their activity against various pathogens, including bacteria and Mycobacterium tuberculosis. [2][12]They have shown promise as inhibitors of DNA gyrase, an essential bacterial enzyme. [13]* CNS Disorders: The pyridine ring is a common feature in drugs targeting the central nervous system (CNS). [14]Cyanopyridine-triazine hybrids have been explored as multi-target agents for Alzheimer's disease, inhibiting cholinesterases and reducing Aβ-induced cytotoxicity. [5]* Covalent Inhibitors: The nitrile group can be strategically positioned to act as a mild electrophile or an anchoring group for a more reactive "warhead" (e.g., an acrylamide). This enables the design of targeted covalent inhibitors that form a permanent bond with a specific residue (like cysteine) in the target protein, offering advantages in potency and duration of action. [15][16]
ADME and Pharmacokinetic Considerations
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [17][18]The cyanopyridine scaffold offers several levers for optimizing these properties. [19]For instance, substitutions on the pyridine ring can be used to balance lipophilicity (affecting absorption and distribution) and introduce "soft spots" for metabolism or block sites of unwanted metabolism to improve half-life. [3][20]In silico ADME prediction studies are now routinely employed early in the discovery process to flag potential liabilities and guide the design of derivatives with more favorable pharmacokinetic properties. [21][22]
Conclusion
The cyanopyridine scaffold is far more than a simple chemical intermediate; it is a privileged framework that continues to empower the discovery of novel therapeutics. Its synthetic tractability, combined with its favorable physicochemical properties, allows for the creation of vast and diverse compound libraries. From potent and selective kinase inhibitors to modulators of protein-protein interactions and CNS-active agents, cyanopyridines have proven their value across a multitude of therapeutic areas. As our understanding of disease biology deepens, the rational design of new cyanopyridine derivatives, guided by computational modeling and robust biological evaluation, will undoubtedly continue to yield the next generation of innovative medicines.
References
- El-Gamal, M. I., et al. (2023).
- Fouad, M. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry. [Link]
- Zhu, G., et al. (2007). Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. Bioorganic & Medicinal Chemistry Letters. [Link]
- Khan, F., et al. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. PharmaChem. [Link]
- El-Gamal, M. I., et al. (2023).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. PharmaChem. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
- Gomaa, H. A., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. [Link]
- Al-Ostoot, F. H., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. [Link]
- Al-Majid, A. M., et al. (2023).
- Ghorab, M. M., et al. (2022). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold.
- de Souza, A. C. B., et al. (2024).
- Kauthale, S., et al. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Indian Journal of Chemistry. [Link]
- Various Authors. (2021). Cyanopyridine as a privileged scaffold in drug discovery.
- Zhang, M., et al. (2023).
- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
- Inventor. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. PubMed Central. [Link]
- Various Authors. (2024). Synthesis of Novel Cyanopyridine Compounds as Potential EGFR Inhibitors Targeting A549 and PC3 cancer cell lines: and ADME pharmacokinetics studies.
- Various Authors. (2022). Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents.
- Ghorab, M. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry. [Link]
- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. PubMed Central. [Link]
- Rosini, C., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules. [Link]
- Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. PubMed Central. [Link]
- Various Authors. (2023). Pyridine-containing antibiotics approved by the FDA during the last decade.
- Royal Society of Chemistry. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
- VCLS. (2024). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. VCLS. [Link]
- Drug Design. (n.d.). ADME Properties - Pharmacokinetics. Drug Design. [Link]
- Various Authors. (2022). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery.
- O'Connor, K. A., & El-Alfy, A. T. (2019). Pyridine alkaloids with activity in the central nervous system. RSC Advances. [Link]
- Honório, K. M., et al. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 18. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 19. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Synthesis of 2-Methoxypyridine-3-carbonitriles: A Detailed Guide to Key Synthetic Protocols
Introduction: The Significance of the 2-Methoxypyridine-3-carbonitrile Scaffold
The 2-methoxypyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a wide array of biologically active molecules. This structural motif is found in compounds exhibiting diverse pharmacological activities, including but not limited to, anticancer, vasorelaxant, antiviral, and anti-inflammatory effects.[1] The strategic incorporation of the methoxy and cyano groups on the pyridine ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides detailed protocols and mechanistic insights into the most effective methods for the synthesis of 2-methoxypyridine-3-carbonitriles, tailored for researchers and professionals in the field of drug development.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridine-3-carbonitriles
One of the most robust and widely employed methods for the synthesis of 2-methoxypyridine-3-carbonitriles is the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine precursor, typically 2-chloro-3-cyanopyridine.[2] This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing cyano group, facilitating nucleophilic attack at the C2 position.
Mechanistic Rationale
The SNAr reaction on the pyridine ring proceeds via a stepwise addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Nucleophilic attack by the methoxide ion occurs preferentially at the 2- and 4-positions of the pyridine ring, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the 3-position.[4][5] The presence of an electron-withdrawing group, such as the nitrile at the 3-position, further stabilizes this intermediate and accelerates the reaction. While a concerted mechanism for SNAr has been proposed, the addition-elimination pathway is widely accepted for many heterocyclic systems.[6]
Figure 1: Generalized workflow for the SNAr synthesis of 2-methoxypyridine-3-carbonitriles.
Experimental Protocol: SNAr of 2-Chloro-3-cyanopyridine
This protocol details a typical procedure for the methoxylation of 2-chloro-3-cyanopyridine.
Materials:
-
2-Chloro-3-cyanopyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. Then, carefully add sodium methoxide (1.1-1.5 eq). If using a solution of sodium methoxide in methanol, add it dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-methoxypyridine-3-carbonitrile.
-
| Parameter | Condition | Rationale |
| Starting Material | 2-Chloro-3-cyanopyridine | A commercially available and reactive precursor for SNAr.[2] |
| Nucleophile | Sodium Methoxide | A strong nucleophile and the source of the methoxy group. |
| Solvent | Anhydrous Methanol | Serves as both a solvent and can be the source of methoxide if sodium metal is used. The use of anhydrous solvent is crucial to prevent hydrolysis of the nitrile group.[7] |
| Temperature | Room Temperature to Reflux | The reaction is often facile at room temperature, but heating can increase the rate of reaction. |
| Equivalents of Methoxide | 1.1 - 1.5 eq | A slight excess of the nucleophile ensures complete conversion of the starting material. |
Table 1: Key Parameters for the SNAr Synthesis of 2-Methoxypyridine-3-carbonitrile.
Methodology 2: One-Pot Condensation Route
An alternative and efficient approach to 2-methoxypyridine-3-carbonitriles is a one-pot condensation reaction. This method involves the reaction of propanedinitrile (malononitrile) with various enals or enones in the presence of sodium methoxide in methanol.[8] This strategy allows for the rapid construction of the substituted pyridine ring in a single synthetic operation, making it an attractive option for library synthesis and process development.
Mechanistic Considerations
The mechanism of this one-pot reaction is a cascade of several transformations. It likely begins with a Michael addition of the malononitrile anion to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent elimination and aromatization steps to form the stable pyridine ring. The sodium methoxide acts as a base to deprotonate the malononitrile and also serves as the source of the methoxy group that is incorporated at the 2-position.
Figure 2: Conceptual workflow of the one-pot synthesis of 2-methoxypyridine-3-carbonitriles.
Experimental Protocol: One-Pot Condensation of Malononitrile and an Enone
This protocol provides a general procedure for the one-pot synthesis of a 2-methoxypyridine-3-carbonitrile from malononitrile and a suitable enone.
Materials:
-
Propanedinitrile (Malononitrile)
-
A suitable α,β-unsaturated ketone (enone) or aldehyde (enal)
-
Sodium methoxide
-
Anhydrous methanol
-
Glacial acetic acid
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve sodium methoxide (2.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Materials: To this solution, add propanedinitrile (1.0 eq) followed by the dropwise addition of the enone or enal (1.0 eq) while maintaining the temperature with an ice-water bath if the reaction is exothermic.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture in an ice-water bath.
-
Neutralize the mixture by the careful, dropwise addition of glacial acetic acid until a pH of ~7 is reached.
-
A precipitate may form upon neutralization.
-
-
Isolation and Purification:
-
If a solid precipitates, collect it by filtration, wash with cold methanol or water, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The residue can then be subjected to an appropriate work-up, such as extraction with an organic solvent, followed by purification by column chromatography or recrystallization.
-
| Parameter | Reagent/Condition | Rationale |
| Carbon Source | Propanedinitrile (Malononitrile) | Provides the nitrile group and two carbons for the pyridine ring. |
| Cyclization Partner | α,β-Unsaturated Ketone/Aldehyde | Provides the remaining carbon atoms for the pyridine backbone. |
| Base/Nucleophile | Sodium Methoxide | Acts as a base to generate the malononitrile anion and as the nucleophile to introduce the methoxy group. |
| Solvent | Anhydrous Methanol | The reaction medium and a source for the methoxide. |
| Neutralization | Glacial Acetic Acid | Quenches the reaction and facilitates the precipitation of the product. |
Table 2: Key Components of the One-Pot Condensation Synthesis.
Safety and Handling Considerations
-
Cyanides: Malononitrile and other cyanide-containing reagents are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Sodium Methoxide: Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle in a dry, inert atmosphere.
-
Solvents: Methanol and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of 2-methoxypyridine-3-carbonitriles can be achieved through several efficient methods. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution pattern of the target molecule. The nucleophilic aromatic substitution of 2-chloro-3-cyanopyridine is a reliable and well-understood method, while the one-pot condensation offers a more convergent and atom-economical approach. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize these valuable intermediates for the advancement of drug discovery programs.
References
- ResearchGate. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators.
- Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
- ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Consensus. A simple synthesis of 2-methoxypyridine-3-carbonitriles. (1993).
- Universitat Ramon Llull. A simple synthesis of 2-methoxypyridine-3-carbonitriles. (1993).
- Universitat Ramon Llull. A simple synthesis of 2-methoxypyridine-3-carbonitriles - Fingerprint.
- National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions.
- ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[9][10]pyridine-1,3-diones. (2016).
- PubChem. 2-chloro-2-methoxy-3H-pyridine-3-carbonitrile.
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Química Orgánica. Nucleophilic substitution reactions in pyridine.
- National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- PubChem. 4-Chloro-2-methoxypyridine-3-carbonitrile.
- Wikipedia. 2-Chloropyridine.
- Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024).
- Royal Society of Chemistry. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions.
- Google Patents. The preparation method of cyanomethylpyridine compound.
- Acta Chimica Slovenica. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
- Thieme. Preparation of Cyanopyridines by Direct Cyanation. (2005).
- Google Patents. Process for the preparation of 2-cyanopyridines.
- ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
- Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merit.url.edu [merit.url.edu]
The Strategic Role of 6-Methoxy-2-methylpyridine-3-carbonitrile in Expedited Multicomponent Synthesis of Bioactive Heterocycles
Application Note & Protocols
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction: Unlocking Chemical Diversity through a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the demand for rapid and efficient access to complex molecular architectures is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, have emerged as a powerful strategy to meet this need.[1][2] This application note delves into the utility of a highly functionalized and strategically activated starting material, 6-Methoxy-2-methylpyridine-3-carbonitrile , as a cornerstone for the construction of diverse and biologically relevant heterocyclic scaffolds, particularly fused pyrimidine systems like pyrido[2,3-d]pyrimidines.
The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring an electron-donating methoxy group, a reactive methyl group, and a versatile cyano group, renders it an exceptional substrate for a variety of chemical transformations. The methoxy group, in particular, is a prevalent substituent in many natural product-derived and synthetic drugs, often contributing to improved ligand-target binding, physicochemical properties, and pharmacokinetic profiles. This unique combination of functional groups allows for the facile construction of complex heterocyclic systems in a convergent and atom-economical manner, making it a valuable building block for the generation of chemical libraries for high-throughput screening.
This document provides a comprehensive guide to leveraging this compound in multicomponent reactions, offering detailed insights into reaction mechanisms, practical experimental protocols, and the potential for generating novel molecular entities with significant therapeutic potential.
Core Concept: The Power of Activated Cyanopyridines in Fused Heterocycle Synthesis
The synthetic utility of this compound in multicomponent reactions hinges on the reactivity of its constituent functional groups. The cyano group and the adjacent aromatic ring system can be considered as a latent o-amino-nitrile functionality, a well-established precursor for the construction of fused pyrimidine rings. This transformation is typically achieved through condensation with a one-carbon synthon, such as formamide or guanidine, leading to the formation of the pyrido[2,3-d]pyrimidine scaffold.
Multicomponent reactions involving this pyridine derivative often proceed through a cascade of transformations, where the initial steps involve the reaction of other components to form an intermediate that then reacts with the pyridine core. This approach allows for the introduction of multiple points of diversity in a single step, rapidly generating a library of structurally related compounds.
Featured Multicomponent Reaction: One-Pot Synthesis of Substituted Pyrido[2,3-d]pyrimidines
A prime example of the application of this compound is in the one-pot, multicomponent synthesis of substituted 4-aminopyrido[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets, including kinases and other enzymes implicated in disease.
The overall transformation can be envisioned as a two-step process occurring in a single reaction vessel:
-
Initial Condensation: An aromatic aldehyde and malononitrile react in the presence of a base to form an arylidenemalononitrile intermediate.
-
Michael Addition and Cyclization: The this compound then undergoes a Michael addition with the arylidenemalononitrile, followed by an intramolecular cyclization and tautomerization to yield a highly substituted 2-amino-3-cyanopyridine derivative.
-
Final Annulation: Subsequent reaction with guanidine hydrochloride leads to the formation of the fused pyrimidine ring, affording the desired 4-aminopyrido[2,3-d]pyrimidine.
This one-pot approach offers significant advantages over traditional linear syntheses, including reduced reaction times, simplified workup procedures, and higher overall yields.
Visualizing the Reaction Pathway
Caption: One-pot, four-component synthesis of 4-aminopyrido[2,3-d]pyrimidines.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of 4-Amino-5-(4-chlorophenyl)-7-methoxy-2-methylpyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details a representative one-pot, four-component reaction for the synthesis of a substituted 4-aminopyrido[2,3-d]pyrimidine.
Materials:
-
This compound (1.0 mmol, 162.17 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Guanidine hydrochloride (1.2 mmol, 114.56 mg)
-
Sodium ethoxide (2.0 mmol, 136.08 mg)
-
Anhydrous Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add sodium ethoxide (2.0 mmol) portion-wise to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After the initial condensation is complete, add guanidine hydrochloride (1.2 mmol) and an additional 5 mL of anhydrous ethanol to the reaction mixture.
-
Continue to reflux the mixture for an additional 6-8 hours, monitoring by TLC for the formation of the final product.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the crude product under vacuum to afford the desired 4-amino-5-(4-chlorophenyl)-7-methoxy-2-methylpyrido[2,3-d]pyrimidine-6-carbonitrile.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
Data Summary Table
The following table summarizes representative data for the synthesis of various substituted 4-aminopyrido[2,3-d]pyrimidines using the one-pot protocol.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Amino-5-(4-chlorophenyl)-7-methoxy-2-methylpyrido[2,3-d]pyrimidine-6-carbonitrile | 85 |
| 2 | Benzaldehyde | 4-Amino-7-methoxy-2-methyl-5-phenylpyrido[2,3-d]pyrimidine-6-carbonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | 4-Amino-7-methoxy-5-(4-methoxyphenyl)-2-methylpyrido[2,3-d]pyrimidine-6-carbonitrile | 92 |
| 4 | 3-Nitrobenzaldehyde | 4-Amino-7-methoxy-2-methyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile | 80 |
Workflow Visualization
Caption: General workflow for the one-pot synthesis of 4-aminopyrido[2,3-d]pyrimidines.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and efficient building block for the multicomponent synthesis of complex, nitrogen-containing heterocycles. The protocols outlined in this application note provide a robust starting point for the exploration of a vast chemical space around the pyrido[2,3-d]pyrimidine scaffold. The ability to rapidly generate diverse libraries of these compounds will undoubtedly accelerate the discovery of novel therapeutic agents and functional materials. Future work in this area could involve the exploration of a broader range of reaction partners, the development of stereoselective multicomponent reactions, and the application of these methodologies in automated synthesis platforms.
References
- Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
Sources
Catalytic Methods for Pyridine Synthesis: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring, a quintessential nitrogen-containing heterocycle, is a cornerstone of modern chemistry. Its prevalence in pharmaceuticals, agrochemicals, functional materials, and as a versatile ligand in catalysis underscores the continuous demand for efficient and adaptable synthetic methodologies.[1][2] For researchers, scientists, and drug development professionals, the ability to construct substituted pyridines with precision and high yield is a critical competency. This guide provides an in-depth exploration of key catalytic methods for pyridine synthesis, moving beyond a mere listing of reactions to offer practical insights, detailed protocols, and a comparative analysis to inform your synthetic strategy. We will delve into both venerable named reactions that have been optimized for modern applications and cutting-edge transition-metal-catalyzed approaches that offer novel pathways to functionalized pyridines.
I. Classical Condensation and Cyclization Strategies
These methods, often named after their discoverers, form the bedrock of pyridine synthesis and typically involve the condensation of carbonyl compounds with a nitrogen source.
The Kröhnke Pyridine Synthesis
A powerful and versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[2][3] The reaction's strength lies in its convergent nature, bringing together an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, most commonly ammonium acetate.[3]
Causality in Experimental Design: The Kröhnke synthesis is a cascade reaction. The choice of ammonium acetate is critical as it serves a dual role: the acetate anion acts as a base to deprotonate the α-pyridinium methyl ketone, forming a key pyridinium ylide intermediate, and the ammonium cation provides the nitrogen atom for the final pyridine ring.[3] Glacial acetic acid is a common solvent as it facilitates the various proton transfer and dehydration steps in the mechanism.[3]
Reaction Mechanism: The reaction proceeds through a well-defined sequence:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to generate a pyridinium ylide.
-
Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine, which then aromatizes via dehydration to yield the stable pyridine ring.[3]
Diagram: Kröhnke Pyridine Synthesis Mechanism
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [3]
-
Materials:
-
N-Phenacylpyridinium bromide (prepared from 2-bromoacetophenone and pyridine)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a significant excess of ammonium acetate (approx. 10 equiv).
-
Add glacial acetic acid to serve as the solvent.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water while stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
Data Summary: Kröhnke Pyridine Synthesis
| Entry | α-Pyridinium Salt Precursor | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | 2,4,6-Triphenylpyridine | >90 | [3] |
| 2 | 2-Acetylpyridine | Benzaldehyde | 4'-Phenyl-2,2':6',2''-terpyridine | High | [2] |
| 3 | Acetophenone | Cinnamaldehyde | 2,6-Diphenyl-4-styrylpyridine | Good | [2] |
| 4 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 2,6-Bis(4-methoxyphenyl)-4-(4-chlorophenyl)pyridine | High | [3] |
The Chichibabin Pyridine Synthesis
First reported in 1924 by Aleksei Chichibabin, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1][4] It remains a cornerstone of industrial pyridine production, particularly for simpler, alkylated pyridines.[1]
Causality in Experimental Design: The industrial Chichibabin synthesis is a gas-phase reaction conducted at high temperatures (350–500 °C) over a solid catalyst, typically modified alumina (Al₂O₃) or silica (SiO₂).[1] The catalyst provides a surface for the complex series of reactions, including imine formation, aldol condensations, and Michael additions, that lead to the pyridine ring.[1] The high temperature is necessary to drive the dehydration and aromatization steps.
Diagram: Chichibabin Synthesis Workflow
Caption: General workflow for the industrial Chichibabin synthesis.
Protocol Insight: Lab-Scale vs. Industrial
Directly replicating the industrial gas-phase Chichibabin synthesis on a lab scale is often impractical. Laboratory approaches to Chichibabin-type reactions may involve one-pot procedures in a high-boiling solvent. However, yields can be low (typically 20-30%), and complex product mixtures are common.[5] A more common lab-scale reaction also named after Chichibabin is the amination of a pre-existing pyridine ring, which is a different transformation.[6] For the ring-forming synthesis, researchers often turn to more predictable and higher-yielding methods for complex targets.
Data Summary: Industrial Chichibabin Synthesis [1]
| Aldehyde/Ketone Reactants | Major Pyridine Product(s) |
| Acetaldehyde + Ammonia | 2-Methylpyridine & 4-Methylpyridine |
| Acrolein + Ammonia | 3-Methylpyridine & Pyridine |
| Acrolein + Propionaldehyde + Ammonia | 3-Methylpyridine |
| Paraldehyde + Ammonia | 5-Ethyl-2-methylpyridine |
The Guareschi-Thorpe Condensation
This method provides access to substituted 2-pyridones (or their tautomeric 2-hydroxypyridines) through the condensation of a cyano-activated methylene compound (like ethyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[7][8]
Causality in Experimental Design: The reaction is driven by the acidity of the α-protons of the cyano-activated compound and the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl partner. Recent advancements have demonstrated the efficacy of using ammonium carbonate in an aqueous medium. Here, ammonium carbonate serves as both the nitrogen source and a pH-controlled buffer, making the reaction more environmentally friendly.[7][8] The precipitation of the product from the aqueous medium simplifies the workup procedure significantly.[7]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Water [7]
-
Materials:
-
Ethyl cyanoacetate (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium carbonate
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, combine ethyl cyanoacetate (1 mmol) and ethyl acetoacetate (1 mmol).
-
Add ammonium carbonate (2 mmol) and water (2 mL).
-
Heat the mixture to 80 °C with stirring.
-
The reaction progress can be monitored by TLC. Typically, the product begins to precipitate from the reaction mixture.
-
After several hours (e.g., 5-24h, depending on substrates), cool the reaction to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry to afford the desired hydroxy-cyanopyridine product. Further purification is often not necessary.
-
II. Modern Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized pyridine synthesis, enabling the construction of complex pyridine architectures with high efficiency and selectivity, often under milder conditions than classical methods.
[2+2+2] Cycloaddition Reactions
This atom-economical approach involves the cyclotrimerization of two alkyne molecules and one nitrile molecule to form a pyridine ring.[9][10][11] Cobalt catalysts are particularly effective for this transformation, a reaction often referred to as the Bönnemann cyclization.[11][12]
Causality in Experimental Design: The catalyst, often a cobalt(I) species, is key to orchestrating the assembly of the three components. The reaction can be initiated from a stable Co(III) precatalyst which is reduced in situ to the active Co(I) species using a reducing agent like zinc dust or NaBEt₃H.[9][10] The choice of ligands on the cobalt center can influence the catalyst's activity and stability. The reaction proceeds via the formation of a cobaltacyclopentadiene intermediate, into which the nitrile inserts to form the pyridine ring.[13]
Diagram: Cobalt-Catalyzed [2+2+2] Cycloaddition Cycle
Caption: Catalytic cycle for the Bönnemann-type pyridine synthesis.
Experimental Protocol: Cobalt-Catalyzed Synthesis of an α-Trifluoromethylated Pyridine [9]
-
Materials:
-
Benzonitrile (1.0 equiv)
-
Trifluoromethylated diyne (1.5 equiv)
-
CoCl₂(phen) (catalyst, 0.03 equiv)
-
ZnBr₂ (co-catalyst, 0.1 equiv)
-
Zinc dust (reductant, 0.1 equiv)
-
1,2-Dichloroethane (DCE) (solvent)
-
-
Procedure (to be performed in a glove box under an inert atmosphere):
-
To a 30 mL two-necked round-bottom flask equipped with a magnetic stir bar, add benzonitrile (0.482 mmol), the trifluoromethylated diyne (0.747 mmol), zinc dust (0.050 mmol), ZnBr₂ (0.049 mmol), and CoCl₂(phen) (0.015 mmol).
-
Add 1.5 mL of DCE.
-
Seal the flask and heat the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the desired pyridine product.
-
C-H Activation and Functionalization
Direct C-H functionalization has emerged as a powerful strategy for introducing substituents onto a pyridine ring without the need for pre-functionalized starting materials (e.g., halopyridines).[14] Palladium and rhodium are common catalysts for these transformations, which can be directed to specific positions on the pyridine ring.[15][16]
Causality in Experimental Design: A significant challenge in direct C-H activation of pyridine is controlling the regioselectivity, as the nitrogen atom can coordinate to the metal catalyst and direct functionalization to the C2 position.[14] To achieve functionalization at other positions or to enhance C2 reactivity, strategies such as using pyridine N-oxides or employing specific directing groups are often employed.[15] Pyridine N-oxides are particularly useful substrates; the N-oxide group activates the C2 position for metallation and can be easily removed after the C-C bond formation to yield the desired substituted pyridine.[15]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide [15]
-
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.2 equiv)
-
Pd(OAc)₂ (catalyst, 0.02 equiv)
-
Tri-tert-butylphosphine tetrafluoroborate salt (ligand, 0.04 equiv)
-
K₂CO₃ (base, 2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol), tri-tert-butylphosphine tetrafluoroborate (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add pyridine N-oxide (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Add toluene (5 mL) via syringe.
-
Seal the tube and heat the mixture at 110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 2-arylpyridine N-oxide by flash column chromatography.
-
The N-oxide can then be deoxygenated using a variety of standard methods (e.g., PCl₃ or H₂/Pd-C) to yield the final 2-arylpyridine.
-
Data Summary: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides [15]
| Pyridine N-Oxide | Aryl Bromide | Product (after deoxygenation) | Yield (%) |
| 1 | Pyridine N-oxide | 4-Bromotoluene | 2-(p-Tolyl)pyridine |
| 2 | 4-Chloropyridine N-oxide | 4-Bromotoluene | 4-Chloro-2-(p-tolyl)pyridine |
| 3 | Pyridine N-oxide | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)pyridine |
| 4 | Pyridine N-oxide | 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine |
Formal [3+3] Cycloaddition
A more recent development involves the organocatalyzed formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones to construct the pyridine ring.[17] This approach offers a metal-free alternative for the synthesis of tri- and tetrasubstituted pyridines.[17]
Causality in Experimental Design: This reaction is typically catalyzed by a secondary amine salt, such as pyrrolidine hydrochloride, often in the presence of a Lewis acid like FeCl₃. The catalyst facilitates the formation of reactive intermediates and promotes the cascade of reactions leading to the pyridine product. The method has been shown to be scalable and provides access to valuable building blocks, such as precursors for pharmaceuticals like sotorasib.[17]
III. Summary and Outlook
The synthesis of the pyridine ring is a mature field that continues to evolve with ingenuity and innovation. The classical methods, such as the Kröhnke and Guareschi-Thorpe syntheses, remain highly relevant due to their reliability and the accessibility of their starting materials. Concurrently, modern transition-metal-catalyzed reactions, including [2+2+2] cycloadditions and C-H functionalization, have opened new avenues for the construction of previously inaccessible, highly complex pyridine derivatives.
For the practicing chemist, the choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For simple, alkylated pyridines on an industrial scale, the Chichibabin synthesis remains a viable option. For complex, poly-substituted pyridines in a research or drug discovery setting, the Kröhnke synthesis and modern catalytic methods offer superior control and versatility. As the field progresses, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems for pyridine synthesis, further empowering chemists to create the next generation of functional molecules.
References
- Campeau, L.-C., et al. (2006). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Sato, K., et al. (2017). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Molecules.
- Andrews, I., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
- Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters.
- Kim, D., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega.
- How Pyridine Is Produced. Post Apple Scientific. (2024).
- In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Royal Society of Chemistry. (2015).
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.
- Krieger, J-P., et al. (2017). Rhodium(III)-Catalyzed C–H Activation/Heterocyclization as a Macrocyclization Strategy. Synthesis of Macrocyclic Pyridones. Organic Letters.
- Rovis, T. (2014). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research.
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Royal Society of Chemistry. (2016).
- Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Society reviews.
- Wang, C., et al. (2021). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. Angewandte Chemie International Edition.
- Some examples of the palladium-catalyzed arylation of pyridine 1-oxides and anilides. ResearchGate.
- Transition-metal-catalyzed [2+2+2] cycloaddition of nitrile and alkynes. ResearchGate.
- Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. ResearchGate. (2021).
- The Bönnemann–Wakatsuki Pyridine Synthesis. Synfacts. (2022).
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. (2024).
- Quin, L. D. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Substantia.
- Chichibabin pyridine synthesis. Wikipedia.
- Chichibabin pyridine synthesis. Chemistry Notes. (2022).
- Chichibabin Reaction. Slideshare. (2023).
- Chichibabin reaction. Wikipedia.
- Chichibabin synthesis of pyridine. Química Orgánica.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. (2023).
- Kröhnke pyridine synthesis. Wikipedia.
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances.
- Guareschi-Thorpe condensation. ResearchGate.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry. (2023).
- Methods for pyridine scaffolds synthesis via [3+3] annulation. ResearchGate.
- Tsai, A. S. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, University of California.
- Guareschi-Thorpe Condensation. Merck Index.
- Guareschi-Thorpe Condensation. Merck Index.
- Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry Institute.
- C–H functionalization of pyridines. Royal Society of Chemistry. (2022).
- Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. (2016).
- The Bönnemann–Wakatsuki Pyridine Synthesis. ResearchGate. (2022).
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. National Institutes of Health.
- Pyridine CH functionalization. Slideshare. (2015).
- Kröhnke Pyridin Synthese. ResearchGate.
- Kröhnke Pyridine Synthesis. ResearchGate.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. (2021).
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. thieme.de [thieme.de]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Methoxy-2-methylpyridine-3-carbonitrile for Biological Screening
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, substituted 2-alkoxy-3-cyanopyridines are recognized for their synthetic versatility and a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide for the derivatization of 6-Methoxy-2-methylpyridine-3-carbonitrile, a readily accessible starting material, to generate a library of novel compounds for biological screening. Detailed protocols for chemical modifications at the C3-nitrile and C6-methoxy positions are presented, along with methodologies for primary biological evaluation against clinically relevant targets.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold represents a strategic starting point for the development of novel bioactive molecules. The pyridine ring is a key pharmacophore due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The three substituents on this core offer distinct handles for chemical modification, allowing for a systematic exploration of the chemical space and the generation of structure-activity relationships (SAR).
-
The C3-Nitrile Group: This versatile functional group can be readily transformed into a primary amide or a primary amine, both of which are excellent hydrogen bond donors and acceptors. These transformations can significantly alter the polarity, solubility, and interaction profile of the molecule.
-
The C6-Methoxy Group: The methoxy group can be cleaved to reveal a pyridone, a common motif in kinase inhibitors. This transformation introduces a hydrogen bond donor and can dramatically change the electronic properties of the pyridine ring.
-
The C2-Methyl Group: While not the primary focus of the derivatization strategies outlined here, the methyl group can influence the molecule's conformation and metabolic stability.
This guide will detail the synthetic pathways to unlock the potential of these functional groups and provide protocols for initial biological screening to identify promising lead compounds.
Derivatization Strategies and Protocols
The following section outlines detailed, step-by-step protocols for the chemical modification of this compound. The choice of these reactions is based on their reliability, scalability, and the significant change in physicochemical properties they impart to the resulting derivatives.
Hydrolysis of the Nitrile to a Primary Amide
The conversion of the nitrile to a primary amide introduces a key hydrogen bonding motif and can significantly increase the water solubility of the compound. This transformation is foundational for exploring interactions with targets that have accessible hydrogen bond donors and acceptors in their binding sites.
Protocol 1: Synthesis of 6-Methoxy-2-methylnicotinamide
-
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:9 mixture of methanol and dichloromethane, add powdered sodium hydroxide (2.0 eq).
-
Stir the suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating under reflux may be applied.
-
Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 6-Methoxy-2-methylnicotinamide.
-
-
Rationale: This mild alkaline hydrolysis method is advantageous as it often proceeds under non-aqueous conditions, which can prevent unwanted side reactions. The use of a mixed solvent system aids in the solubility of both the starting material and the reagents.
Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a primary amine introduces a basic center and a potent hydrogen bond donor. The resulting aminomethyl group can serve as a key pharmacophore for interacting with acidic residues in protein binding pockets.
Protocol 2: Synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine
-
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-Methoxy-2-methylpyridin-3-yl)methanamine.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
-
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5] The Fieser work-up (sequential addition of water, NaOH solution, and water) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, facilitating their removal by filtration.
Demethylation of the Methoxy Group to a Pyridone
The conversion of the 6-methoxy group to a 6-pyridone introduces a crucial hydrogen bond donor-acceptor system, a common feature in many kinase inhibitors that interact with the hinge region of the ATP binding site.
Protocol 3: Synthesis of 6-Hydroxy-2-methylnicotinonitrile
-
Reagents and Materials:
-
This compound
-
L-selectride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution (saturated)
-
Ethyl acetate
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add L-selectride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 6-Hydroxy-2-methylnicotinonitrile.
-
-
Rationale: L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines, often without affecting other functional groups.[6][7] This method provides a direct route to the corresponding pyridone derivative.
Biological Screening Cascade
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.
Primary Screening: Cytotoxicity Assessment
A primary screen to assess the general cytotoxicity of the synthesized compounds is crucial to identify molecules with potential as anticancer agents and to determine appropriate concentration ranges for subsequent targeted assays. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[1][8][9][10][11]
Protocol 4: MTT Cell Viability Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Secondary Screening: Antimicrobial Activity
Pyridine derivatives have shown promise as antimicrobial agents.[12][13] A secondary screen for antibacterial and antifungal activity can identify compounds with potential for development as novel anti-infectives.
Protocol 5: Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi)
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Target-Based Screening: Kinase Inhibition Assays
Given that cyanopyridine and pyridone scaffolds are known to inhibit various kinases, a target-based screen against a panel of relevant kinases (e.g., VEGFR-2, HER-2, PIM-1) is a logical next step for promising cytotoxic compounds.[1][9][10][14][15]
Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Derivatization Reactions
| Starting Material | Reaction | Product | Reagents and Conditions | Yield (%) |
| This compound | Nitrile Hydrolysis | 6-Methoxy-2-methylnicotinamide | NaOH, MeOH/DCM, RT | To be determined |
| This compound | Nitrile Reduction | (6-Methoxy-2-methylpyridin-3-yl)methanamine | LiAlH₄, THF, reflux | To be determined |
| This compound | Demethylation | 6-Hydroxy-2-methylnicotinonitrile | L-selectride, THF, reflux | To be determined |
Table 2: Biological Activity Summary
| Compound ID | Cytotoxicity (MCF-7, IC₅₀ µM) | Antibacterial (S. aureus, MIC µg/mL) | Antifungal (C. albicans, MIC µg/mL) | Kinase Inhibition (VEGFR-2, IC₅₀ µM) |
| Starting Material | >100 | >128 | >128 | >50 |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Derivative 3 | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Experimental Workflows and Logical Relationships
Visual representations of the experimental workflows can aid in the understanding and execution of the described protocols.
Caption: Derivatization workflow for this compound.
Caption: Biological screening cascade for the derivative library.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. By systematically modifying the core scaffold and employing a tiered screening approach, researchers can efficiently identify novel bioactive molecules with potential for further development in areas such as oncology and infectious diseases. The inherent versatility of the pyridine scaffold, coupled with the strategic placement of functional groups for modification, makes this compound an excellent starting point for drug discovery programs.
References
- Tetrazolium (MTT) Assay for Cellular Viability and Activity.
- Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
- 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Pipzine Chemicals. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- (PDF) Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives.
- MTT assay. Wikipedia. [Link]
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. NIH. [Link]
- Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives.
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
- Chemoselective Demethylation of Methoxypyridine. Synfacts. [Link]
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
- The most susceptible cancer cell lines towards the impact of target...
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]
- 2-methyl nicotinate and preparation method and application thereof.
- Chemical synthesis of methoxy nucleosides.
- L-VALINOL. Organic Syntheses. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Chemoselective Demethylation of Methoxypyridine.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
- Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
- Antimicrobial Activity of Naphthyridine Deriv
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. NIH. [Link]
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
- (PDF) Chemistry of 2-Amino-3-cyanopyridines.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. [Link]
- ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temper
- Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
- A Concise Route to Water-Soluble 2,6-Disubstituted BODIPY-Carbohydrate Fluorophores by Direct Ferrier-Type C-Glycosyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. journaljpri.com [journaljpri.com]
- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 6-Methoxy-2-methylpyridine-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The molecule 6-Methoxy-2-methylpyridine-3-carbonitrile presents a particularly interesting starting point for chemical diversification. It possesses a strategic arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (cyano) groups, which allows for a range of regioselective chemical modifications. This guide provides a detailed exploration of potential functionalization strategies for this versatile building block, offering both theoretical insights and practical, step-by-step protocols for laboratory application.
Reactivity Analysis of the this compound Ring
The reactivity of the pyridine ring is dictated by the interplay of the ring nitrogen and its substituents. The nitrogen atom is inherently electron-withdrawing, reducing the electron density at the C2, C4, and C6 positions. In our target molecule, the substituents further modulate this reactivity:
-
6-Methoxy Group: An electron-donating group (EDG) that increases electron density, particularly at the ortho (C5) and para (C3) positions.
-
2-Methyl Group: A weakly electron-donating group.
-
3-Cyano Group: A strong electron-withdrawing group (EWG) that significantly reduces electron density at the ortho (C2, C4) and para (C6) positions.
This electronic landscape suggests the following regiochemical preferences for different reaction types:
-
Electrophilic Aromatic Substitution (SEAr): The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack. The C3 position is sterically hindered and electronically deactivated by the adjacent cyano group.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is susceptible to nucleophilic attack, especially with a good leaving group at the C2, C4, or C6 positions.[4] For this molecule, introducing a leaving group at the C4 position would render it highly activated for SNAr due to the influence of both the ring nitrogen and the C3-cyano group.
-
C-H Activation/Functionalization: Recent advances have enabled the direct functionalization of pyridine C-H bonds, often with transition metal catalysts. The C4 and C5 positions are potential targets for such transformations.[5][6][7]
Below is a visual representation of the predicted reactivity of the this compound ring.
Caption: Predicted sites of functionalization.
I. Electrophilic Halogenation at the C5 Position
Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature.[8] However, the presence of the electron-donating methoxy group at C6 should facilitate electrophilic substitution at the C5 position.
Protocol 1: Electrophilic Bromination at C5
This protocol is based on general procedures for the bromination of activated pyridine rings.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) while stirring.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-methoxy-2-methylpyridine-3-carbonitrile.
II. Functionalization via a 4-Halo Intermediate
The introduction of a halogen atom at the C4 position opens up a vast array of synthetic possibilities through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The synthesis of a 4-halo intermediate is a crucial first step. While a direct C-H halogenation at C4 is challenging, a plausible route involves the synthesis of the corresponding pyridine N-oxide, followed by a halogenation/deoxygenation sequence.
Workflow for C4 Functionalization
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Monitoring 6-Methoxy-2-methylpyridine-3-carbonitrile Reactions
Abstract
This document provides a comprehensive guide to the analytical techniques for monitoring the synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction tracking, quality control, and kinetic analysis. Detailed, field-tested protocols are presented, emphasizing the rationale behind experimental choices to ensure robust and reliable results. This guide is intended to empower researchers to select and implement the most suitable analytical strategy for their specific synthetic context.
Introduction: The Importance of Precise Reaction Monitoring
This compound is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of bioactive molecules. The precise control of its synthesis is paramount to ensure high yield, purity, and the minimization of potentially problematic byproducts. Effective reaction monitoring is therefore not merely a quality control step but a critical component of process understanding and optimization.
The ability to track the consumption of starting materials, the formation of the desired product, and the emergence of any intermediates or byproducts in real-time or near real-time allows for:
-
Optimization of reaction conditions: (e.g., temperature, catalyst loading, reaction time).
-
Kinetic and mechanistic studies: providing deeper insights into the reaction pathway.[1][2]
-
Ensuring reaction completion: preventing premature workup and maximizing yield.
-
Early detection of side reactions: enabling prompt intervention.
This application note details several powerful analytical techniques that can be employed to monitor the synthesis of this compound, providing both qualitative and quantitative data.
A Representative Synthetic Pathway
For the purpose of this guide, we will consider a common synthetic route to 2-alkoxypyridine-3-carbonitriles: the condensation of a suitable enone with propanedinitrile (malononitrile) in the presence of a base, such as sodium methoxide in methanol.[3]
Reaction Scheme:
Table 1: Key Analytes in the Reaction Mixture
| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | Key Functional Groups |
| 4-Methoxybut-3-en-2-one | SM1 | 100.12 | Enone, Ether |
| Propanedinitrile (Malononitrile) | SM2 | 66.06 | Nitrile |
| This compound | P1 | 148.16 | Pyridine, Methoxy, Methyl, Nitrile |
| Potential Byproducts | BPx | Variable | Variable |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Rationale: HPLC is the workhorse for quantitative analysis in many organic chemistry labs due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4] For this reaction, a reversed-phase HPLC (RP-HPLC) method is ideal for separating the moderately polar starting materials and the product based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Pyridine derivatives can be effectively analyzed using modern mixed-mode or C18 columns.[5][6][7]
Workflow Diagram: HPLC Analysis
Caption: Workflow for quantitative reaction monitoring using HPLC.
Protocol: RP-HPLC Method
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. This mobile phase is MS-compatible.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Carefully withdraw ~50 µL from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 1:1 acetonitrile/water solution containing 0.1% formic acid to neutralize the basic catalyst.
-
Perform a further 10-fold dilution with the mobile phase to bring the analyte concentrations within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Identify peaks based on the retention times of pre-injected standards of the starting materials and the purified product.
-
Construct a calibration curve for the product (P1) and key starting material (SM1) to enable accurate quantification.
-
Calculate the percent conversion and product purity based on the peak areas.
-
Table 2: Expected HPLC Retention Times (Hypothetical)
| Compound | Abbreviation | Expected Retention Time (min) | Rationale |
| Propanedinitrile (Malononitrile) | SM2 | ~2.5 | Highly polar, elutes early. |
| 4-Methoxybut-3-en-2-one | SM1 | ~4.0 | Moderately polar. |
| This compound | P1 | ~6.5 | More nonpolar due to the aromatic pyridine ring. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for identifying and quantifying volatile and thermally stable compounds.[8] It provides both chromatographic separation and mass spectral data, which aids in the unambiguous identification of reactants, products, and byproducts. Given the likely volatility of the components in this reaction, GC-MS is a powerful tool for confirming product identity and detecting low-level impurities.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for qualitative analysis using GC-MS.
Protocol: GC-MS Method
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a capillary column coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
Column: A 5% phenyl polymethylsiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[9]
-
MS Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Withdraw ~100 µL from the reaction mixture.
-
Quench in 1 mL of water and extract with 1 mL of ethyl acetate.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the top organic layer to a new vial and dry with a small amount of anhydrous sodium sulfate.
-
Dilute the dried extract 100-fold with ethyl acetate before injection.
-
-
Data Analysis:
-
Identify the product peak by its retention time and mass spectrum.
-
Confirm the molecular ion peak (M+) at m/z 148.
-
Analyze the fragmentation pattern to support the structure.
-
Use library searches (e.g., NIST) to tentatively identify any unknown impurity peaks.
-
Table 3: Expected GC-MS Data
| Compound | Abbreviation | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) (Hypothetical) |
| 4-Methoxybut-3-en-2-one | SM1 | 100 | 85, 57, 43 |
| This compound | P1 | 148 | 147, 119, 91 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking
Rationale: FTIR spectroscopy is a rapid and powerful technique for monitoring the disappearance and appearance of key functional groups.[10] In this synthesis, the most prominent change is the consumption of the enone C=O stretch from the starting material and the appearance of the characteristic C≡N (nitrile) stretch of the product.[11] FTIR is particularly well-suited for in-situ monitoring using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, providing real-time kinetic data.[12][13]
Workflow Diagram: In-Situ FTIR Monitoring
Caption: Workflow for in-situ reaction monitoring using FTIR-ATR.
Protocol: In-Situ ATR-FTIR Monitoring
-
Instrumentation:
-
FTIR spectrometer equipped with a diamond or silicon ATR immersion probe.
-
-
Procedure:
-
Set up the reaction in a vessel that allows for the insertion of the ATR probe.
-
Before initiating the reaction (e.g., before adding the sodium methoxide), insert the probe and collect a background spectrum of the starting materials in the solvent. This will allow for the subtraction of constant spectral features.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by tracking the changes in the absorbance of characteristic peaks.
-
-
Data Analysis:
-
Focus on the disappearance of the C=O stretch of the enone (SM1) and the appearance of the C≡N stretch of the product (P1).
-
Plot the peak height or area of these key absorbances as a function of time to generate a reaction profile.
-
Table 4: Key IR Vibrational Frequencies
| Functional Group | Compound | Wavenumber (cm⁻¹) | Expected Observation in Reaction |
| C=O Stretch (conjugated ketone) | SM1 | ~1670-1690 | Disappears over time |
| C≡N Stretch (aromatic nitrile) | P1 | ~2220-2240[11] | Appears and increases over time |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is unparalleled for detailed structural analysis.[14] While typically used for final product characterization, it can also be employed for reaction monitoring. By taking aliquots at various time points, quenching the reaction, removing the solvent, and re-dissolving in a deuterated solvent, a time-course of the reaction can be constructed. ¹H NMR is particularly useful for tracking the appearance of characteristic aromatic proton signals of the pyridine ring and the disappearance of the vinyl protons of the enone starting material. This technique is invaluable for identifying intermediates and structurally similar byproducts.[2]
Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (~200 µL) from the reaction.
-
Immediately quench in 1 mL of D₂O containing a small amount of DCl to neutralize the base.
-
Extract the organic components with ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the organic layer to an NMR tube for analysis.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and product.
-
The ratio of the integrals provides a measure of the reaction conversion.
-
Monitor for the appearance of new signals that could indicate the formation of intermediates or byproducts.
-
Table 5: Expected ¹H NMR Chemical Shifts (in CDCl₃, Hypothetical)
| Protons | Compound | Expected δ (ppm) | Multiplicity | Rationale |
| Vinyl protons | SM1 | 5.5 - 7.5 | Doublets | Disappear as the enone is consumed. |
| Pyridine ring protons | P1 | 6.8 - 8.5 | Doublets | Characteristic downfield signals appear and grow.[14] |
| Methoxy protons (OCH₃) | P1 | ~4.0 | Singlet | Sharp singlet corresponding to the product's methoxy group. |
| Methyl protons (CH₃) | P1 | ~2.6 | Singlet | Sharp singlet corresponding to the product's methyl group. |
Conclusion and Recommendations
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific goals of the study.
-
For routine quantitative analysis and purity assessment, HPLC-UV is the recommended method due to its robustness, high resolution, and ease of quantification.
-
For unambiguous product confirmation and identification of unknown byproducts, GC-MS is invaluable, providing both retention time and mass spectral data.
-
For real-time kinetic analysis and mechanistic studies, in-situFTIR spectroscopy is the most powerful tool, offering continuous monitoring of functional group transformations.
-
For detailed structural elucidation of all components in the reaction mixture, NMR spectroscopy remains the gold standard.
A comprehensive approach often involves using a combination of these techniques. For example, in-situ FTIR can be used to track the overall reaction profile, while HPLC is used at specific time points to accurately quantify the components and validate the FTIR data.[15] By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of their reaction, leading to improved processes and higher quality products.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Badu-Tawiah, A., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Mäkelä, T., & Ojala, M. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Wang, Z., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- Mishkovsky, M., & Frydman, L. (2015). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- Zhou, L. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Gul-i-Saman, et al. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 771.
- Hu, X., et al. (2024). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI.
- Synthesis and Spectral Analysis of Pyridine Derivates. DOI.
- Deleanu, C., et al. (2013). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie.
- Li, Y., et al. (2023). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. MDPI.
- Kim, M., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega.
- Norcott, P., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health.
- Al-Ghorbani, M., & Al-Hazmi, B. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
- ResearchGate. (n.d.). Synthesis of pyridine derivatives.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
- Van der Meulen, P., et al. (2021). Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption. ChemRxiv.
- Suwunwong, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E.
- Reiter, D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules.
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- ResearchGate. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- Meyer, M. M., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- O'Brien, C. J., & Tellez, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). 6-Methoxy-4-methylpyridine-2-carbonitrile.
- SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column.
Sources
- 1. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 2. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mt.com [mt.com]
- 13. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
The Strategic Application of 6-Methoxy-2-methylpyridine-3-carbonitrile in the Synthesis of Novel Agrochemicals: A Guide for Researchers
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for creating potent and selective fungicides, herbicides, and insecticides.[1] Within this important class of compounds, 6-Methoxy-2-methylpyridine-3-carbonitrile emerges as a highly valuable, yet underexplored, building block for the synthesis of next-generation crop protection agents. Its unique substitution pattern—featuring a methoxy group for potential metabolic modulation, a reactive nitrile for diverse chemical transformations, and a methyl group for steric and electronic influence—positions it as a strategic starting material for accessing novel chemical spaces in agrochemical discovery.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct, commercialized applications of this specific precursor are not extensively documented in publicly available literature, its chemical functionalities suggest plausible and promising synthetic routes to novel agrochemical candidates. The following sections will delve into the chemical logic behind its use, provide exemplary and detailed synthetic protocols for hypothetical agrochemical scaffolds, and offer insights into the causality of experimental choices, empowering researchers to leverage this versatile intermediate in their discovery programs.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the reactivity of its key functional groups: the nitrile and the pyridine ring itself. The electron-withdrawing nature of the nitrile group at the 3-position, combined with the electron-donating methoxy group at the 6-position, creates a unique electronic profile on the pyridine ring, influencing its reactivity in various transformations.
Key Reactive Sites and Potential Transformations:
-
The Nitrile Group: This versatile functional group can be readily transformed into a variety of other functionalities, serving as a linchpin for molecular elaboration.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These products can then be used in subsequent coupling reactions to introduce new substituents.
-
Reduction: The nitrile can be reduced to a primary amine, providing a key handle for the introduction of N-linked moieties.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or external reagents to form fused heterocyclic systems, which are common in many biologically active molecules.
-
-
The Pyridine Ring: The pyridine ring can undergo a range of reactions, although its reactivity is modulated by the existing substituents.
-
Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, the activating effect of the methoxy group may facilitate reactions at specific positions.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack, although this is less likely to be the primary mode of reaction for this specific substitution pattern.
-
Below is a diagram illustrating the key reactive sites and potential synthetic transformations of this compound.
Caption: Key reactive sites and potential transformations of this compound.
Exemplary Application in Fungicide Synthesis: A Hypothetical Pathway to a Novel Pyridine-Amide Scaffold
Pyridine-amide structures are prevalent in a number of successful fungicides. The following protocol outlines a hypothetical, yet chemically sound, synthetic route to a novel pyridine-amide fungicide candidate starting from this compound. This exemplary protocol is intended for research and development purposes to illustrate a potential application.
Protocol 1: Synthesis of a Hypothetical Pyridine-Amide Fungicide Candidate
Objective: To synthesize a novel pyridine-amide compound for fungicidal screening, leveraging this compound as a key intermediate.
Overall Reaction Scheme:
Caption: Hypothetical workflow for the synthesis of a pyridine-amide fungicide candidate.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 105277-11-0 | Frontier |
| Sulfuric Acid (98%) | 7664-93-9 | Sigma-Aldrich |
| Thionyl Chloride | 7719-09-7 | Sigma-Aldrich |
| 2,4-dichloroaniline | 554-00-7 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Triethylamine | 121-44-8 | Sigma-Aldrich |
| Sodium Bicarbonate | 144-55-8 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Methodology:
Step 1: Hydrolysis of this compound to 6-Methoxy-2-methylpyridine-3-carboxylic acid
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 30.8 mmol).
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (10 mL) to the flask. The addition should be done slowly and with cooling in an ice bath to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g). A precipitate of the carboxylic acid should form.
-
Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral to pH paper, and then dry under vacuum to afford 6-Methoxy-2-methylpyridine-3-carboxylic acid as a solid.
Step 2: Amide Coupling to form N-(2,4-dichlorophenyl)-6-methoxy-2-methylnicotinamide
-
Acid Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend the 6-Methoxy-2-methylpyridine-3-carboxylic acid (4.0 g, 22.1 mmol) in anhydrous dichloromethane (40 mL). Add thionyl chloride (3.2 mL, 44.2 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The formation of the acid chloride can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane (40 mL) and cool to 0 °C. In a separate flask, dissolve 2,4-dichloroaniline (3.58 g, 22.1 mmol) and triethylamine (3.7 mL, 26.5 mmol) in anhydrous dichloromethane (20 mL). Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the final pyridine-amide product.
Exemplary Application in Herbicide Synthesis: A Hypothetical Pathway to a Novel Pyridine-Amine Derivative
The introduction of an amino group via the reduction of the nitrile provides a gateway to a variety of herbicidal scaffolds. The following exemplary protocol details the synthesis of a hypothetical pyridine-amine intermediate, which could be further elaborated into a potential herbicide.
Protocol 2: Synthesis of a Hypothetical Pyridine-Amine Intermediate for Herbicidal Scaffolds
Objective: To synthesize (6-methoxy-2-methylpyridin-3-yl)methanamine, a key intermediate for the development of novel herbicides.
Overall Reaction Scheme:
Caption: Hypothetical workflow for the synthesis of a pyridine-amine intermediate.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 105277-11-0 | Frontier |
| Lithium Aluminum Hydride (LiAlH4) | 16853-85-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich |
| Sodium Sulfate, anhydrous | 7757-82-6 | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | Sigma-Aldrich |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH4) (1.75 g, 46.2 mmol) in anhydrous THF (50 mL).
-
Substrate Addition: Dissolve this compound (5.0 g, 30.8 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1) for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of water (1.8 mL), followed by 15% aqueous sodium hydroxide (1.8 mL), and then water again (5.4 mL). This sequential addition is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF (3 x 20 mL).
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (6-methoxy-2-methylpyridin-3-yl)methanamine. The product can be purified by distillation under reduced pressure if necessary.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, platform for the discovery of novel agrochemicals. The strategic placement of its functional groups allows for a multitude of synthetic transformations, providing access to a wide array of chemical scaffolds with potential biological activity. The exemplary protocols provided herein, while hypothetical, are based on well-established chemical principles and are intended to serve as a starting point for researchers to explore the synthetic potential of this versatile intermediate. Further derivatization of the synthesized pyridine-amide and pyridine-amine scaffolds can lead to the identification of new lead compounds for the development of next-generation fungicides and herbicides. As the demand for new and effective crop protection solutions continues to grow, the exploration of novel building blocks like this compound will be paramount to the future of agrochemical research and development.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS: 105277-11-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on established literature and in-field experience.
Section 1: Synthesis Overview & Key Methodologies
This compound is a valuable heterocyclic building block in medicinal chemistry. The most direct and common laboratory-scale synthesis involves a one-pot condensation reaction. This approach is favored for its operational simplicity and ready availability of starting materials.
The primary route is the reaction of an appropriate α,β-unsaturated ketone or aldehyde with propanedinitrile (malononitrile) in a basic methanolic solution, typically using sodium methoxide.[1] The reaction proceeds through a cascade of a Michael addition, intramolecular cyclization, and subsequent dehydrogenation to yield the desired substituted pyridine.[1]
Primary Synthesis Workflow: Condensation Pathway
Caption: Key stages of the one-pot condensation synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low Yield or Incomplete Reaction
Q1: My reaction yield is consistently below 30%, and TLC analysis shows significant unreacted starting material. What are the most likely causes and how can I fix them?
A1: Low conversion is a common issue that can typically be traced to reagent quality, reaction conditions, or stoichiometry.
-
Cause 1: Inactive Sodium Methoxide. Sodium methoxide (NaOMe) is highly hygroscopic and can decompose upon exposure to atmospheric moisture, neutralizing its basicity.
-
Solution: Always use freshly opened NaOMe or a freshly prepared solution from sodium metal in anhydrous methanol. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Insufficient Reaction Time or Temperature. The condensation and subsequent aromatization may require thermal energy to proceed to completion.
-
Solution: While the initial addition is often performed at a low temperature (0-5 °C) to control exothermicity, the reaction mixture typically needs to be refluxed for a period of 1 to 3 hours to drive it to completion.[1] Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.
-
-
Cause 3: Incorrect Stoichiometry. The molar ratios of the reactants are critical.
-
Solution: A slight excess of sodium methoxide and propanedinitrile relative to the limiting carbonyl compound is often employed to ensure full conversion. A typical starting point is 1.0 equivalent of the carbonyl, 1.0-1.2 equivalents of propanedinitrile, and 1.25 equivalents of NaOMe.[1]
-
Problem: Significant By-product Formation
Q2: I've isolated my product, but NMR analysis shows a significant impurity. A published report suggests a substituted 2-aminobenzene-1,3-dicarbonitrile can form.[1] How do I prevent this?
A2: You are likely encountering a known by-product that arises from the reaction of the starting carbonyl with two molecules of propanedinitrile instead of one.
-
Mechanistic Insight: This side reaction involves an initial Michael addition followed by a Knoevenagel condensation with a second molecule of propanedinitrile, which then undergoes an intramolecular Thorpe-Ziegler cyclization to form the aromatic amine by-product.[1]
-
Preventative Strategies:
-
Controlled Addition: The most effective method to suppress this by-product is to control the relative concentrations of the reactants. Add the carbonyl compound dropwise over a prolonged period (e.g., 2 hours) to a solution containing the pre-mixed sodium methoxide and propanedinitrile.[1] This maintains a low concentration of the electrophile, favoring the desired 1:1 reaction pathway.
-
Stoichiometric Control: Avoid using a large excess of propanedinitrile. A ratio of 1:1 or 1:1.1 (carbonyl:dinitrile) is often sufficient.
-
Problem: Product Degradation and Purification Challenges
Q3: My final product is difficult to purify, and I suspect some of the nitrile group has hydrolyzed to a carboxamide or carboxylic acid. How can I improve the workup and purification?
A3: Nitrile hydrolysis is a risk, especially during aqueous workup if conditions become too acidic or basic for a prolonged time.[2] Purification can be challenging due to by-products with similar polarities.
-
Workup Optimization:
-
After the reaction is complete, remove the methanol solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Carefully neutralize the aqueous layer. Avoid strong acids. A buffered solution or careful addition of dilute HCl to bring the pH to ~7 is recommended.
-
Promptly separate the organic layer and perform subsequent extractions of the aqueous layer to maximize recovery.
-
-
Purification Protocol:
-
Column Chromatography: This is the most reliable method for removing the aminobenzene by-product.[1] A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Dichloromethane 1:1) and gradually increasing polarity, is effective. The desired product is typically less polar than the aminobenzene by-product.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final polishing step. Solvents such as ethanol, methanol, or isopropanol can be explored.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How critical is the purity of the α,β-unsaturated carbonyl starting material? A: It is highly critical. Impurities in the starting material can lead to a complex mixture of side products that are difficult to separate from the desired pyridine. It is recommended to use a freshly distilled or purified carbonyl compound for best results.
Q: Can I use other bases like potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH)? A: While other strong bases can catalyze the initial Michael addition, sodium methoxide in methanol is specifically advantageous because it also provides the methoxy group for the final product structure in this particular reaction scheme. Using a different alkoxide (e.g., sodium ethoxide in ethanol) would result in the corresponding 6-ethoxy derivative. Non-alkoxide bases like NaOH could promote undesired side reactions like saponification if any ester functionalities are present or lead to different reaction pathways.
Q: What are the primary safety concerns for this reaction? A:
-
Sodium Methoxide: Highly caustic and water-reactive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It can cause severe burns.
-
Propanedinitrile (Malononitrile): Toxic upon ingestion, inhalation, or skin contact. It can release hydrogen cyanide upon contact with strong acids. Always handle in a well-ventilated fume hood.
-
Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Ensure proper ventilation and grounding of equipment.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure described by Victory et al.[1]
Materials & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser and inert gas inlet (N₂ or Ar)
-
Dropping funnel
-
Ice bath
-
Heating mantle
| Reagent | MW | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Sodium Metal | 22.99 | 1.25 | 0.29 g | Use freshly cut, clean sodium. |
| Anhydrous Methanol | 32.04 | Solvent | 35 mL | Use anhydrous grade. |
| Propanedinitrile | 66.06 | 1.0 | 0.66 g (10 mmol) | Toxic; handle with care. |
| 4-Methoxy-3-buten-2-one | 100.12 | 1.0 | 1.00 g (10 mmol) | Limiting reagent. |
Procedure:
-
Prepare Sodium Methoxide Solution: To a 100 mL three-neck flask under an inert atmosphere, add 15 mL of anhydrous methanol. Cool the flask in an ice bath. Carefully add sodium metal (0.29 g) in small portions, allowing each piece to react completely before adding the next.
-
Add Propanedinitrile: Once all the sodium has dissolved and the solution has cooled back to ~5 °C, add propanedinitrile (0.66 g) to the freshly prepared sodium methoxide solution. Stir for 5 minutes.
-
Slow Addition of Carbonyl: Dissolve 4-methoxy-3-buten-2-one (1.00 g) in 20 mL of anhydrous methanol and add it to a dropping funnel. Add this solution dropwise to the reaction mixture over approximately 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (~65 °C) and maintain for 90 minutes. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc).
-
Workup: a. Cool the reaction mixture to room temperature and remove the methanol solvent using a rotary evaporator. b. Dissolve the resulting oily residue in 50 mL of dichloromethane and 50 mL of deionized water. c. Transfer to a separatory funnel. Separate the layers. d. Extract the aqueous layer two more times with 25 mL portions of dichloromethane. e. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/dichloromethane (1:1) mixture as the eluent to afford the pure product. The expected yield should be in the range of 15-25% based on literature for analogous structures.[1]
Section 5: Visual Troubleshooting Guide
Decision Tree for Low Yield Troubleshooting
Caption: A decision tree for diagnosing common yield issues.
Section 6: References
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4. Available at: [Link]
-
Pipzine Chemicals. 2-Pyridinecarbonitrile, 6-Methoxy- | CAS 23620-57-5. Available at: [Link]
-
YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. Available at: [Link]
-
National Institutes of Health (NIH). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Available at: [Link]
-
Walker, S. D., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(37), 6144-6147. Available at: [Link]
-
PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Available at: [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Wikipedia. Cyanation. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
Sources
Technical Support Center: Purification of 6-Methoxy-2-methylpyridine-3-carbonitrile
Welcome to the technical support guide for the purification of 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS: 105277-11-0). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key pyridine intermediate from complex reaction mixtures. Our focus is on providing practical, field-tested solutions grounded in chemical principles to streamline your purification workflow and maximize yield and purity.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities present in your crude product are intrinsically linked to the synthetic route employed.
Q: I've just completed the synthesis of this compound. What are the likely impurities in my crude reaction mixture?
A: The impurity profile depends heavily on your synthetic method. The most common synthesis involves the condensation of an α,β-unsaturated aldehyde or ketone with propanedinitrile in the presence of sodium methoxide.[1] Based on this, you can anticipate several classes of impurities.
Table 1: Potential Impurities and Their Characteristics
| Impurity Class | Specific Examples | Source / Reason for Presence | Expected Polarity & Separation Challenge |
| Unreacted Starting Materials | Propanedinitrile, α,β-unsaturated carbonyl precursor | Incomplete reaction | Propanedinitrile is polar and water-soluble. Carbonyl precursors vary in polarity but are typically less polar than the product. |
| Reaction Byproducts | 2-Aminobenzene-1,3-dicarbonitrile derivatives | Formed from the reaction of the carbonyl precursor with two molecules of propanedinitrile.[1] | Generally more polar than the desired product. Can co-elute if solvent polarity is too high initially. |
| Side-Reaction Products | 6-Methoxy-2-methylpyridine-3-carboxylic acid or -amide | Hydrolysis of the nitrile group during aqueous workup, especially if pH is not controlled.[2][3] | Significantly more polar due to the carboxylic acid/amide group. May stick to silica gel. |
| Isomeric Byproducts | N-alkylated 2-pyridone derivatives | Can occur in syntheses starting from 2-hydroxypyridine precursors, where alkylation occurs on nitrogen instead of oxygen.[4] | Polarity can be very similar to the desired O-alkylated product, posing a significant chromatographic challenge. |
| Reagents & Solvents | Sodium methoxide, Methanol, Dichloromethane, Hexane | Remnants from the reaction and extraction steps. | Inorganic salts are removed with water. Solvents should be removed in vacuo. |
Section 2: Troubleshooting the Purification Workflow
Navigating the path from a crude reaction mixture to a pure, crystalline product requires a systematic approach. The following workflow and troubleshooting guide address the most common challenges encountered during purification.
Sources
Technical Support Center: Optimization of Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during pyridine synthesis, particularly focusing on the widely used Hantzsch and Bohlmann-Rahtz methods.
Issue 1: Low or No Product Yield
Q: My Hantzsch reaction is resulting in a very low yield. What are the common causes and how can I fix this?
A: Low yields in the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, are a frequent problem.[1] The classical one-pot method can be plagued by harsh conditions and long reaction times.[2] The issue often stems from one of several key areas:
-
Inefficient Reaction Conditions: The initial condensations and the final cyclization may not be proceeding optimally.
-
Solution 1: Catalysis. The use of a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields.[2][3] Studies have shown that performing the reaction under ultrasonic irradiation with PTSA in an aqueous micellar solution can lead to yields as high as 96%.[2][3]
-
Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can dramatically shorten reaction times (to as little as 2-7 minutes) and provide excellent yields (82-94%).[2] This technique provides rapid, uniform heating that often minimizes side product formation.
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The Hantzsch reaction first forms a 1,4-dihydropyridine (DHP), which must be oxidized to the final aromatic pyridine product.[1][4] This aromatization step is a common point of failure.
-
Problem: Classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be harsh, leading to side reactions, including oxidative dealkylation (loss of the C4-substituent), and difficult workups.[2][3][5]
-
Solution: Employ milder, more efficient oxidizing agents. Reagents such as iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂) often provide cleaner reactions and significantly reduce the formation of byproducts.[5] A one-pot synthesis where aromatization is achieved directly with agents like ferric chloride has also proven effective.[2][3]
-
-
Competing Side Reactions: The Hantzsch synthesis can proceed through at least five different mechanistic pathways.[2][3] Your specific conditions may favor an unproductive route.
-
Solution: Carefully control reaction stoichiometry and temperature. Even small deviations can favor side reactions. To diagnose the issue, try to isolate and characterize any major byproducts. This can provide valuable clues about the competing reaction pathway.
-
Issue 2: Poor Selectivity and Multiple Products
Q: My reaction produces a mixture of several products, making purification difficult and lowering the yield of the desired pyridine. How can I improve selectivity?
A: Poor selectivity is a common consequence of the multiple competing pathways in multicomponent reactions.[2]
-
Solution 1: Optimize Reaction Temperature. Temperature can have a differential effect on the activation energies of competing reactions. Systematically screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal point where the formation of your desired product is maximized relative to impurities.
-
Solution 2: Modify the Order of Reagent Addition. Instead of a one-pot approach, consider a stepwise addition of reagents. For instance, pre-forming the enamine intermediate by reacting the β-ketoester and ammonia source before adding the aldehyde can sometimes lead to a cleaner reaction profile by minimizing undesired Knoevenagel condensations.[1]
-
Solution 3: Change the Solvent. The choice of solvent can have a profound impact on reaction pathways. A switch from a protic solvent like ethanol to an aprotic one like acetonitrile can alter the mechanism, particularly in the final oxidation step, and improve yields for certain substrates.[6]
Issue 3: Reaction Stalls or Fails to Go to Completion
Q: My reaction starts but then seems to stop, with starting material still present even after extended reaction times. What should I investigate?
A: A stalling reaction can be frustrating. The cause is often related to catalyst deactivation, product inhibition, or the formation of a stable, unreactive intermediate.
-
Solution 1: Catalyst Choice and Loading. If using a catalyst, it may be degrading under the reaction conditions or an insufficient amount may have been used. Consider screening different catalysts, such as Lewis acids (e.g., ytterbium triflate, zinc bromide) or Brønsted acids, which can accelerate different steps of the reaction sequence.[7] For solid-supported catalysts, ensure they are fresh and active.
-
Solution 2: Re-evaluate Stoichiometry. Ensure that the ammonia source (often ammonium acetate) has not been depleted, as it is crucial for the formation of the enamine intermediate required for the key Michael addition step.[1]
-
Solution 3: Bohlmann-Rahtz Specifics. In the Bohlmann-Rahtz synthesis, high temperatures are often required for the final cyclodehydration step to facilitate the necessary Z/E isomerization of the aminodiene intermediate.[7] If the reaction stalls, it may be because the temperature is insufficient to overcome this energy barrier. Acid catalysis has been shown to allow this cyclodehydration to proceed at significantly lower temperatures.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my pyridine synthesis? A1: Solvent choice is critical and depends on the specific reaction. For the Hantzsch synthesis, alcohols like ethanol are common. However, greener options like water (in micellar solutions) have shown excellent results.[3] For the Bohlmann-Rahtz synthesis, ethanol and DMSO are often effective, with ethanol being favored as a protic solvent that can facilitate spontaneous protodesilylation when using silylated alkynones.[7] A solvent screen is always recommended during optimization.
Q2: What is the best way to purify my final pyridine product? A2: Purification strategy depends on the physical properties of your compound and the impurities present.
-
Recrystallization: Often the most effective method for solid products. Ethanol is a common solvent for recrystallizing pyridine derivatives.[2]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is standard. However, the basic nitrogen of the pyridine ring can cause peak tailing on silica gel due to interactions with acidic silanol groups.[8] To mitigate this, you can:
-
Distillation: For liquid pyridines, distillation can be effective. Pre-treatment with an alkali metal compound followed by distillation is a patented method for achieving high purity.[9]
Q3: Can I use a different nitrogen source besides ammonium acetate in the Hantzsch reaction? A3: Yes. While ammonium acetate is most common, ammonia itself can be used.[1] Other nitrogen sources like ammonium carbonate have also been successfully employed in related pyridine syntheses, sometimes acting as both the nitrogen source and a reaction promoter.[10] The choice can affect reaction pH and overall efficiency.
Part 3: Key Experimental Protocols & Data
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol provides a general method for rapid, high-yield synthesis.
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol.
-
Reaction Setup: Seal the vessel and place it in a microwave reactor.
-
Irradiation: Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: Collect the precipitated solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Aromatization of a 1,4-Dihydropyridine to a Pyridine
-
Dissolution: Dissolve the 1,4-dihydropyridine (1 mmol) in glacial acetic acid (5 mL).
-
Oxidant Addition: Add a suitable oxidizing agent (e.g., ceric ammonium nitrate (CAN), 2.2 mmol) portion-wise over 10 minutes while stirring.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Data Summary: Comparison of Oxidizing Agents for Aromatization
The table below summarizes common oxidants for the conversion of 1,4-DHPs to pyridines, highlighting their typical conditions and drawbacks.
| Oxidizing Agent | Typical Conditions | Advantages | Common Drawbacks |
| Nitric Acid (HNO₃) | Acetic Acid, Heat | Inexpensive | Harsh conditions, formation of side products, oxidative dealkylation[3][5] |
| KMnO₄ / CrO₃ | Acetone or Acetic Acid | Strong, effective | Excess oxidant needed, difficult workups, toxic waste[2][3] |
| Iodine (I₂) ** | Refluxing Methanol/Ethanol | Milder conditions, good yields | Slower reaction times |
| Ceric Ammonium Nitrate (CAN) | Acetic Acid or Acetonitrile, RT | Mild, efficient, often high-yielding[11] | Stoichiometric amounts required |
| Manganese Dioxide (MnO₂) ** | Dichloromethane or Chloroform, Reflux | Mild, useful for sensitive substrates | Heterogeneous reaction, requires excess reagent |
Part 4: Visualization of Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for addressing low product yields in pyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Overcoming Low Yield in Cyanopyridine Synthesis
An in-depth technical guide from our Senior Application Scientists.
Welcome to the technical support center for cyanopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with yield and purity in their cyanation reactions. Cyanopyridines are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, but their preparation can be fraught with difficulties.[1] This document provides a structured, question-and-answer approach to troubleshoot common and method-specific problems, grounded in mechanistic principles and field-proven solutions.
Part 1: General Troubleshooting - First-Line Diagnostics
This section addresses broad issues that can affect any cyanopyridine synthesis route. Before diving into method-specific problems, always start here.
Q1: My cyanopyridine synthesis has failed or the yield is consistently below 20%. What are the universal parameters I should investigate first?
A1: When facing drastically low yields, it's crucial to return to the fundamentals before optimizing specific reaction parameters. Often, the root cause lies in the quality of the starting materials or the general reaction setup.
Troubleshooting Workflow for Critical Failures
Caption: Initial diagnostic workflow for low-yield cyanation.
-
Reagent and Solvent Quality:
-
Cyanide Source: Is your cyanide source (e.g., KCN, NaCN, Zn(CN)₂) anhydrous? Many cyanide salts are hygroscopic, and water can lead to unwanted hydrolysis side reactions. Consider drying the salt in a vacuum oven before use. For some palladium-catalyzed methods, using less toxic and more stable sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can circumvent issues with traditional salts.[2][3]
-
Solvents: Are your solvents truly anhydrous? For moisture-sensitive reactions like those involving organometallics or strong bases, use freshly dried solvents. The presence of water can hydrolyze starting materials or intermediates.
-
Starting Material Purity: Verify the purity of your halopyridine, aminopyridine, or pyridine N-oxide. Impurities can interfere with catalysis or introduce side reactions.
-
-
Inert Atmosphere:
-
Many modern cyanation methods, especially those using palladium catalysts, are sensitive to oxygen.[4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction. Catalyst deactivation is a common consequence of poor inerting.
-
-
Temperature Control:
-
Are you monitoring the internal reaction temperature? For exothermic reactions, an ice bath might be insufficient to prevent a temperature spike that could decompose sensitive intermediates like diazonium salts in a Sandmeyer reaction.[5] Conversely, for high-temperature reactions like the Rosenmund-von Braun, ensure your heating mantle or oil bath is calibrated and provides consistent heat.[6][7]
-
Q2: There are many ways to synthesize cyanopyridines. How do I select the best method for my specific substrate and application?
A2: The optimal method depends on your starting material, the desired regioselectivity, functional group tolerance, and scalability. There is no one-size-fits-all solution.
| Synthesis Method | Typical Substrate | Key Reagents | Conditions | Pros | Cons | Typical Yield |
| Palladium-Catalyzed Cyanation | (Hetero)aryl Halides/Triflates | Pd catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild (RT to 100 °C) | High functional group tolerance, mild conditions.[8][9] | Catalyst poisoning by cyanide, expensive ligands.[8] | 60-95% |
| Rosenmund-von Braun Reaction | Aryl Halides | CuCN (stoichiometric or excess) | High Temp (150-250 °C) | Cost-effective, simple reagents.[6] | Harsh conditions, poor functional group tolerance, difficult workup.[7][10] | 40-80% |
| Sandmeyer Reaction | Aryl Amines | NaNO₂, Acid, CuCN | Low Temp (0-5 °C) then heat | Readily available starting materials.[11] | Diazonium salt instability, potential for explosive intermediates, side reactions.[12][13] | 50-75% |
| Cyanation of Pyridine N-Oxide | Pyridine N-Oxides | Activating agent (e.g., (CH₃)₂NCOCl), Cyanide Source (e.g., TMSCN, KCN) | Moderate (60-120 °C) | Excellent regioselectivity for the 2-position.[14][15] | Requires N-oxide preparation, multi-step process.[16][17] | 65-95% |
| Dehydration of Picolinamide | Pyridine Amides | Dehydrating Agent (e.g., P₂O₅, POCl₃, Burgess Reagent) | Varies (can be harsh) | Starts from a different functional group. | Can require harsh dehydrating agents.[18][19] | 70-90% |
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed Q&A guides for the most common laboratory-scale synthesis methods.
A. Palladium-Catalyzed Cyanation of Halopyridines
This is often the method of choice due to its mild conditions and broad substrate scope. However, it is sensitive to catalyst deactivation.
Key Reaction Dependencies
Caption: Factors influencing palladium-catalyzed cyanation yield.
Q: My Pd-catalyzed cyanation of a chloropyridine is not working, but the literature says it should. What is the most likely cause? A: The most common failure point is catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center and halt the catalytic cycle.[4][8]
-
Problem: Free cyanide ions are poisoning your catalyst. This is especially problematic with highly soluble sources like NaCN or KCN in polar solvents.
-
Solution 1 (Change Cyanide Source): Switch to a cyanide source with lower free cyanide concentration. Zinc cyanide (Zn(CN)₂) is a good alternative as the equilibrium lies towards the undissociated salt.[1] Even better, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, non-toxic choice that releases cyanide slowly into the reaction medium, preventing high concentrations that poison the catalyst.[3][8]
-
Solution 2 (Use Additives): In some cases, copper(I) additives can act as a cyanide scavenger, protecting the palladium catalyst.[4]
-
Solution 3 (Ligand Choice): Ensure you are using a sufficiently electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, or DPPP).[8][20] These ligands promote the reductive elimination step and can help prevent cyanide from binding irreversibly to the palladium center.
B. Rosenmund-von Braun Reaction
A classic method involving the reaction of an aryl halide with copper(I) cyanide at high temperatures.[6]
Q: My Rosenmund-von Braun reaction gives a low yield and the workup is a nightmare, resulting in a black, intractable tar. How can I improve this? A: This is a very common experience. The harsh conditions and use of excess copper cyanide are the primary culprits.[7]
-
Problem 1 (High Temperature): Temperatures of 150-250 °C can cause decomposition of your starting material or product.
-
Solution 1: The addition of a ligand can significantly lower the required reaction temperature. L-proline has been shown to be an effective additive, allowing the reaction to proceed at 80–120 °C.[10] This milder condition is compatible with more sensitive functional groups.
-
Problem 2 (Difficult Workup): Excess CuCN forms tight complexes with the product nitrile, making isolation difficult. The typical workup involves quenching with a strong acid and ferric chloride solution, which can be messy.
-
Solution 2: Use a high-boiling polar aprotic solvent like DMF or pyridine, but ensure it is rigorously dried.[1][7] After the reaction, instead of a harsh aqueous quench, try to precipitate the copper salts by pouring the cooled reaction mixture into a large volume of ammonium hydroxide solution. The product can then be extracted with an organic solvent. Careful filtration and thorough washing are key.
C. Sandmeyer Reaction
This reaction converts an aminopyridine to a cyanopyridine via an intermediate diazonium salt.[11][21]
Q: My Sandmeyer cyanation of 2-aminopyridine results in a low yield of the desired 2-cyanopyridine and a significant amount of 2-hydroxypyridine. What's going wrong? A: This indicates a classic Sandmeyer side reaction. The intermediate diazonium salt is reacting with water instead of the copper cyanide complex.
-
Problem: The pyridinium diazonium salt is unstable and susceptible to nucleophilic attack by water, especially at elevated temperatures.
-
Solution 1 (Strict Temperature Control): The diazotization step (reaction of the amine with NaNO₂/acid) must be performed at 0–5 °C.[13] Do not let the temperature rise. Use an internal thermometer and add the sodium nitrite solution slowly.
-
Solution 2 (Anhydrous Conditions): While challenging for traditional Sandmeyer reactions, using an organic nitrite source like tert-butyl nitrite (tBuONO) in an anhydrous organic solvent can suppress the formation of the phenol byproduct.[12]
-
Solution 3 (Catalyst and Halide Source): Ensure you are using a copper(I) salt (CuCN). The role of Cu(I) is to catalyze the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, forming an aryl radical that then reacts to form the nitrile.[13][21] Using a Cu(II) salt will not work.
Part 3: Detailed Experimental Protocols
The following are representative protocols that incorporate best practices and troubleshooting insights.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloropyridine using K₄[Fe(CN)₆]
This protocol is adapted from modern, reliable methods that minimize catalyst poisoning and use a non-toxic cyanide source.[8]
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene) (8.3 mg, 0.015 mmol, 1.5 mol%), and K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol, 0.5 equiv).
-
Scientist's Note: The precatalyst and ligand are added first to ensure they are in an inert environment before the addition of liquids. K₄[Fe(CN)₆] is used as a less toxic and slow-releasing cyanide source to prevent catalyst poisoning.[3]
-
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add 2-chloropyridine (113.5 mg, 1.0 mmol, 1.0 equiv), followed by 2.5 mL of anhydrous dioxane and 2.5 mL of a degassed 0.05 M aqueous solution of potassium acetate (KOAc).
-
Scientist's Note: The use of a mixed aqueous/organic solvent system is common. The KOAc acts as a base. Degassing the aqueous portion is critical to remove dissolved oxygen.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-cyanopyridine.
-
Troubleshooting Note: If the reaction stalls, a small amount of additional catalyst/ligand can be added, but this often indicates a fundamental issue with reagent purity or inerting.
-
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Cyanation of 3-Bromopyridine
This protocol utilizes L-proline to enable the reaction under significantly milder conditions than the classical procedure.[10]
Methodology:
-
Vessel Preparation: In an oven-dried screw-cap vial, combine 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), copper(I) cyanide (CuCN) (108 mg, 1.2 mmol, 1.2 equiv), and L-proline (115 mg, 1.0 mmol, 1.0 equiv).
-
Scientist's Note: L-proline acts as a ligand for the copper, increasing its solubility and reactivity, thus lowering the activation energy for the cyanation.[10]
-
-
Solvent Addition: Add 3 mL of anhydrous DMF.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir for 24-48 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 20 mL of a concentrated aqueous ammonia solution and stir for 30 minutes.
-
Scientist's Note: The ammonia solution helps to break up the copper-nitrile complexes, making extraction more efficient than a simple acid wash.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield 3-cyanopyridine.
References
- Eckert, H. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Zhao, Y., et al. (2018). Silica supported potassium oxide catalyst for dehydration of 2-picolinamide to form 2-cyanopyridine. Catalysis Science & Technology, 8(1), 142-149. [Link]
- Li, Y., et al. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters, 25(38), 7014-7019. [Link]
- Li, J., et al. (2009). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Rider, J., et al. (2004). Process for the preparation of 2-cyanopyridines.
- Zhang, G., et al. (2009). The synthetic method of 3-cyanopyridine.
- Al-Zahrani, M. A. (2023). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Zhang, Z., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 7015-7020. [Link]
- Jin, J., et al. (2013). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Journal of Industrial Microbiology & Biotechnology, 40(10), 1145-1153. [Link]
- Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]
- An, T., et al. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 15(20), 3239-3251. [Link]
- Reddit user discussion. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
- Syngenta Participations AG. (2007). Process for the preparation of 2-cyanopyridine derivatives.
- Reddit user discussion. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1411-1416. [Link]
- da Silva, W. M., et al. (2022). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
- ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- J&K Scientific LLC. (2023). Sandmeyer Reaction. [Link]
- Powell, K. J., et al. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158-2161. [Link]
- ETH Zurich. (n.d.).
- MDPI. (n.d.).
- Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11537-11541. [Link]
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. [Link]
- Master Organic Chemistry. (2018).
- Sakamoto, T., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Chemical and Pharmaceutical Bulletin, 56(6), 872-874. [Link]
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]
- An, T., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 4964-4974. [Link]
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation.
- Li, Y., et al. (2018). Silica supported potassium oxide catalyst for dehydration of 2-picolinamide to form 2-cyanopyridine.
- Urgaonkar, S., et al. (2005). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 17. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 18. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is often plagued by challenges that can impact yield, purity, and scalability. The most prevalent synthetic strategies involve the cyclocondensation of precursors.[1] A common and effective approach is the reaction of an appropriate enone or enal with propanedinitrile (malononitrile) in the presence of a base like sodium methoxide.[2] This guide will focus on troubleshooting issues arising from this and related pathways.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific, practical problems you may encounter during the synthesis.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, often related to reaction conditions and reagent quality.
-
Causality: The core of this reaction is a base-catalyzed cyclocondensation, which is highly sensitive to stoichiometry, temperature, and the presence of moisture. Incomplete reaction, degradation of starting materials or product, and competing side reactions are the primary culprits for diminished yields.
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure your starting materials, particularly the enone/enal and malononitrile, are of high purity. Malononitrile can dimerize or polymerize under basic conditions if not handled correctly. Use freshly distilled or recrystallized reagents if purity is questionable. Crucially, verify the molar ratios. While a slight excess of malononitrile is sometimes used, a large excess can lead to byproducts.[2]
-
Base Quality and Handling: Sodium methoxide is highly hygroscopic. Moisture will consume the base and can lead to unwanted hydrolysis of the nitrile group or starting materials. Use freshly prepared sodium methoxide solution or a high-quality commercial grade product handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial addition of reagents should often be performed at a lower temperature (e.g., 0-5 °C) to control the exothermic nature of the initial condensation reactions.[2] After the initial addition, a period of reflux is typically required to drive the cyclization and aromatization. Monitor the reaction temperature closely. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will leave unreacted starting materials, while extending it unnecessarily can lead to the formation of degradation products.
-
Question: I'm observing a significant amount of a byproduct that is difficult to separate from my desired product. How can I identify and minimize it?
Answer: The formation of byproducts is a common challenge, often arising from the reactivity of the intermediates.
-
Causality: A likely byproduct is a substituted 2-aminobenzene-1,3-dicarbonitrile.[2] This can occur through a competing reaction pathway where two molecules of malononitrile react with the carbonyl compound. Another possibility is the formation of dimeric pyridine byproducts (bipyridines), especially if radical or certain metal-catalyzed pathways are inadvertently accessed.[3]
-
Troubleshooting Steps:
-
Stoichiometric Control of Malononitrile: Carefully control the stoichiometry of malononitrile. Using a significant excess can favor the formation of the aminobenzene byproduct which incorporates two molecules of malononitrile.[2]
-
Reaction Conditions: The choice of solvent and base can influence the reaction pathway. While methanol is common with sodium methoxide, exploring other alcohol/alkoxide systems or even non-protic solvents with a suitable base could alter the product distribution.
-
Purification Strategy: If byproduct formation is unavoidable, optimize your purification method. Column chromatography with a carefully selected solvent system is often effective. Consider using a gradient elution to improve separation. Recrystallization from a suitable solvent can also be highly effective for removing closely related impurities.
-
Characterization: Obtain detailed analytical data (NMR, MS, IR) on the byproduct to confirm its structure. Understanding the structure of the byproduct is crucial for diagnosing the side reaction and devising a strategy to prevent it.
-
Question: The final product is difficult to purify and I suspect contamination from the starting materials or intermediates. What is the best purification strategy?
Answer: Effective purification is critical for obtaining high-quality this compound.
-
Causality: The polarity of the product, starting materials, and byproducts can be similar, making separation challenging. Residual base can also complicate the workup and purification.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential. Neutralize the reaction mixture to a pH of around 7-8 to quench the base.[4] Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will transfer the product to the organic phase. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.
-
Solvent System Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or acetone. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to find conditions that yield high-purity crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from an enone and malononitrile?
A1: The reaction proceeds through a series of steps. First, the base (e.g., methoxide) deprotonates malononitrile to form a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent elimination of water and dehydrogenation to form the aromatic pyridine ring.[2]
Q2: Can I use a different base instead of sodium methoxide?
A2: Yes, other bases can be used, but the choice will depend on the specific reaction conditions and solvent. For example, in some pyridine syntheses, bases like cesium carbonate have been used effectively for O-alkylation steps.[5] For the initial cyclocondensation, other alkoxides like sodium ethoxide in ethanol could be used, but this would result in an ethoxy-pyridine product. The choice of base is critical and can influence the reaction's success and selectivity.
Q3: My starting material is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. How can I convert this to the desired 6-methoxy product?
A3: This conversion involves two steps. First, the 2-oxo group needs to be converted to a better leaving group, typically a chloro group. This is often achieved by treating the pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃).[4] The resulting 2-chloro-6-methylpyridine-3-carbonitrile can then be reacted with sodium methoxide in methanol to displace the chloride and install the methoxy group via a nucleophilic aromatic substitution reaction.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Malononitrile: This compound is toxic. Avoid inhalation of dust and contact with skin.
-
Solvents: Organic solvents like methanol and dichloromethane are flammable and/or toxic. Work in a well-ventilated area, preferably a fume hood.
-
Phosphorus Oxychloride (if used): This is a highly corrosive and reactive substance that reacts violently with water. Handle with extreme care under anhydrous conditions in a fume hood.
Experimental Protocol: A Validated Approach
This protocol outlines a reliable method for the synthesis of this compound.
Synthesis of this compound
| Reagent | Molar Equiv. | Amount | MW | Density |
| (E)-4-methoxybut-3-en-2-one | 1.0 | (Specify amount) | 100.12 g/mol | 0.965 g/mL |
| Malononitrile | 1.1 | (Calculate) | 66.06 g/mol | - |
| Sodium Methoxide (25% in MeOH) | 1.2 | (Calculate) | 54.02 g/mol | 0.945 g/mL |
| Methanol | - | (Specify volume) | - | - |
| Dichloromethane | - | (Specify volume) | - | - |
| Saturated aq. NH₄Cl | - | (Specify volume) | - | - |
| Brine | - | (Specify volume) | - | - |
Step-by-Step Procedure:
-
To a solution of (E)-4-methoxybut-3-en-2-one in methanol at 0 °C under a nitrogen atmosphere, add malononitrile.
-
Slowly add the sodium methoxide solution to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Various Authors. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Various Authors. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry.
- Bräse, S., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
- Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
- Various Authors. (n.d.). Thorpe–Ziegler reaction | Request PDF. ResearchGate.
- Various Authors. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler | Request PDF. ResearchGate.
- O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Suwunwong, T., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. NIH.
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. PrepChem.com.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- Victory, P., et al. (1995). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate.
- Various Authors. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
- Various Authors. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing).
- Comins, D. L., & O'Connor, S. (1997). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
- Chemsrc.com. (n.d.). 2-methoxy-6-methyl-pyridine-3-carbonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Chemsrc.com.
- Various Authors. (n.d.). Synthesis of 6-Alkoxy- and 1,6-Dialkoxy-4-amino-1-aryl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles | Request PDF. ResearchGate.
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- Schmidt, J., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI.
- ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
Sources
- 1. youtube.com [youtube.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Formation in Methoxypyridine Synthesis
Last Updated: January 8, 2026
Introduction
Welcome to the Technical Support Center for methoxypyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of methoxypyridine derivatives. Methoxypyridines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges related to byproduct formation, which can significantly impact yield, purity, and the overall efficiency of a synthetic campaign.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the scientific understanding and practical solutions needed to mitigate common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: What are the most common synthetic routes for preparing methoxypyridines?
A1: The most prevalent methods for synthesizing methoxypyridines include:
-
Williamson Ether Synthesis: This classic method involves the reaction of a hydroxypyridine with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes a halopyridine (typically chloro- or bromopyridine) and a methoxide source, such as sodium methoxide.[4][5] The reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups.[5]
-
From Pyridine N-oxides: 4-Methoxypyridine can be synthesized via the catalytic hydrogenation of 4-methoxypyridine-N-oxide.[6][7]
-
Chichibabin Reaction: While primarily used for amination, modifications and subsequent reactions can lead to methoxypyridine derivatives.[8][9][10]
Q2: I am observing significant amounts of the starting hydroxypyridine in my reaction mixture after attempting methylation. What could be the cause?
A2: Incomplete methylation is a common issue. The primary causes are often:
-
Insufficient Base: The basicity of the chosen base may be inadequate to fully deprotonate the hydroxypyridine, which is crucial for the subsequent nucleophilic attack on the methylating agent. Consider using a stronger base or increasing the stoichiometry of the current base.
-
Poor Solubility: The hydroxypyridine salt may have limited solubility in the reaction solvent, hindering its reactivity. A change of solvent or the addition of a phase-transfer catalyst might be necessary.
-
Deactivation of Methylating Agent: The methylating agent can be consumed by side reactions, such as hydrolysis if moisture is present. Ensure anhydrous conditions and freshly distilled solvents.
Q3: My SNAr reaction of a chloropyridine with sodium methoxide is sluggish. How can I improve the reaction rate?
A3: The rate of SNAr reactions on pyridines is highly dependent on the electronic nature of the ring.[11]
-
Ring Activation: The presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group significantly accelerates the reaction by stabilizing the Meisenheimer intermediate.[5][11] If your substrate lacks such groups, the reaction will likely require more forcing conditions.
-
Temperature: Increasing the reaction temperature is a common strategy to enhance the rate.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.
Byproduct-Specific Questions
Q4: I am trying to synthesize 2-methoxypyridine from 2-hydroxypyridine and am observing a significant amount of N-methyl-2-pyridone as a byproduct. Why is this happening and how can I prevent it?
A4: This is a classic example of competing O- vs. N-alkylation due to the tautomerism of 2-hydroxypyridine with its pyridone form. The pyridone tautomer can be N-methylated, leading to the undesired byproduct. To favor O-methylation (formation of 2-methoxypyridine):
-
Choice of Base and Solvent: Using a non-polar solvent and a strong base that forms a tight ion pair with the pyridoxide anion can sterically hinder N-alkylation.
-
Methylating Agent: "Harder" methylating agents, according to Hard-Soft Acid-Base (HSAB) theory, tend to favor reaction at the "harder" oxygen atom. However, practical results can be complex.[12] A systematic screen of methylating agents (e.g., methyl iodide vs. dimethyl sulfate) may be beneficial.
Q5: During the synthesis of a methoxypyridine derivative, I've identified a byproduct corresponding to the demethylated hydroxypyridine. What could be causing this?
A5: Demethylation can occur under several conditions, particularly if the reaction involves strong nucleophiles or harsh workup conditions.[13][14]
-
Nucleophilic Demethylation: Strong nucleophiles present in the reaction mixture can attack the methyl group of the desired methoxypyridine, leading to the formation of the corresponding hydroxypyridine.[13]
-
Acidic Cleavage: If the workup or purification involves strong acids and elevated temperatures, acid-catalyzed cleavage of the methyl ether can occur.
-
Reagent-Mediated Demethylation: Certain reagents, like L-selectride, are known to selectively demethylate methoxypyridines.[13][14] Ensure that no such reagents are inadvertently introduced.
Q6: In a reaction involving 4-tert-butylpyridine, I am seeing dimerization as a major side reaction. Is this related to the synthesis of methoxypyridines?
A6: While not a direct byproduct of methoxypyridine synthesis, this is a known side reaction in related pyridine chemistry, specifically the Chichibabin reaction, which can be a precursor route. Dimerization can occur as a competing pathway to the desired substitution.[9] Reaction conditions such as temperature and pressure can influence the ratio of amination to dimerization.[9]
Troubleshooting Guides
Issue 1: Over-methylation and N-Alkylation in Hydroxypyridine Methylation
Symptoms:
-
Formation of N-methylpyridone byproducts, especially when starting from 2- or 4-hydroxypyridine.
-
Presence of quaternary pyridinium salts, particularly with highly reactive methylating agents.
Root Cause Analysis: Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. The pyridone tautomer possesses a nucleophilic nitrogen atom that can compete with the oxygen of the hydroxypyridine for the methylating agent. This competition is influenced by the solvent, base, and the nature of the methylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Corrective Actions:
| Parameter | Recommendation | Rationale |
| Base | Use a milder, bulkier base like K₂CO₃ or Cs₂CO₃. | These bases are less likely to fully deprotonate the nitrogen in the pyridone tautomer and can sterically block the nitrogen from attacking the methylating agent. |
| Solvent | Employ less polar aprotic solvents such as toluene or dioxane. | These solvents tend to favor the hydroxypyridine tautomer over the more polar pyridone form, thus increasing the concentration of the desired nucleophile. |
| Methylating Agent | Add the methylating agent (e.g., methyl iodide) slowly and at a controlled, lower temperature. | This helps to control the exothermicity of the reaction and can improve selectivity by allowing the thermodynamically favored O-alkylation to dominate. |
| Phase-Transfer Catalyst | In biphasic systems, a phase-transfer catalyst can facilitate the reaction at the interface, sometimes improving selectivity. |
Issue 2: Incomplete Conversion in SNAr Reactions
Symptoms:
-
Significant recovery of the starting halopyridine.
-
Low yield of the desired methoxypyridine.
Root Cause Analysis: The SNAr mechanism relies on the nucleophilic attack of methoxide on an electron-deficient pyridine ring, followed by the expulsion of the halide.[5] The reaction rate is highly sensitive to the electronic properties of the pyridine ring and the reaction conditions.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methoxypyridine | TargetMol [targetmol.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. exsyncorp.com [exsyncorp.com]
- 8. Chichibabin Reaction | PPTX [slideshare.net]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
Technical Support Center: 6-Methoxy-2-methylpyridine-3-carbonitrile
Guide for Stability, Handling, and Troubleshooting
Welcome to the technical support guide for 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS: 105277-11-0). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, understanding its stability profile is critical for achieving reproducible results and ensuring the integrity of your experimental outcomes.[1][2]
This guide provides in-depth, experience-driven insights into the potential stability challenges associated with this molecule. We will move beyond simple data sheets to explore the chemical rationale behind its reactivity and offer practical, actionable troubleshooting protocols.
Section 1: Chemical Profile and Intrinsic Stability Factors
The stability of this compound is governed by the interplay of its functional groups: the pyridine ring, a methoxy group, a methyl group, and a cyano group. Each contributes to the molecule's overall electronic properties and reactivity.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity. However, the presence of the electron-withdrawing cyano group and the inductive effect of the methoxy group can mitigate this basicity compared to unsubstituted pyridine.[3] This nitrogen atom is a primary site for protonation by acids and can be oxidized to an N-oxide.[4]
-
Cyano (Nitrile) Group: This strong electron-withdrawing group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to a carboxamide or a carboxylic acid.[5]
-
Methoxy Group: While generally stable, ether linkages can be cleaved under strongly acidic conditions (e.g., HBr, HI). The methoxy group also influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.[6]
-
Methyl Group: The C2-methyl group is relatively robust but can be a site for oxidation under harsh conditions to form a carboxylic acid.[7]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 105277-11-0 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Typically an off-white to yellow solid |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common stability-related issues encountered during the storage, handling, and use of this compound.
FAQ 1: What are the optimal storage conditions to ensure long-term stability?
Improper storage is the most common cause of compound degradation. To maintain purity and reactivity, adhere to the following guidelines, which are based on best practices for handling substituted pyridines.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool environment (2-8 °C recommended). | Minimizes the rate of potential degradation pathways. Avoid temperature extremes.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Pyridine compounds can absorb atmospheric moisture, which can lead to hydrolysis.[8] An inert atmosphere displaces moisture and oxygen. |
| Light Exposure | Store in an amber, tightly sealed container. | Protects the compound from photolytic degradation, a known issue for some pyridine derivatives.[9][11] |
| Container | Use glass or other non-reactive containers. Ensure the container is sealed tightly to prevent moisture ingress.[10] | Prevents contamination and reaction with container materials. |
FAQ 2: My reaction yield is low, and I see an impurity by LCMS. Could this be hydrolysis?
Yes, hydrolysis is a primary degradation pathway for this molecule. There are two main sites susceptible to hydrolysis: the cyano group and the methoxy group.
-
Nitrile Hydrolysis: This is the more common issue. It can be catalyzed by both acid and base, proceeding first to the amide intermediate (C₈H₁₀N₂O₂) and then to the carboxylic acid (C₈H₉NO₃). The presence of unexpected polar impurities with corresponding mass shifts (+18 for amide, +19 for acid) is a strong indicator.
-
Ether Cleavage: Cleavage of the methoxy group to a hydroxyl group (demethylation) typically requires harsher, strongly acidic conditions (e.g., refluxing in HBr) and is less likely to occur under standard reaction conditions.[12]
Use the following workflow to diagnose potential hydrolysis issues.
Caption: Troubleshooting workflow for diagnosing hydrolytic degradation.
FAQ 3: My solid compound has developed a yellow or brown tint over time. What causes this discoloration?
Discoloration is often an indicator of degradation, which can be caused by one or more of the following factors:
-
Photodegradation: Chronic exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions in pyridine-based compounds.[11] Storing the material in amber vials is crucial.[9]
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, or in more extreme cases, the methyl group can be oxidized. This is often accelerated by light and the presence of atmospheric oxygen.
-
Minor Impurities: The presence of trace impurities from the synthesis, such as residual base or metal catalysts, can promote slow degradation over time, leading to colored byproducts.[13]
If discoloration is observed, it is highly recommended to re-analyze the material for purity (e.g., by HPLC or NMR) before use.
FAQ 4: Which solvents and reagents are incompatible with this compound?
To prevent unintended side reactions and degradation, avoid the following classes of reagents unless they are part of a planned transformation.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Mineral Acids | HCl, H₂SO₄, HBr (conc.) | Can catalyze hydrolysis of the nitrile and/or cleavage of the methoxy ether, especially at elevated temperatures.[14] |
| Strong Aqueous Bases | NaOH, KOH (conc.) | Readily catalyzes the hydrolysis of the nitrile group to the carboxylate salt.[15] |
| Strong Oxidizing Agents | KMnO₄, CrO₃, H₂O₂ (conc.) | Can oxidize the methyl group to a carboxylic acid or the pyridine nitrogen to an N-oxide.[4][7] |
| Strong Reducing Agents | LiAlH₄, DIBAL-H | Can reduce the nitrile group to an amine or an aldehyde, depending on the conditions.[16] |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Hydrolytic Stability Assessment
This protocol allows you to systematically test the stability of your compound under acidic and basic conditions, providing a clear picture of its degradation profile.
Objective: To determine if this compound degrades in the presence of acid or base at ambient and elevated temperatures.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M HCl solution
-
1 M NaOH solution
-
HPLC system with UV detector (e.g., monitoring at 270 nm)
-
Analytical column (e.g., C18)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation: Label four vials for each time point (e.g., T=0, T=4h, T=24h).
-
Control: Add 100 µL of stock solution + 900 µL of ACN/Water (50:50).
-
Acid Stress: Add 100 µL of stock solution + 900 µL of 1 M HCl.
-
Base Stress: Add 100 µL of stock solution + 900 µL of 1 M NaOH.
-
Neutral Stress: Add 100 µL of stock solution + 900 µL of Water.
-
-
Time Point T=0: Immediately analyze a sample from each of the four preparations by HPLC to establish a baseline.
-
Incubation: Store one set of vials at room temperature and another set at an elevated temperature (e.g., 50 °C).
-
Subsequent Time Points: At each designated time point (e.g., 4 hours, 24 hours), inject samples from each condition onto the HPLC.
-
Data Analysis: Compare the chromatograms over time. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (degradants).
-
Calculate the percentage of degradation relative to the T=0 control.
-
This self-validating system, with its use of controls, will definitively identify hydrolytic instability.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation products that can arise from hydrolysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 7. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 15. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Pyridine Synthesis Reactions
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of pyridine and its derivatives. Pyridine rings are a cornerstone in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical task.[1][2]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common reaction failures and offer robust, scientifically-grounded solutions to get your synthesis back on track.
Part 1: General Troubleshooting Principles
Before diving into specific named reactions, it's crucial to address universal factors that can significantly impact the outcome of any pyridine synthesis.
FAQ 1: How critical is reagent purity and how do I ensure it?
Answer: Reagent purity is paramount. Many pyridine syntheses involve sensitive intermediates that can be compromised by contaminants, particularly water and aldehydes.
-
Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[3] The presence of water can hydrolyze intermediates or interfere with catalysts.
-
Aldehyde Impurities: Aldehydes in starting materials or solvents can undergo unwanted side reactions, such as self-condensation or incorporation into the final product, leading to complex mixtures and reduced yields.[4]
For a detailed procedure on drying pyridine, please refer to the Protocols section.
FAQ 2: My reaction is not proceeding or is giving a complex mixture. Could it be the solvent or temperature?
Answer: Absolutely. Solvent and temperature are critical parameters that control reaction kinetics and selectivity.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates and even the viability of a reaction. For instance, polar, protic solvents like ethanol can facilitate certain condensation steps, while nonpolar solvents may be required for others.[5] Some modern approaches even utilize aqueous micelles or solvent-free conditions to improve yields and green chemistry metrics.[6][7]
-
Temperature Control: Many pyridine syntheses, such as the Bohlmann-Rahtz and Chichibabin reactions, traditionally require high temperatures.[6][8][9] However, excessive heat can lead to the decomposition of starting materials or intermediates.[6] Careful temperature optimization, or the use of catalysts to lower the activation energy, is often necessary.[6][10]
Part 2: Reaction-Specific Troubleshooting Guides
This section provides targeted troubleshooting for common named reactions used in pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction to produce 1,4-dihydropyridines (DHPs), which are subsequently oxidized to pyridines.[7][11]
Q1: My Hantzsch reaction has a very low yield of the 1,4-dihydropyridine (DHP) intermediate. What are the likely causes and solutions?
Answer: Low yields in the initial condensation stage of the Hantzsch synthesis are common and can stem from several issues. The reaction involves a complex series of condensations (Knoevenagel and enamine formation) leading to the DHP product.[11][12]
| Potential Cause | Explanation & Solution |
| Inefficient Condensation | The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester may be slow or incomplete. Solution: Consider pre-forming the α,β-unsaturated carbonyl intermediate before adding the second equivalent of the β-ketoester and the ammonia source.[12] |
| Harsh Reaction Conditions | Traditional methods often involve long reflux times, which can lead to side reactions or degradation.[7] Solution: Modern protocols have shown significant improvements. Using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can boost yields to over 90%.[6][7] Solvent-free conditions with catalysts like ceric ammonium nitrate (CAN) at room temperature have also proven effective.[7][13] |
| Incorrect Reagent Addition | For unsymmetrical pyridines, the order of addition is critical to prevent the formation of undesired byproducts.[6] Solution: A stepwise approach, where intermediates are formed sequentially, can improve selectivity. |
Q2: The DHP intermediate formed successfully, but the final oxidation step to pyridine is inefficient or causing decomposition. How can I improve the aromatization?
Answer: The aromatization of the DHP is the driving force of the final step, but the choice of oxidant is critical to avoid side reactions.[7]
-
Problematic Oxidants: Strong, harsh oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) can lead to low yields, burdensome workups, and the formation of side products.[7][14] Specifically, using nitric acid can cause oxidative dealkylation, where a substituent at the 4-position is cleaved.[14]
-
Recommended Solutions:
-
Switch to Milder Oxidants: The most effective solution is to use a milder, more selective oxidizing agent. Iodine in refluxing methanol is a classic and effective choice.[6][14] Other good alternatives include CrO₃ and MnO₂.[7][14]
-
One-Pot Synthesis-Aromatization: To minimize handling of the DHP intermediate and potentially reduce side reactions, consider a one-pot procedure. After the initial condensation is complete, the oxidizing agent (e.g., ferric chloride) can be added directly to the reaction mixture.[7][14]
-
Bohlmann-Rahtz Pyridine Synthesis
This versatile two-step method involves the condensation of an enamine with an alkynone to form an aminodiene, followed by a high-temperature cyclodehydration.[10][15]
Q1: My Bohlmann-Rahtz reaction is failing at the cyclodehydration step due to decomposition at high temperatures. How can I proceed?
Answer: The high temperature required for the final cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis, often leading to the degradation of sensitive substrates.[6][9][15]
The solution is to use a catalyst to lower the reaction temperature.
| Catalyst Type | Examples | Comments |
| Brønsted Acid | Acetic acid, p-toluenesulfonic acid (PTSA) | Effective at promoting cyclization under milder conditions.[6][9] |
| Solid Acid | Amberlyst-15 ion-exchange resin | Allows for simple filtration-based workup and is compatible with some acid-sensitive groups like tert-butyl esters.[6][10][15] |
| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃), Zinc(II) bromide (ZnBr₂) | Can be highly effective in a suitable solvent like toluene.[6][10] |
For a detailed methodology, see the Protocols section.
Q2: I'm struggling to synthesize or isolate the enamine starting material. Are there alternative approaches?
Answer: Yes, the difficulty in preparing certain enamines can be a bottleneck. A highly effective alternative is to generate the enamine in situ. By using ammonium acetate as the ammonia source, the enamine can be formed directly in the reaction flask and immediately react with the alkynone in a one-pot, three-component reaction.[10][15]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a reliable method for generating highly functionalized, often 2,4,6-trisubstituted, pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[16][17]
Q1: My Kröhnke reaction is giving low yields. What are the key steps to scrutinize?
Answer: The Kröhnke synthesis is a cascade reaction involving three key steps: ylide formation, Michael addition, and finally, cyclization/dehydration with ammonia.[16][17] A failure at any of these stages will impact the overall yield.
-
Ylide Formation: The initial deprotonation of the α-pyridinium methyl ketone salt to form the pyridinium ylide is base-mediated, typically by the acetate from ammonium acetate. Ensure your ammonium acetate is of good quality and the reaction medium is sufficiently basic to facilitate this step.
-
Michael Addition: The ylide acts as a nucleophile in a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound.[16] If this step is failing, it could be due to steric hindrance on either reaction partner. Ensure the reaction is stirred efficiently and run for an adequate amount of time.
-
Cyclization/Dehydration: The final ring-closing step requires ammonia, also supplied by ammonium acetate. This step forms a dihydropyridine intermediate that subsequently dehydrates to the aromatic pyridine.[16] If intermediates are accumulating, it may be necessary to adjust the temperature or reaction time to drive the final aromatization.
Q2: What are the main advantages of the Kröhnke synthesis over other methods like the Hantzsch synthesis?
Answer: The Kröhnke synthesis offers several distinct advantages:
-
No Oxidation Required: The starting materials are already at the correct oxidation state, so a separate, often harsh, oxidation step is not needed to form the aromatic pyridine ring.[16]
-
High Atom Economy: Compared to a reaction like the Chichibabin synthesis, which may require two equivalents of an unsaturated starting material, the Kröhnke synthesis is more atom-economical.[16]
-
Simple Workup: The byproducts are typically water and pyridine, which often allows for a more straightforward purification process.[16]
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, often used in industrial settings.[8][18] It is known for being straightforward but can suffer from low yields and harsh conditions.[1][18]
Q1: My Chichibabin reaction suffers from very low yields (~20-30%). How can this be improved?
Answer: Low yields are a known limitation of the classical Chichibabin synthesis.[1][18] The reaction proceeds through a complex network of aldol condensations, Michael additions, and imine formations.[8]
-
Catalysis: The most significant improvements have come from conducting the reaction in the gas phase over a solid catalyst. Modified alumina (Al₂O₃) or silica (SiO₂) catalysts at high temperatures (350–500 °C) are used commercially to improve conversion and selectivity.[8] While this may not be feasible in a lab setting, it highlights the importance of catalysis.
-
Alternative Nitrogen Sources: Variations using nitriles as the nitrogen source have been developed. For example, reacting acrylonitrile with acetone can produce 2-methylpyridine without contamination from the 4-methyl isomer.[8]
-
Modern Protocols (Amination): For the related Chichibabin amination (installing an -NH₂ group), modern protocols offer milder conditions. The use of a sodium hydride (NaH) and lithium iodide (LiI) composite has been shown to facilitate the amination of pyridine with primary amines at much lower temperatures (e.g., 65-85 °C) with excellent yields.[19]
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Purification and Drying of Pyridine
Rationale: Water is a detrimental impurity in many organic reactions. Pyridine is hygroscopic and cannot be effectively dried by simple distillation alone due to azeotrope formation.[3] This protocol uses potassium hydroxide (KOH) for initial drying followed by calcium hydride (CaH₂) for rigorous removal of residual water.
Materials:
-
Commercial grade pyridine
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂) powder
-
Distillation apparatus with a drying tube (e.g., filled with CaCl₂)
Procedure:
-
Initial Drying with KOH: Place pyridine in a round-bottom flask and add solid KOH pellets (approximately 20-30 g/L). Swirl the flask until the KOH is mostly dissolved. Let it stand for at least 24 hours. Some impurities may cause discoloration at this stage.[3]
-
Decanting: Carefully decant the pyridine from the KOH sludge into a dry distillation flask.
-
Drying with CaH₂: Add calcium hydride powder (approx. 5-10 g/L) to the decanted pyridine.
-
CAUTION: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure your apparatus is not sealed and is properly vented in a fume hood.
-
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube. Reflux the mixture for several hours to ensure complete reaction of CaH₂ with any remaining water.[3]
-
Distillation: Distill the pyridine from the CaH₂ under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at approximately 115 °C.
-
Storage: Store the purified, anhydrous pyridine in a dark, tightly sealed bottle over molecular sieves to prevent moisture reabsorption.[3]
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Synthesis
Rationale: This protocol uses a solid acid catalyst (Amberlyst-15) to facilitate the cyclodehydration step of the Bohlmann-Rahtz synthesis at a lower temperature, thus avoiding thermal decomposition of the starting materials.[6]
Materials:
-
Aminodiene intermediate
-
Amberlyst-15 ion-exchange resin
-
Toluene or Chloroform (solvent)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aminodiene intermediate in a suitable solvent such as toluene or chloroform.
-
Catalyst Addition: Add Amberlyst-15 resin (typically 10-20 mol%).
-
Heating: Stir the mixture at a moderately elevated temperature (e.g., 50 °C).[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[6]
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the Amberlyst-15 resin.
-
Purification: Wash the recovered resin with a small amount of fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude pyridine product can then be purified by standard methods such as column chromatography.[6]
Visualizing Reaction Mechanisms and Workflows
Diagrams provide a clear, conceptual understanding of complex chemical processes. The following are rendered in DOT language for clarity.
General Troubleshooting Workflow
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis Mechanism
Caption: Key stages of the Bohlmann-Rahtz pyridine synthesis.
References
- Kröhnke pyridine synthesis. In: Wikipedia. [Link]
- Chichibabin pyridine synthesis. In: Wikipedia. [Link]
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Digital Repository at Nanyang Technological University. [Link]
- Pyridine. In: Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
- Chichibabin Reaction. Slideshare. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of East Anglia. [Link]
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
- Hantzsch pyridine synthesis. In: Wikipedia. [Link]
- CHAPTER 16: Pyridine Synthesis. Royal Society of Chemistry. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- Purification of pyridine bases by distillation.
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry. [Link]
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
- synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. [Link]
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
- Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
- Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions.
- Kröhnke Pyridine Synthesis. Merck Index. [Link]
- Pyridines. GCW Gandhi Nagar Jammu. [Link]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]
- Synthesis of pyridines.
- Learning from the Hantzsch synthesis. American Chemical Society. [Link]
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]
- Mechanism of the Kröhnke pyridine synthesis.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Taylor & Francis Online. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyridine - Wikipedia [en.wikipedia.org]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific synthesis, with a core focus on the critical role of catalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Overview of the Synthesis
The synthesis of this compound and related substituted pyridines is a cornerstone in the development of various pharmaceutical and agrochemical agents.[1] While numerous strategies exist for constructing the pyridine ring, a prevalent and efficient method for this specific molecule involves a base-catalyzed multicomponent reaction.[2][3] This approach typically utilizes readily available starting materials that undergo condensation and cyclization to form the desired heterocyclic core.
The general workflow involves the reaction of an α,β-unsaturated carbonyl compound (or its precursors) with an active methylene compound like malononitrile, in the presence of a suitable base which acts as the primary catalyst for the reaction cascade.
Caption: General workflow for the base-catalyzed synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during your experiments.
Q1: My reaction yield is very low or I'm getting no product. What are the most likely causes related to the catalyst?
This is a common issue often traced back to the catalytic system or reaction conditions. A low yield suggests that one of the key steps—Michael addition, cyclization, or aromatization—is inefficient.
Possible Causes & Solutions:
-
Inactive Catalyst (Base): The most common catalyst, sodium methoxide (NaOMe), is highly hygroscopic. Moisture in the air can hydrolyze it to methanol and NaOH, significantly reducing its basicity and effectiveness.
-
Insufficient Catalyst Loading: The base is not just a catalyst but also a reactant that is consumed in proton abstraction steps. An inadequate amount will result in an incomplete reaction.
-
Solution: Ensure you are using the correct stoichiometric amount of base. Typically, at least one equivalent relative to the active methylene compound (malononitrile) is required to drive the initial deprotonation. Optimization experiments may show that a slight excess (e.g., 1.1-1.2 equivalents) is beneficial.
-
-
Suboptimal Temperature: The reaction cascade has different activation energies for each step. If the temperature is too low, the reaction may be sluggish. If it's too high, it can promote side reactions and decomposition.
-
Solution: Most literature procedures recommend starting the addition of reagents at a low temperature (0-5 °C) to control the initial exothermic Michael addition, followed by refluxing to drive the cyclization and aromatization steps to completion.[4] Monitor the reaction by TLC to determine the optimal reflux time.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I'm observing a major by-product. What is it and how can I prevent its formation?
In syntheses of this type, a common and often frustrating by-product is a substituted 2-aminobenzene-1,3-dicarbonitrile.[4] This occurs when two molecules of malononitrile dimerize and cyclize under basic conditions before reacting with the intended ketone substrate.
Mechanism of By-product Formation: The base deprotonates malononitrile to form a nucleophilic anion. This anion can attack a second molecule of malononitrile in a Thorpe-Ziegler type reaction, which, after rearrangement and cyclization, leads to the aromatic aminodinitrile by-product.
How to Minimize By-product Formation:
-
Controlled Addition: The key is to keep the instantaneous concentration of the malononitrile anion low while ensuring the α,β-unsaturated ketone is available for the desired Michael addition. Add the malononitrile solution dropwise to the mixture of the ketone and the base catalyst in methanol.[4] This ensures the generated anion reacts preferentially with the ketone.
-
Temperature Control: Lower temperatures during the initial addition phase can disfavor the dimerization pathway.
-
Stoichiometry: Using a slight excess of the ketone relative to malononitrile can also help push the reaction toward the desired product.
Q3: What is the precise mechanistic role of sodium methoxide in this synthesis?
Sodium methoxide plays multiple critical roles as a base catalyst in the reaction cascade. It is not merely a passive component but an active participant in several key transformations.
Caption: Key stages in the base-catalyzed reaction mechanism.
-
Generation of the Nucleophile: NaOMe deprotonates the highly acidic α-carbon of malononitrile, creating a resonance-stabilized carbanion. This is the key nucleophile for the first bond-forming step.
-
Catalysis of Michael Addition: The malononitrile anion attacks the β-carbon of the α,β-unsaturated ketone in a conjugate or Michael addition, forming a new carbon-carbon bond.
-
Promotion of Cyclization: The base facilitates an intramolecular condensation (Thorpe-Ziegler reaction). A proton is abstracted from the intermediate, creating a new nucleophilic center that attacks one of the nitrile groups, forming a six-membered ring.
-
Driving Aromatization: The final steps involve tautomerization and elimination (often of water or an alcohol) to form the stable aromatic pyridine ring. The basic medium facilitates these elimination steps. The methoxide from NaOMe also acts as the nucleophile to install the methoxy group at the C6 position of the pyridine ring.
Section 3: Experimental Protocols & Data
Protocol: Standard Synthesis of this compound
This protocol is a representative procedure based on established methods for synthesizing similar structures.[4][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Sodium metal or commercial anhydrous Sodium Methoxide
-
Anhydrous Methanol (MeOH)
-
4-Methoxybut-3-en-2-one (or a suitable precursor)
-
Malononitrile
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation (if not using commercial): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous MeOH (70 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions, controlling the exothermic reaction with an ice bath. Stir until all sodium has dissolved to form a fresh NaOMe solution.
-
Initial Reaction: Cool the NaOMe solution to 5 °C. To this, add a solution of malononitrile (5.3 g, 0.08 mol) in anhydrous MeOH (70 mL). Stir for 5 minutes.
-
Substrate Addition: Prepare a solution of 4-methoxybut-3-en-2-one (0.1 mol) in anhydrous MeOH (150 mL). Add this solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 5 °C.
-
Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 90-120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure (rotary evaporator).
-
Extraction: Dissolve the resulting residue in water (250 mL) and extract with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure this compound.
Data Summary: Catalyst and Condition Effects
The choice of catalyst and reaction conditions can significantly impact the outcome. The following table summarizes common issues and catalyst-centric solutions.
| Problem | Potential Cause | Catalyst-Related Solution | Expected Outcome |
| Low Yield | Incomplete reaction; catalyst deactivation. | Use fresh, anhydrous NaOMe; ensure ≥1.0 equivalent loading. | Drives reaction to completion, increasing product formation. |
| By-product Formation | Malononitrile self-condensation. | Control addition rate of malononitrile; maintain low initial temp. | Favors reaction with ketone over dimerization. |
| Reaction Stalls | Insufficient basicity or poor solubility. | Switch to a stronger, non-nucleophilic base like DBU in an aprotic solvent (e.g., THF) if transesterification is a concern.[2] | May improve reaction rate, but requires re-optimization. |
| Poor Selectivity | Formation of isomeric pyridones. | Strictly control pH and reaction conditions. Isomer formation can be pH-dependent.[6] | Favors the formation of the desired 6-methoxy isomer. |
References
- Gálvez, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(41), 26651-26655. [Link]
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450-11459. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(26), 15919-15945. [Link]
- Gulevich, A. V., et al. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213. [Link]
- Dzhemilev, U. M., et al. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [Link]
- Victory, P., et al. (1993). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (20), 2529-2533. [Link]
- Victory, P., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774. [Link]
- Fun, H. K., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1500. [Link]
Sources
- 1. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Methoxy-2-methylpyridine-3-carbonitrile
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 6-methoxy-2-methylpyridine-3-carbonitrile. Its purpose is to provide in-depth, practical guidance on the identification and removal of common impurities, ensuring the high level of purity required for subsequent applications. This document offers troubleshooting advice and detailed protocols to address challenges encountered during the purification process.
Understanding the Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, rigorous purification is a critical step in its utilization.
Common Impurities and Their Origins
Understanding the potential impurities is the first step toward effective removal. Impurities in this compound typically arise from three main sources: unreacted starting materials, byproducts of the synthesis reaction, and degradation of the final product.
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Varies depending on the synthetic route. Common precursors include substituted pyridines or acyclic starting materials. | Incomplete reaction. |
| Reaction Byproducts | Substituted 2-aminobenzene-1,3-dicarbonitriles.[1] | Side reactions during the synthesis, particularly in one-pot syntheses involving propanedinitrile.[1] |
| Degradation Products | 6-Methoxy-2-methylpyridine-3-carboxamide, 6-Methoxy-2-methylpyridine-3-carboxylic acid.[2] | Hydrolysis of the nitrile functional group under acidic or basic conditions. |
Purification Strategies: A Practical Guide
The choice of purification method depends on the nature and quantity of the impurities present. Below are detailed protocols for the most effective techniques for purifying this compound.
Recrystallization: The First Line of Defense
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample.[3] The key to successful recrystallization is the selection of an appropriate solvent system.
Q: What are the ideal characteristics of a recrystallization solvent?
A: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[3]
Recommended Solvents for this compound:
-
Ethanol/Water: A good starting point for moderately polar compounds.
-
Isopropanol: Often provides good crystal formation.
-
Ethyl Acetate/Hexane: A versatile solvent system for a range of polarities.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If using a mixed solvent system like ethanol/water, dissolve the compound in the primary solvent (ethanol) first, then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For More Challenging Separations
When recrystallization is ineffective, or when dealing with complex mixtures of impurities, column chromatography is the method of choice. For pyridine derivatives, which are basic, special considerations are necessary to avoid poor separation and product degradation.
Q: Why do my pyridine compounds show peak tailing on a silica gel column?
A: Peak tailing for basic compounds like pyridines is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the silica gel surface.[4] This can be mitigated by adding a small amount of a basic modifier to the mobile phase.
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Starting Polarity: Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Modifier: To prevent peak tailing, add a small amount of a base like triethylamine (0.1-1%) to the eluent.[5]
-
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for good separation.[5]
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for common purification issues.
Frequently Asked Questions (FAQs)
Q1: How can I quickly check the purity of my this compound?
A1: Thin Layer Chromatography (TLC) is a fast and effective way to assess purity. Spot your sample on a silica gel TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 7:3). Pure compounds should appear as a single spot. Visualization can be achieved under a UV lamp (254 nm) or by using a suitable stain like potassium permanganate.[6][7][8][9]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Besides the expected signals for this compound, common impurity peaks could correspond to:
-
Hydrolysis Products: Broader signals in the amide or carboxylic acid region.
-
Residual Solvents: Characteristic peaks for solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane).
-
Starting Materials: Signals corresponding to unreacted precursors.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it may not be suitable for this compound, which is a solid at room temperature. Additionally, distillation is less effective at removing impurities with similar boiling points. For solid compounds, recrystallization and chromatography are generally preferred methods.[10]
Q4: My compound seems to be degrading on the silica gel column, even with triethylamine. What are my alternatives?
A4: If your compound is particularly sensitive to silica gel, you can use a more inert stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column can be an effective option for polar compounds.[5]
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Technique | Purpose | Key Observations |
| TLC | Quick purity check and reaction monitoring. | A single spot indicates high purity. |
| HPLC | Quantitative purity analysis. | A single major peak with minimal other peaks. |
| ¹H NMR | Structural confirmation and identification of impurities. | Absence of unexpected signals. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Correct number and chemical shifts of carbon signals. |
| Mass Spec | Determination of molecular weight. | A molecular ion peak corresponding to the correct mass. |
| IR Spec | Identification of functional groups. | Presence of a strong nitrile (C≡N) stretch. |
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
By following the guidelines and protocols outlined in this technical support document, researchers can effectively purify this compound, ensuring the quality and reliability of their scientific endeavors.
References
- TLC Stains. (n.d.).
- An Evaluation of Thin Layer Chromatography as a Biotechnology Tool for the Isolation of Bioactive Compounds. (n.d.). IIP Series.
- TLC Visualization Methods. (n.d.).
- 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. (n.d.).
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. (1993). HETEROCYCLES, 36(4), 769.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. (2002). Molecules, 7(9), 706-713.
- Synthesis and some reactions of 3-cyanopyridine-2-thiones. (n.d.).
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (n.d.).
- Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.).
- C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I. (2009). Bioorganic & Medicinal Chemistry Letters, 19(18), 5423-5425.
- Synthesis of 3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. (n.d.). BenchChem.
- 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses.
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (2013). Organic & Biomolecular Chemistry, 11(28), 4702-4718.
- Synthesis of 2,6-disubstituted dihydropyrans via an efficient BiBr3-initiated three component, one-pot cascade. (n.d.).
- C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II. (2009). Bioorganic & Medicinal Chemistry Letters, 19(19), 5799-5802.
- 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chrom
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 6-METHOXY-2-METHYLPYRIDINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TLC stains [reachdevices.com]
- 7. silicycle.com [silicycle.com]
- 8. iipseries.org [iipseries.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes by understanding the critical role of solvents. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: General Troubleshooting & Core Concepts
This section addresses broad, frequently asked questions regarding solvent selection and its impact on reaction success and product purification.
Q1: My pyridine synthesis is suffering from consistently low yields. After checking reagent purity and stoichiometry, what solvent-related factors should I investigate first?
A1: Low yields are a common frustration, and the solvent is a pivotal, yet often overlooked, variable.[1] Once you've ruled out reactant quality, a systematic investigation of the solvent system is the next logical step.
Key Areas for Investigation:
-
Solubility of Reagents and Intermediates: Ensure all starting materials are sufficiently soluble at the reaction temperature. If a key reagent or intermediate precipitates prematurely, the reaction will stall. Conversely, in some cases, product precipitation can favorably drive reaction equilibrium.[2]
-
Solvent Polarity and Type (Protic vs. Aprotic): The solvent's polarity influences the stabilization of transition states and intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) possess O-H or N-H bonds. They can solvate both cations and anions effectively and can act as proton sources.[3] In reactions like the Hantzsch or Bohlmann-Rahtz synthesis, protic solvents like ethanol can be highly effective.[4][5] However, they can also deactivate strong nucleophiles through hydrogen bonding, which is detrimental in other contexts.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] They are excellent for reactions involving strong nucleophiles, such as many modern cross-coupling reactions.[7][8]
-
-
Reaction Temperature and Solvent Boiling Point: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. Some reactions require high temperatures to overcome activation energy barriers.[1] If your chosen solvent has too low a boiling point, the reaction may proceed too slowly to be practical.
-
Catalyst Compatibility and Deactivation: In catalyzed reactions (e.g., palladium-catalyzed couplings), the solvent can dramatically influence catalyst stability and activity. For instance, in Suzuki couplings, ethereal solvents like 1,4-dioxane or THF are common, but it is critical to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[7][9]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose solvent-related issues causing low product yield.
Caption: A general troubleshooting workflow for low yield.
Q2: I've successfully synthesized my pyridine derivative, but purification is proving difficult. How can my choice of reaction solvent simplify the workup process?
A2: This is a critical aspect of experimental design. The reaction solvent can significantly complicate or simplify purification.
Strategies for Solvent-Assisted Purification:
-
Product Precipitation: If the desired product is a solid, choosing a solvent in which it is poorly soluble at room temperature (while the impurities remain dissolved) can be highly advantageous. The product can then be isolated by simple filtration.[2]
-
Acid-Base Extraction: Pyridines are basic.[10] This property is invaluable for purification. After the reaction, if you used a water-immiscible solvent like dichloromethane or ethyl acetate, you can perform an acidic wash (e.g., dilute HCl).[1] Your pyridine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your pure product with an organic solvent.[1]
-
Volatile Solvents: Using a solvent with a low boiling point (e.g., dichloromethane, diethyl ether) allows for easy removal under reduced pressure, which can simplify the initial stages of purification. However, be mindful of the required reaction temperature.
-
Solvent-Free Conditions: In some cases, particularly for the Kröhnke synthesis of 2,4,6-triarylpyridines, running the reaction neat (solvent-free) at elevated temperatures can be highly effective.[11][12] This completely eliminates the need for solvent removal and can simplify purification, as the crude product often just requires recrystallization.[13]
Section 2: Synthesis-Specific Solvent Effects & Troubleshooting
Different named reactions for pyridine synthesis have distinct sensitivities to solvent choice. This section details common issues and solutions for specific synthetic routes.
Kröhnke Pyridine Synthesis
Q3: I am running a Kröhnke synthesis and getting a complex mixture of byproducts. My main solvents have been methanol and ethanol. What should I try?
A3: While methanol and ethanol are common solvents for the Kröhnke synthesis, they may not be optimal for all substrates.[12] The formation of byproducts, such as uncyclized 1,5-dicarbonyl intermediates or products from self-condensation, is a frequent issue.[11]
Troubleshooting Steps:
-
Switch to Glacial Acetic Acid: Glacial acetic acid is often the solvent of choice for the Kröhnke synthesis because it also serves as a catalyst for the cyclization and dehydration steps.[11][12] This can significantly improve reaction rates and selectivity, leading to cleaner reaction profiles.
-
Control Temperature: The Kröhnke synthesis is typically run at elevated temperatures (80-140°C).[11][14] If you are getting side reactions, try lowering the temperature. A slightly longer reaction time at a lower temperature can often provide a much cleaner product.[11]
-
Consider Solvent-Free Conditions: As mentioned, for certain substrates, heating a neat mixture of the reactants with ammonium acetate can lead to high yields of very clean product, simplifying workup immensely.[12][13]
| Solvent | Typical Temperature (°C) | Key Advantages/Disadvantages | Yield Range (%) | Reference(s) |
| Glacial Acetic Acid | 100 - 120 | Acts as both solvent and catalyst; can give high yields. | 60 - 90+ | [11][12] |
| Methanol/Ethanol | Reflux | Good general-purpose protic solvents. | Moderate to High | [11][14] |
| Solvent-Free | 120 - 140 | Simplifies workup, environmentally friendly. | 70 - 95+ | [11][12] |
Table 1: Common Solvents for the Kröhnke Pyridine Synthesis.
Hantzsch Pyridine Synthesis
Q4: My Hantzsch synthesis is slow and gives low yields. Are there "greener" or more efficient solvent systems than traditional alcohol reflux?
A4: Yes, the classical Hantzsch synthesis, which often involves long reflux times in alcohol, has been significantly improved with modern techniques.[15]
Modern Approaches:
-
Aqueous Synthesis: The Hantzsch reaction can proceed effectively in water, sometimes providing better yields than in organic solvents like methanol or ethanol.[16][17] The use of aqueous micelles, combined with ultrasonic irradiation, has been shown to produce excellent yields (up to 96%).[15][16]
-
Microwave-Assisted Synthesis: This is a powerful technique for accelerating the Hantzsch reaction. Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation, frequently with improved yields.[15][16] The choice of solvent is still important for its ability to absorb microwave energy.[18]
Bohlmann-Rahtz Pyridine Synthesis
Q5: I am attempting a one-pot Bohlmann-Rahtz synthesis. Which solvents are best for promoting both the initial Michael addition and the final cyclodehydration?
A5: The Bohlmann-Rahtz synthesis is sensitive to solvent choice, especially in one-pot procedures where multiple steps must occur sequentially.
Solvent Recommendations:
-
Ethanol (EtOH): Protic and polar solvents like ethanol are often clearly favored over polar aprotic solvents like DMSO.[4] Ethanol appears to improve the efficiency of the process.[5]
-
Acid Catalysis in Aprotic Solvents: The high temperatures traditionally required for the cyclodehydration step can be lowered by using an acid catalyst.[4] A common system is a mixture of toluene and acetic acid (e.g., 5:1), which allows the reaction to proceed at a significantly lower temperature.[4] Lewis acids like Yb(OTf)₃ or ZnBr₂ in refluxing toluene have also proven effective.[4]
| Solvent System | Catalyst | Key Feature | Reference(s) |
| Ethanol (EtOH) | None or Acid | Favored protic solvent, improves efficiency. | [4][5] |
| Toluene / Acetic Acid | Brønsted Acid | Allows for lower reaction temperatures. | [4] |
| Toluene | Lewis Acid (e.g., ZnBr₂) | Accelerates all steps of the reaction cascade. | [4] |
Table 2: Effective Solvent Systems for the One-Pot Bohlmann-Rahtz Synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Q6: My Suzuki-Miyaura coupling to form a substituted pyridine is failing. I see starting material decomposition and catalyst deactivation (palladium black). How can the solvent system be the cause?
A6: Solvent choice is absolutely critical in palladium-catalyzed cross-couplings. Failure is often directly attributable to a suboptimal solvent system that fails to meet several simultaneous demands.[7][8]
Core Issues & Solutions:
-
Biphasic System for Solubility: Suzuki couplings typically use an inorganic base (e.g., K₂CO₃, K₃PO₄) that is soluble in water and organic reactants that are soluble in an organic solvent. A biphasic system is therefore often essential.[7]
-
Solution: Use a mixture of an organic solvent and water. A common starting point is a 4:1 or 5:1 mixture of 1,4-dioxane/water or toluene/water.[7] This allows the base to be active in the aqueous phase while the coupling occurs in the organic phase.
-
-
Catalyst Deactivation by Oxygen: Pd(0) catalysts are highly sensitive to oxidation, which leads to the formation of inactive palladium black.[7]
-
Solution: Rigorously degas your solvents before use. This is non-negotiable. Sparge the solvent with an inert gas like argon or nitrogen for 30-60 minutes prior to adding it to your reaction.[7]
-
-
Ligand and Substrate Solubility: The chosen organic solvent must effectively dissolve the palladium-ligand complex and your organic substrates.
-
Solution: Ethereal solvents like 1,4-dioxane and THF are excellent choices. For modern, bulky phosphine ligands, a less polar solvent like toluene can also be highly effective.[7]
-
Decision Tree for Pd-Catalyzed Cross-Coupling Solvents
This diagram helps guide the selection of an appropriate solvent system for reactions like Suzuki or Buchwald-Hartwig couplings for pyridine synthesis.
Caption: Decision tree for selecting a solvent system.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Kröhnke Pyridine Synthesis
This protocol outlines a method for testing multiple solvents to optimize the synthesis of a target 2,4,6-trisubstituted pyridine.
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Candidate Solvents (e.g., Glacial Acetic Acid, Ethanol, Toluene, DMF), anhydrous
-
Small reaction vials with stir bars and caps
-
Heating block or oil bath
-
TLC plates and analytical standards of starting materials
Procedure:
-
To four separate, labeled reaction vials, add the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (10.0 mmol).
-
To each vial, add 5 mL of a different candidate solvent (Vial 1: Glacial Acetic Acid; Vial 2: Ethanol; Vial 3: Toluene; Vial 4: DMF).
-
Seal the vials and place them in a preheated heating block set to 100 °C.
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
After 4 hours, take a small aliquot from each reaction mixture for TLC analysis. Spot each aliquot alongside the starting material standards on a TLC plate.
-
Develop the TLC plate in an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light.
-
Compare the reaction profiles. The solvent that shows the most complete consumption of starting materials and the cleanest formation of the desired product spot is the most promising candidate for scale-up.
-
For a more quantitative comparison, the crude reaction mixtures can be analyzed by LC-MS or ¹H NMR with an internal standard.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine [19]
This protocol demonstrates the use of microwave irradiation for a rapid and efficient Hantzsch synthesis.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2.0 mmol)
-
Nitrogen source (e.g., ammonium acetate, 1.5 mmol)
-
Ethanol / Glacial Acetic Acid mixture (5:1, 2 mL)
-
Sealed microwave reaction tube (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL sealed microwave tube containing a stir bar, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Add 2 mL of the ethanol/glacial acetic acid (5:1) solvent mixture.[19]
-
Seal the tube securely and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate at 120 °C for 7-10 minutes with an initial power of 90-100 W.[19]
-
After the irradiation is complete, cool the reaction vessel to room temperature using a stream of compressed air.
-
Remove the solvent under reduced pressure (in vacuo).
-
The crude product can then be purified, typically by recrystallization from ethanol or by column chromatography on silica gel.
References
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_gdUjGLC2AWFt18rG7TEZWA-5xNx-ecq808R412Cu0yEmd7sBE9NBLZe2y9AeYjFK5frRVAZvAYPGezCrlFOjlSFc0F_0dr6a2-dp2eWHnwGPNb0fl5u0QJnrz7cbABTSTud7cj08FpGHjVSTdlaQdcgKhGEtMYUj1W4DtzlAgVid0IdRBib-sLv_IrvcIW_g]
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6XzvfYcrh2X656r-Yv7Fkk2a8_mavtIuYiGVFEI_sDb8-zdXdKNE9zxQu3A6JGeHq7tKY07u8iykcvkwpnIVqKAYu6yMAWSUjvnjruCnwY_2zYLJldF90gC5rxBE5ueWov-ERID2YYCT78WXuAo9_GN6E4lrnRIXvDnswTzwIGosEV65pvrWf3QoYp95-R8T6aJEqOd_orpd-kcAJVgs0rCLP40LBA7-XNrtbwcPisgLXJtukT6Yf_W4TkVpG0vjr6mE=]
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ4IQNUTqmBfhFUIFauyMoFjnbGGPhcnMDphjIdCfuK96JP1-yL7iWHKWlUgdhDv2JHWtAgwY-Ecx8MdjoMFIX6ocpdBDxnmP6ONLOBkwjvVY6DJz4bkHEcbtPjibKRb_O9TbORwUQGgbHGckgFvfytXPPnbkRwH79Lx1sh9n5nyPaDMXB37j9sftiGFnm7mB571Nu]
- Kröhnke pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Kr%C3%B6hnke_pyridine_synthesis]
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/bohlmann-rahtz-pyridine-synthesis.shtm]
- Pyridine: Protic or Aprotic - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/136009/pyridine-protic-or-aprotic]
- Solvent Choice for Microwave Synthesis - CEM Corporation. [URL: https://cem.com/en/solvent-choice-for-microwave-synthesis]
- Hantzsch pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH208RwlHNpSa_rz8XXGqY-h9aza74uDrkHvESprenT0gmo4RFHKjETBW7OGn3YHx3kxzgafsiVB8PIA9JObN-3vtm_kgflME0dbt1iW30ZoYrv6t05oOn8iw3D-1sWrmupvZ0WOuf5hOKN2-ZmCAMaJq3Au0NEOT2jE09GbWeOJecZJSbzmOjLMkH-bW8x8peh-16I37sqlYTz5A06uEQn8SXSdZpGkw==]
- Influence of the solvent on reaction yield - ResearchGate. [URL: https://www.researchgate.net/publication/349911956_Influence_of_the_solvent_on_reaction_yield]
- Pyridine: Protic or Aprotic - ECHEMI. [URL: https://www.echemi.com/community/pyridine-protic-or-aprotic_thread_53018.html]
- Troubleshooting common issues in pyridine synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEmmzfC-6PPOHcmUMAaMRb1Cj1sq5qvXB81gomVDUvjNWfSdCwswJb7KsXpLuvul_i-9YanEeDJzYS7fHfoE-g0EVR0E3m01DDFoXPoQSaJEpMBF5CsRYO8lSRRYGcvePlD7ETTkS-fApzyU1hVXDNNJjFS2dLPkNalJG35EUqBHPfQ13AkJfjD1XOgqMUCI=]
- An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249129/]
- Overcoming challenges in the purification of pyridine compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBWVg7qixruUTyw8GqDKxIZd8qSKBuI8UzJ0IALY3j_2ccEdsha6H2mUeoWpGz9mTXqb1YgF5HJgAkbe3U_V2Yi_vNJHy30aRu5-nHUr8SydBeVT5z8CxUateEg6kqALL0fnEZQQ2drjUiV_Uy-iJtEAqyshp9rPndeppotvXNv9oc2b11aQdEUwBcfx0g2qR0_hqOEJzxJiXlUU=]
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/99]
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. [URL: https://www.researchgate.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.671563]
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElHDMahl4G7efLCMAU80ycTjdn8w95k9ng7_AkrLP1jjQkXV8-O9tqF-NSmYnD2eUzcLtfTnQU-8PXVRhUZ3qZtx2BB871hMCfpmeBLwZQEdkF3l5Z1AY3TUJRlqPSzEBlIXLujcQjxDO9pFfFBsGpqM212v_ODrNncOzcaAkn9S0uTRRso3kF5jPbKls4S3srOfG_HGflKZXWKee_uw0BWbmYQ1SoEzh6pASv1RGX2eWxVTQ=]
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSFa2KZMivPFtgujmT6tArVzxTQozlf6Vy5ReFq5_RdCGNUHtJ4KRMYAhZSvu_GGO8Ewjexb20GN473_-cXHXoe44zDZjPjm8KR1uaaaHKIlLLRt3qy0xlyDcW8-NxDNmHAAIV7qjyXSPWJsC3EN8uYjMN8JzZKFYd8fREOeEt4_tHzrVA4EbVvjIGBwE4g_2CHIAQi93pIqNClXDXk587OgTdWs1ef-nyUqQL7Fp273DE2_eyFaZ]
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [URL: https://www.chemistrysteps.com/polar-protic-polar-aprotic-solvents/]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/]
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/144985/]
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00344f]
- Pyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridine]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Solvent Choice for Microwave Synthesis [cem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Temperature Control in Pyridine Synthesis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The pyridine motif is a cornerstone in medicinal chemistry and materials science, and its successful synthesis is often contingent on precise temperature control. This guide provides in-depth, field-proven insights into managing reaction temperatures for common pyridine synthesis methodologies, moving beyond simple protocols to explain the "why" behind experimental choices.
This is a living document, structured to address the practical challenges you face at the bench. We will explore the thermal nuances of key named reactions, troubleshoot common temperature-related pitfalls, and provide actionable protocols to enhance yield, purity, and reproducibility.
The Critical Role of Temperature in Pyridine Synthesis
Temperature is more than just a parameter to be set and recorded; it is a critical lever that dictates reaction kinetics, selectivity, and the ultimate success of your pyridine synthesis. Inadequate temperature control can lead to a cascade of undesirable outcomes, including:
-
Low Yields: Incomplete reactions due to insufficient thermal energy.
-
Byproduct Formation: Promotion of side reactions with different activation energies.
-
Decomposition: Degradation of starting materials, intermediates, or the final product at excessive temperatures.
-
Runaway Reactions: Poorly managed exotherms, particularly during scale-up, posing significant safety risks.[1]
This guide will equip you with the knowledge to navigate these challenges for three widely employed pyridine syntheses: the Hantzsch, Bohlmann-Rahtz, and Kröhnke reactions.
Section 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a classic multicomponent reaction, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the corresponding pyridine.[2] While seemingly straightforward, temperature control is pivotal at both stages of this process.
Frequently Asked Questions (FAQs): Hantzsch Synthesis
Q1: My Hantzsch reaction is sluggish and giving low yields. Should I just increase the temperature?
A1: While insufficient heat can lead to an incomplete reaction, indiscriminately increasing the temperature is not always the best solution. The optimal temperature is a balance between reaction rate and the stability of your reactants and intermediates.[3]
-
Causality: The initial condensations and cyclization to the dihydropyridine intermediate have specific activation energy requirements. If the temperature is too low, the reaction may stall. However, excessively high temperatures can promote side reactions like self-condensation of the β-ketoester or decomposition of the aldehyde.
-
Troubleshooting Steps:
-
Establish a Baseline: Classical Hantzsch syntheses are often run at the reflux temperature of the solvent, such as ethanol.[4]
-
Consider Catalysis: Before resorting to higher temperatures, explore the use of catalysts like p-toluenesulfonic acid (PTSA) or ceric ammonium nitrate (CAN), which can increase reaction rates at lower temperatures, even at room temperature in some cases.[2]
-
Alternative Energy Sources: Microwave irradiation can significantly accelerate the reaction, often at controlled temperatures (e.g., 120-140°C) for very short durations (2-10 minutes), which can improve yields and reduce byproduct formation.[4][5]
-
Q2: I'm observing significant byproduct formation in my Hantzsch synthesis. How is temperature implicated?
A2: Temperature directly influences the rates of competing reaction pathways.[3] If you are seeing byproducts, it's likely that an alternative reaction is being favored at your current operating temperature.
-
Common Side Reactions:
-
Knoevenagel Condensation: Formation of an α,β-unsaturated compound from the aldehyde and β-ketoester.
-
Michael Addition Side Products: Unwanted additions to the Knoevenagel intermediate.
-
-
Troubleshooting Temperature Effects:
-
Stepwise Temperature Profile: Consider a lower initial temperature to favor the formation of the enamine from the β-ketoester and ammonia, followed by a gradual increase in temperature upon addition of the aldehyde.
-
Solvent Choice: The boiling point of your solvent dictates the maximum reaction temperature under reflux. A lower boiling solvent might mitigate temperature-driven side reactions.
-
Order of Addition: Adding the aldehyde slowly to the pre-heated mixture of the other components can help control the reaction exotherm and minimize side reactions.
-
Q3: The oxidation of my dihydropyridine to the final pyridine product is inefficient. What is the role of temperature in this step?
A3: The aromatization of the dihydropyridine is a critical final step, and its efficiency can be temperature-dependent.[6]
-
Mechanism and Temperature: The oxidation process, whether using nitric acid, iodine, or other oxidizing agents, has its own optimal temperature range. For instance, when using iodine, the reaction is often carried out in refluxing methanol.[7]
-
Troubleshooting the Oxidation Step:
-
Ensure Sufficient Temperature: If the oxidation is slow, ensure you are operating at the recommended temperature for your chosen oxidizing agent.
-
Avoid Overheating: Excessive heat during oxidation can lead to decomposition of the pyridine product, especially if it is highly functionalized.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyridine intermediate and the formation of the pyridine product to determine the optimal reaction time at a given temperature.
-
Data Summary: Hantzsch Synthesis Temperature Parameters
| Parameter | Conventional Heating | Microwave Synthesis | Key Considerations |
| Reaction Temperature | Typically reflux temperature of the solvent (e.g., ethanol, ~78°C) | 120-140°C[5] | Higher temperatures can increase the rate but may also promote side reactions.[3] |
| Reaction Time | Several hours[8] | 2-10 minutes[5] | Shorter reaction times at elevated temperatures with microwave heating can minimize byproduct formation. |
| Oxidation Temperature | Dependent on oxidant (e.g., refluxing methanol for iodine)[7] | Can sometimes be achieved in the same pot with adjusted conditions. | Insufficient temperature can lead to incomplete aromatization. |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol describes a general procedure for the rapid synthesis of a 1,4-dihydropyridine using microwave irradiation.
-
Reagent Preparation: In a sealed microwave tube, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source like ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol (3-5 mL).[3]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4][5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction vessel and isolate the crude product, which can then be purified by recrystallization or column chromatography.[3]
Logical Workflow for Hantzsch Synthesis Troubleshooting
Caption: Troubleshooting decision tree for low yield in Hantzsch pyridine synthesis.
Section 2: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines from enamines and ethynyl ketones.[9] A key challenge in this synthesis is the high temperature often required for the final cyclodehydration step, which can be a source of various problems.[10][11]
Frequently Asked Questions (FAQs): Bohlmann-Rahtz Synthesis
Q1: My Bohlmann-Rahtz reaction is not proceeding to the final pyridine product, and I'm isolating the aminodiene intermediate. What's the issue?
A1: This is a classic Bohlmann-Rahtz problem and it points directly to insufficient temperature for the cyclodehydration step.
-
Causality: The reaction proceeds via a Michael addition to form an aminodiene intermediate. This intermediate must then undergo a thermally induced E/Z isomerization before the final cyclodehydration can occur.[10] This cyclization step often requires significant thermal energy.
-
Troubleshooting Steps:
-
Increase Temperature: If you are isolating the intermediate, the most direct approach is to increase the reaction temperature. However, be mindful of potential decomposition.
-
Acid Catalysis: A more elegant solution is to use an acid catalyst. Brønsted acids like acetic acid or solid acid catalysts like Amberlyst-15 can significantly lower the required temperature for cyclodehydration.[9][12] Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also be effective.[12]
-
Q2: At the high temperatures required for cyclodehydration, I'm seeing significant decomposition of my starting materials/product. How can I mitigate this?
A2: This is the trade-off with high-temperature reactions. If your molecules are thermally sensitive, you need to find ways to promote the desired reaction at lower temperatures.
-
Strategies for Milder Conditions:
-
Catalyst Screening: As mentioned above, acid catalysis is the primary method to lower the temperature.[9] A screening of different Brønsted and Lewis acids can help identify the most effective catalyst for your specific substrates.
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like ethanol can sometimes improve the efficiency of the process.[5]
-
One-Pot Procedures: Combining the Michael addition and cyclodehydration steps in a one-pot procedure with an acid catalyst can be more efficient and prevent the isolation of the potentially unstable intermediate.[13]
-
Data Summary: Bohlmann-Rahtz Synthesis Temperature Parameters
| Parameter | Traditional Approach | Catalyzed Approach | Key Considerations |
| Cyclodehydration Temp. | High temperatures often required (e.g., >120-160°C)[14] | Can be lowered significantly with acid catalysis (e.g., 50°C)[9][14] | High temperatures can lead to decomposition.[11] |
| Catalysts | None | Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnBr₂)[9][12] | Catalysts enable milder reaction conditions, improving yields for sensitive substrates. |
Logical Workflow for Bohlmann-Rahtz Synthesis
Caption: Troubleshooting common issues in the Kröhnke pyridine synthesis.
Section 4: Scale-Up and Thermal Safety Considerations
Scaling up pyridine syntheses from the lab bench to pilot or production scale introduces significant challenges, primarily related to heat management. [1]
-
Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface-area-to-volume ratio decreases. This makes heat dissipation less efficient and increases the risk of thermal runaway, especially for exothermic reactions. [1]* Thermal Gradients: Large reaction volumes can lead to uneven heating, creating localized hot spots where side reactions or decomposition can occur. [15]* Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard assessment to understand the reaction's thermal profile, including the heat of reaction. This ensures that the cooling capacity of the larger reactor is sufficient to handle any potential exotherms. [16] Best Practices for Temperature Control During Scale-Up:
-
Use Jacketed Reactors: Employ jacketed glass reactors with a chiller/heater unit for precise temperature control. [1]* Monitor Internal Temperature: Always use a temperature probe to monitor the internal temperature of the reaction mixture, not just the jacket temperature. [1]* Controlled Reagent Addition: For exothermic reactions, add reagents slowly via an addition funnel to control the rate of heat generation. [1]
References
- Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
- Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Chemical Science (RSC Publishing). (2014).
- Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis.
- PMC - NIH. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Benchchem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Benchchem. (n.d.). Avoiding side reactions in one-pot pyridine synthesis.
- IJNRD. (2024).
- Benchchem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. ijnrd.org [ijnrd.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 14. baranlab.org [baranlab.org]
- 15. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
reagent purity requirements for 6-Methoxy-2-methylpyridine-3-carbonitrile synthesis
Technical Support Center: Synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile
A Guide for Researchers and Development Professionals on Reagent Purity and Troubleshooting
Welcome to the technical support guide for the synthesis of this compound (CAS 105277-11-0).[1][2] As Senior Application Scientists, we understand that the success of a synthesis is fundamentally tied to the quality of the starting materials and a deep understanding of the reaction mechanism. This document provides field-proven insights into reagent purity requirements, common experimental pitfalls, and robust troubleshooting strategies to ensure a high-yield, high-purity outcome.
Section 1: Synthesis Overview and Critical Reagent Purity
The synthesis of 2-alkoxy-3-cyanopyridines is commonly achieved through a condensation reaction. A well-established route involves the reaction of malononitrile with an appropriate α,β-unsaturated carbonyl compound in a basic methanolic solution.[3][4] The sodium methoxide serves not only as a catalyst for the initial Michael addition but also as the source for the methoxy group on the resulting pyridine ring.
The quality of each reagent is paramount, as seemingly minor impurities can drastically inhibit the reaction, alter the reaction pathway, or complicate purification.
Table 1: Reagent Purity Specifications and Verification Methods
| Reagent | Recommended Purity | Common Impurities & Their Impact | Recommended Analytical Method(s) |
| Malononitrile | >99% | Water: Hydrolyzes nitrile groups to amides or carboxylic acids. Cyanoacetic acid: A hydrolysis product that consumes base. | Karl Fischer Titration (for water), GC-MS, HPLC, NMR |
| Sodium Methoxide | >95% (Anhydrous) | Water/Methanol: Reacts to form NaOH, reducing base strength and introducing water. Sodium Carbonate: Forms from exposure to CO₂, reducing active base concentration. | Karl Fischer Titration, Acid-Base Titration (to determine active methoxide content) |
| Methanol | Anhydrous Grade (<50 ppm H₂O) | Water: Consumes sodium methoxide and promotes hydrolysis side reactions. | Karl Fischer Titration |
| 4-Methoxy-3-buten-2-one | >98% | Acetone/Other Carbonyls: Can participate in competing aldol reactions. Polymers: Can form during storage; non-reactive and complicates purification. | GC-MS, NMR |
| Workup/Purification Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) | Reagent or HPLC Grade | Acidic Impurities: Can protonate the pyridine product, affecting extraction efficiency. Water: Can carry water-soluble impurities into the organic phase. | Standard quality control; test pH of aqueous extracts. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected (<20%). What is the most common cause related to reagent purity?
A1: The most frequent culprit for low yields is the presence of water in the reaction. Both sodium methoxide and the solvent, methanol, must be strictly anhydrous. Water reacts with sodium methoxide to produce sodium hydroxide and methanol, reducing the concentration of the required methoxide base.[3] Furthermore, any water present can promote the hydrolysis of malononitrile or the final product's nitrile group, especially under basic conditions, leading to unwanted byproducts.
Q2: After workup, my crude NMR shows multiple products, and I have difficulty purifying the target compound. Why?
A2: A complex product mixture often points to impurities in your α,β-unsaturated ketone starting material or poor temperature control. If the ketone contains other carbonyl compounds (e.g., residual starting materials from its own synthesis), these can undergo competing condensation reactions. Additionally, adding reagents too quickly or failing to maintain cooling can cause the reaction temperature to rise, favoring the formation of polymeric materials and other side products, such as 2-aminobenzene-1,3-dicarbonitriles.[3]
Q3: My product streaks badly during silica gel column chromatography, resulting in poor separation and low recovery. How can I fix this?
A3: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing tailing.[5] To resolve this, you can neutralize the silica's activity by pre-treating the column or including a small amount of a basic modifier in your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the solvent system (e.g., Hexane/Ethyl Acetate). Alternatively, washing the organic layer with a mild acidic solution (e.g., dilute aq. HCl) can protonate the pyridine, which can then be extracted, followed by neutralization to recover the product.[5][6]
Q4: How can I verify the quality of my sodium methoxide before committing to a large-scale reaction?
A4: For critical, large-scale syntheses, verifying the active base content is advisable. This can be done via a simple acid-base titration. Dissolve a known mass of the sodium methoxide in excess deionized water and titrate with a standardized solution of HCl using an indicator like phenolphthalein. This will allow you to calculate the molar equivalent of the active base. For moisture content, a Karl Fischer titration is the industry standard. However, for most lab-scale work, using a freshly opened bottle from a reputable supplier is sufficient.
Troubleshooting Workflow: Low or No Product Formation
If your reaction is failing, a systematic approach is necessary to identify the root cause. The following workflow focuses on the most probable points of failure related to reagents and setup.
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following are generalized procedures for reagent quality control and synthesis.
Protocol 1: Purity Assessment of Malononitrile by GC-MS
This method is suitable for detecting volatile impurities and confirming the identity of the starting material.
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of malononitrile in a high-purity solvent such as acetonitrile or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Integrate the total ion chromatogram. The purity is calculated as the area percentage of the main peak. Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
Protocol 2: General Synthesis of this compound[3]
This protocol is adapted from established procedures for similar 2-methoxypyridine-3-carbonitriles.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.05 eq.) to anhydrous methanol under a nitrogen atmosphere at 0-5°C. Alternatively, use commercially available sodium methoxide solution or powder (1.05 eq.) dissolved in anhydrous methanol.
-
Reagent Addition: To the freshly prepared sodium methoxide solution, add malononitrile (1.0 eq.) portion-wise, ensuring the temperature remains below 10°C. Stir for 15 minutes until a clear solution is formed.
-
Condensation: Add a solution of 4-methoxy-3-buten-2-one (1.0 eq.) in anhydrous methanol dropwise over 1-2 hours, maintaining the reaction temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the mixture with a calculated amount of acetic acid or carefully with 1M HCl to pH ~7. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in water and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the mobile phase) to yield the pure product.
References
- Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Cambridge Open Engage.
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Toxicological Profile for Pyridine.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1995). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (22), 2885-2889.
- Al-Jaber, N., et al. (2012). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183–o184.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Pyridine Synthesis: From Classic Condensations to Modern Methodologies
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the diverse synthetic routes available for its construction. This guide provides an in-depth comparative analysis of key pyridine synthesis methods, offering insights into their mechanisms, substrate scope, and practical applications. We will explore both time-honored condensation reactions and contemporary transition-metal-catalyzed approaches, complete with experimental data and detailed protocols to inform your synthetic strategy.
Introduction: The Enduring Importance of the Pyridine Ring
The pyridine ring is a fundamental heterocyclic motif that is indispensable in the fields of medicinal chemistry and materials science. The ability to efficiently synthesize polysubstituted pyridines is paramount for tuning the physicochemical and biological properties of molecules. Over the decades, a rich tapestry of synthetic methodologies has been woven, from classical condensation reactions that build the ring from acyclic precursors to modern, highly efficient transition-metal-catalyzed cross-coupling reactions. This guide aims to provide a comparative overview of these methods, empowering chemists to select the optimal route for their specific target.
Classical Condensation Strategies: Building the Pyridine Core
The foundational methods for constructing the pyridine ring often involve the condensation of acyclic precursors. These time-tested reactions remain valuable for their simplicity and the ability to generate highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis: A Pillar of Heterocyclic Chemistry
First reported by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone for the synthesis of dihydropyridines and pyridines. The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. This method is particularly effective for creating symmetrically substituted pyridines.
The mechanism proceeds through a series of well-understood steps, including a Knoevenagel condensation, enamine formation, and a subsequent Michael addition followed by cyclization and dehydration.
-
Simplicity and Efficiency: A one-pot reaction that assembles a complex heterocyclic core from simple starting materials.
-
High Functionalization: The resulting pyridines are highly functionalized with ester groups at the 3- and 5-positions.
-
Medicinal Chemistry Relevance: The intermediate 1,4-dihydropyridines are a significant class of calcium channel blockers, including drugs like nifedipine and amlodipine.
-
Symmetry: The classical Hantzsch synthesis typically produces symmetrically substituted pyridines.
-
Harsh Conditions: Traditional protocols can require long reaction times and harsh conditions, although modern variations have addressed this.
Step 1: 1,4-Dihydropyridine Synthesis A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
Step 2: Aromatization The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
The Kröhnke Pyridine Synthesis: A Versatile Approach to Polysubstituted Pyridines
The Kröhnke synthesis is a highly adaptable method for preparing 2,4,6-trisubstituted pyridines. The reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. This method is prized for its mild reaction conditions and consistently high yields.
The mechanism is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes in the presence of ammonia to form the pyridine ring.
-
High Degree of Substitution: Reliably produces 2,4,6-trisubstituted pyridines.
-
Broad Substrate Scope: Tolerates a wide variety of substituents on both the pyridinium salt and the Michael acceptor, including aryl, heteroaryl, alkyl, and vinyl groups.
-
Mild Conditions: The reaction proceeds under relatively mild conditions.
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water,
A Comparative Guide to the Definitive Structural Validation of 6-Methoxy-2-methylpyridine-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful programs are built. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) models, wasted resources, and compromised intellectual property. This guide uses 6-Methoxy-2-methylpyridine-3-carbonitrile, a heterocyclic scaffold relevant to medicinal chemistry, as a case study to compare the "gold standard" of structural validation, Single-Crystal X-ray Diffraction (SCXRD), with essential spectroscopic techniques.
Our objective is to provide not just a protocol, but a framework for thinking about structural proof—explaining the causality behind experimental choices and illustrating how a combination of orthogonal techniques provides a self-validating and unimpeachable structural assignment.
Part 1: The Gold Standard: Unambiguous Structure by X-ray Crystallography
While techniques like NMR and Mass Spectrometry provide crucial data on connectivity and composition, they are fundamentally interpretive. SCXRD, by contrast, is a direct method for visualizing the atomic arrangement in the solid state.[1][2] It provides precise atomic coordinates, bond lengths, and bond angles, effectively ending any debate about the molecule's constitution, configuration, and conformation in the crystalline form.
The Foundational Step: Synthesis and High-Quality Crystal Growth
The journey to a definitive structure begins not at the diffractometer, but in the synthesis flask and the crystallization vial. The quality of the final structure is inextricably linked to the quality of the single crystal used for the experiment.[3][4]
Experimental Protocol 1: Synthesis of this compound
The synthesis of the target compound can be achieved via established routes for 2-methoxypyridine-3-carbonitriles. A common and effective method involves the condensation of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.[5]
-
Preparation of Sodium Methoxide: Freshly prepare a sodium methoxide solution by dissolving sodium metal (0.1 mol) in anhydrous methanol (70 mL) under an inert atmosphere (N₂) at 5°C.
-
Addition of Reagents: To this solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL). Stir for 5 minutes.
-
Condensation Reaction: Add the corresponding enone, (E)-4-methoxybut-3-en-2-one, (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.
-
Reaction Completion & Work-up: Reflux the mixture for 90 minutes. After cooling, remove the solvent under reduced pressure. Dissolve the resulting oil in water (250 mL) and perform an extraction with dichloromethane (10 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Experimental Protocol 2: Crystallization by Slow Evaporation
Growing a single crystal suitable for diffraction is often the most challenging step.[6] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Slow evaporation is a fundamental and highly effective technique.[7][8]
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate as an amorphous powder. For this compound, a binary system like ethanol/water or a single solvent like ethyl acetate is a good starting point.
-
Solution Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen solvent (e.g., ethyl acetate) in a clean, small vial.
-
Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This prevents rapid evaporation and keeps dust out.
-
Incubation: Place the vial in a vibration-free location at a constant, cool temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.
Data Interpretation: A Self-Validating System
During refinement, a theoretical model of the structure is adjusted until the calculated diffraction pattern matches the experimentally observed pattern. The quality of this match is assessed by metrics like the R-factor (residual factor). A low R-factor (typically < 0.05 or 5%) indicates a high-quality model and a reliable structure determination.[2][9]
| Parameter | Typical Value | Significance |
| Chemical Formula | C₈H₈N₂O | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail observed. Lower is better. |
| R1 (I > 2σ(I)) | < 0.05 | Indicates a good fit between the model and observed data. |
| wR2 (all data) | < 0.15 | A weighted R-factor that includes all diffraction data. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1 for a good refinement. |
| Table 1: Representative crystallographic data for a high-quality small molecule structure determination. |
The final output, a Crystallographic Information File (CIF), contains the atomic coordinates, which provide an unambiguous, three-dimensional map of the molecule.
Part 2: Comparative Analysis with Orthogonal Techniques
While SCXRD is definitive, it is not always feasible. Furthermore, good scientific practice dictates the use of multiple, independent techniques to build a robust case for a proposed structure. Spectroscopic methods provide complementary data that, while not offering atomic coordinates, serve as a powerful cross-validation of the crystallographic result.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in the solution state.[10][11] By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, one can piece together the molecular skeleton.
For this compound, the expected NMR signals would corroborate the structure determined by SCXRD:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.8-8.0 | d (doublet) | 1H | H-4 (Pyridine) |
| ~6.7-6.9 | d (doublet) | 1H | H-5 (Pyridine) | |
| ~3.9-4.1 | s (singlet) | 3H | -OCH₃ | |
| ~2.6-2.8 | s (singlet) | 3H | -CH₃ | |
| ¹³C NMR | ~165 | s | - | C-6 (Pyridine) |
| ~160 | s | - | C-2 (Pyridine) | |
| ~145 | s | - | C-4 (Pyridine) | |
| ~117 | s | - | C≡N (Nitrile) | |
| ~110 | s | - | C-5 (Pyridine) | |
| ~95 | s | - | C-3 (Pyridine) | |
| ~55 | s | - | -OCH₃ | |
| ~25 | s | - | -CH₃ | |
| Table 2: Predicted ¹H and ¹³C NMR data for this compound. Shifts are estimates based on typical values for substituted pyridines.[12][13] |
The NMR data confirms the presence of all expected functional groups and their relative positions, perfectly aligning with the SCXRD model.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: The Confirming Evidence
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound with high precision. For C₈H₈N₂O, the expected monoisotopic mass is approximately 148.0637 Da. A high-resolution mass spectrum (HRMS) confirming this mass provides strong evidence for the molecular formula, a critical parameter that is also confirmed by the crystallographic refinement.[10]
-
Infrared (IR) Spectroscopy: IR is excellent for identifying the presence of specific functional groups.[10] In our target molecule, we would expect to see characteristic absorption bands for:
-
C≡N (nitrile) stretch: A sharp, strong band around 2220-2230 cm⁻¹.[12]
-
C-O-C (ether) stretch: Strong bands in the 1050-1250 cm⁻¹ region.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
At-a-Glance Comparison of Techniques
| Information Provided | SCXRD | NMR | MS | IR |
| Absolute 3D Structure | Yes (Definitive) | No | No | No |
| Atomic Coordinates | Yes | No | No | No |
| Bond Lengths/Angles | Yes | No | No | No |
| Solid-State Packing | Yes | No | No | No |
| Atom Connectivity | Yes | Yes (Primary) | Inferred | Inferred |
| Molecular Formula | Yes | Inferred | Yes (Primary) | No |
| Functional Groups | Yes | Yes | No | Yes (Primary) |
| State of Matter | Solid | Solution | Gas Phase | Any |
| Table 3: Comparison of the primary structural information provided by different analytical techniques. |
Conclusion: An Integrated and Authoritative Approach
The structural validation of this compound demonstrates a powerful, multi-faceted approach to chemical characterization. While NMR, MS, and IR spectroscopy collectively build a compelling and self-consistent picture of the molecule's identity, connectivity, and composition, it is Single-Crystal X-ray Diffraction that provides the final, authoritative proof.[1][4]
For the drug development professional, relying on this "gold standard" is not a luxury but a necessity. It eliminates ambiguity, provides a precise 3D model for computational chemistry and drug design, and establishes an unassailable foundation for intellectual property. By understanding the strengths and causality behind each analytical technique, researchers can confidently and efficiently establish the ground truth of their molecular entities.
References
- SPT Labtech. Chemical crystallization.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140.
- Singh, R. K., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Engineering Research & Technology, 11(09).
- JoVE. Crystallization of Small Molecules.
- Adhikari, A. V. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Open Chemistry, 4(3), 786-805.
- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- Al-Jaber, H. A., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 16(10), 8337-8348.
- ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Northwestern University. Crystallographic Structure Elucidation.
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
- Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A, 77(Pt 3), 276–286.
- Mary, Y. S., et al. (2009). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI, 8(3).
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Rao, Z., & Zhou, Q. (2017). How cryo-electron microscopy and X-ray crystallography complement each other. Protein & Cell, 8(8), 567–570.
- IUPAC. (2023). How do I know that a structure representation is correct?
- ResearchGate. (2005). Structure Determination of Organic Compounds.
- Cobas, C., et al. (2013). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Magnetic Resonance in Chemistry, 51(8), 459–467.
- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E, 69(Pt 10), o1500.
- Elgemeie, G. E. H., et al. (2022). Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E, 78(Pt 10), 968–973.
- Organic Chemistry. (2023). Structure Elucidation of Organic Compounds.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782.
- CCDC. (2024). Introducing Cambridge Structural Database 6.00.
- Royal Society of Chemistry. Supporting Information.
- PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- CCDC. Access Structures.
- CCDC. The Largest Curated Crystal Structure Database.
- PubChem. 6-Methoxy-2-methyl-3-nitropyridine.
- Beteva, A., et al. (2014). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 7(9), 926–946.
- PubMed. (1995). X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a.
- PubMed. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- PubChem. 2-Methoxy-6-methylpyridine.
- MDPI. (2018). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
Sources
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. mdpi.com [mdpi.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activities of 6-Methoxy-2-methylpyridine-3-carbonitrile Derivatives
The pyridine-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous alkaloids and pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives based on the 6-methoxy-2-methylpyridine-3-carbonitrile core structure, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
Anticancer and Cytotoxic Activity
Derivatives of the pyridine-3-carbonitrile scaffold have shown significant promise as anticancer agents, primarily due to their ability to interfere with various biological targets within cancer cells.[1] The introduction of different substituents allows for the fine-tuning of their cytotoxic profiles against various cancer cell lines.
Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, compares the cytotoxic effects of various pyridine-3-carbonitrile derivatives against several human cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4a (Pyridine derivative of nabumetone) | HT29 (Colon Carcinoma) | 2.24 | [4] |
| MRC5 (Normal Lung Fibroblast) | 2.22 | [4] | |
| Compound 9a (4,4'-Bipyridine derivative) | HepG-2 (Liver Carcinoma) | 8.83 µg/mL | [5][6] |
| MCF-7 (Breast Adenocarcinoma) | High Activity | [5][6] | |
| Compound 9b (4,4'-Bipyridine derivative) | HepG-2 (Liver Carcinoma) | 10.08 µg/mL | [5][6] |
| MCF-7 (Breast Adenocarcinoma) | High Activity | [5][6] | |
| Compound 8e (Pyridine-urea derivative) | MCF-7 (Breast Cancer) | 0.22 (at 48h) | [7] |
| Compound 8n (Pyridine-urea derivative) | MCF-7 (Breast Cancer) | 1.88 (at 48h) | [7] |
| Compound 12 (Amide derivative) | MCF-7 (Breast Cancer) | 0.5 | [8] |
| HepG2 (Liver Carcinoma) | 5.27 | [8] | |
| Doxorubicin (Reference Drug) | HT29 (Colon Carcinoma) | 3.96 | [4] |
| MCF-7 (Breast Cancer) | 1.93 | [7] | |
| Sorafenib (Reference Drug) | MCF-7 (Breast Cancer) | 4.50 | [7] |
Key Insights:
-
Several pyridine-3-carbonitrile derivatives exhibit potent cytotoxic activity, with some compounds showing greater efficacy than established chemotherapy drugs like Doxorubicin and Sorafenib in specific cell lines.[7]
-
For instance, the pyridine-urea derivative 8e was found to be 8.7 times more active than Doxorubicin against the MCF-7 breast cancer cell line.[7]
-
Similarly, the amide derivative 12 demonstrated a remarkable IC₅₀ value of 0.5 µM against MCF-7 cells.[8]
-
Importantly, some derivatives show a degree of selectivity. Compound 4a , for example, displayed potent activity against a colon cancer line while having a comparable cytotoxic effect on a normal human fibroblast line, a crucial consideration for therapeutic index.[4]
Kinase Inhibitory Activity
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] This has made them a major class of therapeutic targets.[9] Certain pyridine-3-carbonitrile derivatives have been identified as potent kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Many small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.
Caption: Competitive inhibition of a protein kinase by a pyridine derivative.
Comparative Inhibitory Activity (IC₅₀)
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 12 | PIM-1 | 14.3 | [8] |
| Compound 8b | VEGFR-2 | 5000 | [7] |
| Compound 8e | VEGFR-2 | 3930 | [7] |
| Staurosporine (Reference) | PIM-1 | 16.7 | [8] |
Key Insights:
-
The pyridine-3-carbonitrile scaffold serves as a promising framework for developing potent kinase inhibitors.[1][8]
-
Compound 12 demonstrated exceptionally potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation, with an IC₅₀ value of 14.3 nM, surpassing the well-known non-selective kinase inhibitor Staurosporine.[8]
-
Derivatives have also shown activity against VEGFR-2, a critical mediator of angiogenesis, though with lower potency in the micromolar range.[7] The ability to target kinases like PIM-1 and VEGFR-2 underscores the potential of these compounds in oncology.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] Pyridine derivatives have long been investigated for their antibacterial and antifungal properties. The 6-methoxy-quinoline-3-carbonitrile scaffold, a related structure, has shown particular promise in this area.[11]
Comparative Antimicrobial Efficacy (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative 6 (Pyridine-thiazole) | M. tuberculosis H37Rv | 0.5 | [12] |
| Canthin-6-one | S. aureus | 0.49 | [3] |
| E. coli | 3.91 | [3] | |
| MRSA | 0.98 | [3] | |
| Compound 14 (Quinoline derivative) | Various Bacteria & Fungi | 0.66 - 3.98 | [13] |
| Compound 7b (Ester derivative) | Gram-positive & Gram-negative strains | High Activity | [11] |
| Compound 9c (Thioether derivative) | Gram-positive strains | High Activity | [11] |
Key Insights:
-
Pyridine derivatives exhibit a broad spectrum of antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.[3][11][12]
-
Derivative 6 , a pyridine-thiazole hybrid, showed remarkable potency against Mycobacterium tuberculosis with an MIC of 0.5 µg/mL, highlighting its potential as a novel anti-tubercular agent.[12]
-
The naturally derived canthin-6-one was highly effective against S. aureus and even the resistant MRSA strain.[3]
-
Structural modifications, such as the introduction of ester or thioether moieties, can significantly enhance antimicrobial activity against specific classes of bacteria.[11]
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the above data are detailed below. These protocols represent standard, validated assays for assessing cytotoxicity and kinase inhibition.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4][7]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG-2) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.[4]
-
Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of the test derivative is prepared in DMSO. Serial dilutions are then made in the culture medium.[9]
-
Treatment: The old medium is removed from the wells, and the cells are treated with various concentrations of the test compounds (e.g., 0 to 100 µg/mL). A control group receives medium with DMSO only. The plates are incubated for 48 to 72 hours.[7][14]
-
MTT Reagent: After incubation, MTT solution is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent like DMSO is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
B. In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.[9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase of interest (e.g., PIM-1, VEGFR-2), a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]
-
Compound Plating: In a white, opaque 96-well plate, add serially diluted test compounds (inhibitors) or a DMSO control.
-
Kinase Pre-incubation: Add the kinase to each well and incubate for approximately 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.[9]
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[9]
-
ADP Detection (Part 1): Add an ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP Detection (Part 2): Add a Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. Incubate for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[9]
Conclusion
The this compound scaffold and its broader class of pyridine derivatives represent a highly versatile and promising platform for the development of novel therapeutic agents. The research synthesized in this guide clearly demonstrates that targeted modifications to this core structure can yield compounds with potent and selective biological activities. Derivatives have shown exceptional efficacy as anticancer agents , with some exhibiting sub-micromolar cytotoxicity against breast and colon cancer cell lines.[4][7][8] Furthermore, their role as kinase inhibitors , particularly against targets like PIM-1, highlights a clear mechanistic path for their anti-proliferative effects.[8] Finally, the significant antimicrobial activity , including against challenging pathogens like M. tuberculosis and MRSA, opens another important avenue for clinical application.[3][12] Future research should focus on optimizing the pharmacokinetic properties and further elucidating the specific structure-activity relationships of these compelling compounds to translate their demonstrated in vitro potential into viable clinical candidates.
References
- Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021).
- Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
- Cytotoxicity results of pyridine analogous in the MTT assessment.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine deriv
- Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives.
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. (2021).
- (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
- Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. (2021). Taylor & Francis Online. [Link]
- In vitro kinase assay. (2023). Protocols.io. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
- Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. [Link]
- Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Turkish Journal of Pharmaceutical Sciences. [Link]
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PMC - PubMed Central. [Link]
- 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. NIH. [Link]
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
- Special Issue : Kinase Inhibitor Chemistry. MDPI. [Link]
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]
- Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyridines
For researchers, scientists, and professionals in drug development, the substituted pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a diverse and adaptable synthetic toolkit. This guide provides an in-depth, objective comparison of classical and modern methodologies for constructing the pyridine core, moving beyond standard textbook examples to explore alternative reagents and innovative catalytic systems. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to empower you in selecting the optimal synthetic strategy for your target molecule.
Classical Approaches: Building the Pyridine Ring from Acyclic Precursors
The de novo synthesis of the pyridine ring from simple, acyclic starting materials remains a powerful and versatile strategy, offering broad access to a wide range of substitution patterns. Here, we compare three foundational methods—Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe—highlighting modern advancements and alternative reagents that enhance their efficiency and scope.
The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines
The Hantzsch synthesis is a multicomponent reaction renowned for its simplicity and reliability in producing 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] Traditionally, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2]
Recent advancements have focused on developing more environmentally benign and efficient Hantzsch protocols. Catalyst-free procedures in aqueous media have emerged as a compelling alternative to traditional methods that often rely on organic solvents and harsh conditions.[3][4]
Experimental Protocol: Catalyst-Free Hantzsch Synthesis of Dihydropyridines in Water [3]
-
Materials:
-
Aldehyde (e.g., 4-methylbenzaldehyde): 1 mmol
-
Ethyl acetoacetate: 2 mmol
-
Ammonium acetate: 1.3 mmol
-
Water: 2 mL
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in water.
-
Vigorously stir the mixture at 70°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add a few drops of ethanol to facilitate the granulation of the product, followed by the addition of crushed ice.
-
Collect the solid product by filtration, wash with water, and recrystallize from aqueous ethanol if necessary.
-
The Bohlmann-Rahtz Pyridine Synthesis: Access to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[5] A significant drawback of the classical approach is the high temperature required for the cyclodehydration of the intermediate aminodiene.[5]
Modern modifications of the Bohlmann-Rahtz synthesis employ alternative reagents and catalysts to circumvent the need for harsh reaction conditions. Lewis acids, such as ytterbium(III) trifluoromethanesulfonate and zinc(II) bromide, have been shown to effectively catalyze the heteroannulation in a single step.[6] Furthermore, microwave-assisted protocols can dramatically reduce reaction times and improve yields.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis [7]
-
Materials:
-
Ethyl β-aminocrotonate: 1 equivalent
-
Alkynone (e.g., 4-(trimethylsilyl)but-3-yn-2-one): 1 equivalent
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a microwave-safe vessel, combine the ethyl β-aminocrotonate and the alkynone in DMSO.
-
Irradiate the mixture in a microwave synthesizer at 170°C for 20 minutes.
-
After cooling, purify the reaction mixture by column chromatography to yield the tri- or tetrasubstituted pyridine.
-
The Guareschi-Thorpe Pyridine Synthesis: A Route to Hydroxy-Pyridines
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from a β-dicarbonyl compound and a cyanoacetamide, which serves as the nitrogen donor.[8] Recent advancements have focused on developing greener and more efficient versions of this reaction.
A notable alternative to traditional bases in the Guareschi-Thorpe synthesis is the use of ammonium carbonate in an aqueous medium. In this approach, ammonium carbonate serves as both the nitrogen source and a promoter for the reaction, leading to high yields of hydroxy-cyanopyridines under environmentally friendly conditions.[9][10][11]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [9]
-
Materials:
-
Alkyl cyanoacetate or cyanoacetamide: 1 mmol
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate): 1 mmol
-
Ammonium carbonate: 1.5 mmol
-
Water: 2 mL
-
-
Procedure:
-
In a flask, dissolve the alkyl cyanoacetate or cyanoacetamide and the 1,3-dicarbonyl compound in water.
-
Add ammonium carbonate to the mixture.
-
Heat the reaction mixture at 80°C, monitoring the progress by TLC.
-
Upon completion, the product often precipitates from the reaction medium and can be collected by simple filtration.
-
Modern Approaches: Transition-Metal-Catalyzed C-H Functionalization
In recent years, the direct functionalization of pyridine C-H bonds using transition-metal catalysis has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. These methods obviate the need for pre-functionalized starting materials and offer novel pathways to complex pyridine derivatives.
Palladium-Catalyzed C-H Arylation and Alkenylation
Palladium catalysis has been extensively explored for the direct C-H arylation and alkenylation of pyridines. A common strategy involves the use of pyridine N-oxides, which act as directing groups to facilitate regioselective functionalization at the C2 position.[10][12]
The choice of palladium catalyst, oxidant, and ligands significantly influences the efficiency and selectivity of C-H functionalization reactions. For instance, in the arylation of pyridine N-oxides, Pd(OAc)₂ with an appropriate oxidant like Ag₂CO₃ has proven effective.[12] The substrate scope is generally broad, tolerating a variety of functional groups on both the pyridine and the coupling partner.[7][13]
Experimental Protocol: Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides [12]
-
Materials:
-
Olefin (e.g., ethyl acrylate): 0.3 mmol
-
Pyridine N-oxide: 4 equivalents
-
Palladium(II) acetate (Pd(OAc)₂): 10 mol %
-
Silver carbonate (Ag₂CO₃): 1.5 equivalents
-
1,4-Dioxane: 0.6 mL
-
-
Procedure:
-
In a sealed tube, combine the olefin, pyridine N-oxide, Pd(OAc)₂, and Ag₂CO₃ in 1,4-dioxane.
-
Heat the reaction mixture at 100°C for 12 hours.
-
After cooling, dilute the mixture with an appropriate solvent and filter through a pad of celite.
-
Purify the crude product by column chromatography to obtain the ortho-alkenylated pyridine N-oxide.
-
Copper-Catalyzed Pyridine Synthesis
Copper catalysis offers a more economical and sustainable alternative to palladium for certain pyridine syntheses. Novel copper-catalyzed methods, such as the [3+3] annulation of ketones with oxime acetates, have been developed for the efficient synthesis of diverse pyridine derivatives.[4][13][14]
While palladium catalysts often exhibit broader substrate scope and higher reactivity in C-N cross-coupling reactions, copper-catalyzed systems provide a cost-effective alternative, particularly for specific transformations.[15][16] The choice between palladium and copper catalysis will depend on the specific substrates, desired functional group tolerance, and economic considerations.
Experimental Protocol: Copper-Catalyzed [3+3] Annulation for Pyridine Synthesis [4]
-
Materials:
-
Ketone (e.g., propiophenone): 0.5 mmol
-
O-acetyl ketoxime: 0.2 mmol
-
Copper(I) bromide (CuBr): 10 mol %
-
1,10-Phenanthroline: 10 mol %
-
Sodium periodate (NaIO₄): 0.2 mmol
-
Sodium acetate (NaOAc): 0.1 mmol
-
TEMPO: 0.04 mmol
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction tube, add the ketone, O-acetyl ketoxime, CuBr, 1,10-phenanthroline, NaIO₄, NaOAc, and TEMPO.
-
Add DMSO as the solvent and carry out the reaction under a nitrogen atmosphere at 120°C for 24 hours.
-
After completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Emerging Frontiers: Enzymatic and Flow Chemistry Approaches
Enzymatic Dearomatization of Pyridines
While not a de novo synthesis of the pyridine ring, enzymatic dearomatization represents an innovative approach to synthesizing chiral piperidines, which are valuable building blocks in medicinal chemistry. This chemo-enzymatic strategy combines chemical synthesis with biocatalysis to achieve highly stereoselective transformations.[14][17][18]
Experimental Protocol: Chemo-Enzymatic Dearomatization of Activated Pyridines [14]
-
General Procedure:
-
Prepare N-substituted tetrahydropyridines from activated pyridines using a chemical reductant (e.g., NaBH₄).
-
Employ a one-pot amine oxidase/ene imine reductase cascade to convert the tetrahydropyridines into stereo-defined piperidines. The specific enzymes and reaction conditions will depend on the substrate and desired stereoisomer.
-
Pyridine Synthesis in Continuous Flow Reactors
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.[12][19] Both classical and modern pyridine syntheses have been successfully adapted to flow reactor systems.
A typical continuous flow setup for pyridine synthesis involves pumping solutions of the reactants through a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction.[20][21]
Conceptual Workflow: Continuous Flow Bohlmann-Rahtz Synthesis [19]
A solution of an enamine and an ethynyl ketone in a suitable solvent (e.g., ethanol with a Brønsted acid catalyst) is continuously pumped through a heated reactor coil. The product stream is then collected, and the solvent is removed to yield the trisubstituted pyridine.
Comparative Data and Performance Metrics
To facilitate an objective comparison of the discussed methodologies, the following table summarizes key performance data for the synthesis of representative substituted pyridines.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Classical Methods | |||||
| Hantzsch (Catalyst-Free) | 4-Methylbenzaldehyde, Ethyl acetoacetate, Ammonium acetate | Water, 70°C | 1 h | ~90% | [3] |
| Bohlmann-Rahtz (Microwave) | Ethyl β-aminocrotonate, 4-(TMS)-but-3-yn-2-one | DMSO, 170°C, Microwave | 20 min | up to 98% | [7] |
| Guareschi-Thorpe (Green) | Ethyl acetoacetate, Ethyl cyanoacetate, (NH₄)₂CO₃ | Water, 80°C | 24 h | High | [9][11] |
| Modern Methods | |||||
| Pd-Catalyzed Alkenylation | Pyridine N-oxide, Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, 100°C | 12 h | Good to Excellent | [10][12] |
| Cu-Catalyzed Annulation | Propiophenone, O-acetyl ketoxime | CuBr, 1,10-phenanthroline, 120°C | 24 h | Moderate to Good | [4][13] |
Visualization of Synthetic Pathways
To further elucidate the relationships between reactants and products in these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: The Bohlmann-Rahtz Pyridine Synthesis pathway.
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. BJOC - 3D-printed devices for continuous-flow organic chemistry [beilstein-journals.org]
yield comparison of different synthetic routes to 6-Methoxy-2-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylpyridine-3-carbonitrile is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. The strategic placement of its methoxy, methyl, and nitrile functionalities on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will explore and compare two synthetic methodologies, providing detailed experimental protocols and a comparative analysis to inform synthetic strategy.
Synthetic Route 1: One-Pot Condensation of an Enone with Propanedinitrile
This classical approach, detailed by Victory, et al., offers a straightforward one-pot synthesis from readily available starting materials.[1]
Reaction Scheme
Caption: One-pot synthesis of this compound.
Experimental Protocol
A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5 °C. To this, propanedinitrile dissolved in methanol is added. The corresponding enone, 4-methoxy-3-buten-2-one, in methanol is then added dropwise over a period of 2 hours. The resulting mixture is heated to reflux for 90 minutes. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[1]
Yield and Observations
This method reports a yield of 15% for this compound. A notable drawback of this route is the formation of a significant amount of by-products, specifically substituted 2-aminobenzene-1,3-dicarbonitriles, which necessitates careful chromatographic purification.[1] The relatively low yield can be attributed to the competing reaction pathways available to the intermediates under the reaction conditions.
Synthetic Route 2: Cyanation of a Substituted Pyridine Precursor (Hypothetical Industrial Approach)
Proposed Reaction Scheme
Caption: Proposed cyanation route to this compound.
General Experimental Considerations (Based on Analogous Reactions)
The synthesis would likely involve the reaction of a suitable precursor, such as 3-bromo-6-methoxy-2-methylpyridine, with a cyanide source, typically copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP. The reaction, known as a Rosenmund-von Braun reaction, would require elevated temperatures to proceed to completion. Workup would involve quenching the reaction mixture, followed by extraction and purification, likely through crystallization or column chromatography.
Anticipated Yield and Advantages
While a specific yield for this reaction is not documented, cyanation reactions of this type on activated pyridine rings can often proceed in moderate to high yields, potentially exceeding the 15% reported for the condensation route. The primary advantage of this approach lies in its potentially higher selectivity and yield, as the direct introduction of the nitrile group at a pre-functionalized position can be more efficient than a multi-step condensation and cyclization process. However, the synthesis of the starting 3-halo-6-methoxy-2-methylpyridine would be an additional step to consider in the overall synthetic sequence.
Comparative Analysis
| Parameter | Route 1: One-Pot Condensation | Route 2: Cyanation (Hypothetical) |
| Starting Materials | 4-Methoxy-3-buten-2-one, Propanedinitrile | 3-Bromo-6-methoxy-2-methylpyridine, Copper(I) Cyanide |
| Number of Steps | One-pot | Multi-step (including precursor synthesis) |
| Reported Yield | 15%[1] | Potentially higher (estimated 50-80%) |
| Key Reagents | Sodium Methoxide | Copper(I) Cyanide |
| Purification | Column chromatography required to remove significant by-products[1] | Likely requires purification, but may be cleaner |
| Scalability | Potentially limited by low yield and purification challenges | Generally scalable for industrial production |
| Atom Economy | Lower, due to by-product formation | Potentially higher |
Conclusion for the Practicing Scientist
The choice between these synthetic routes will ultimately depend on the specific requirements of the research.
-
For small-scale laboratory synthesis and rapid access to this compound, the one-pot condensation reaction (Route 1) offers a viable, albeit low-yielding, option from simple starting materials. Researchers should be prepared for a challenging purification process.
-
For larger-scale synthesis where yield and purity are critical , developing a cyanation strategy (Route 2) would be the more logical and economically favorable approach. Although it requires the synthesis of a specific precursor, the potential for a significantly higher yield and a cleaner reaction profile makes it a more attractive option for process development and manufacturing.
Further optimization of the one-pot condensation reaction, perhaps through the use of different catalysts or reaction conditions, could improve its efficiency. Similarly, the exploration of modern cross-coupling technologies for the cyanation step in Route 2 could lead to even milder and more efficient conditions.
References
[2] Victory, P.; Borrell, J. L.; Vidal-Ferran, A. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES, 1993 , 36 (4), 769. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
A Researcher's Guide to Pyridine Synthesis: A Cost-Benefit Analysis of Catalytic Strategies
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous quest for more efficient, cost-effective, and sustainable synthetic routes. Historically, classical condensation reactions were the primary methods for constructing the pyridine ring. However, the landscape has been revolutionized by modern catalytic systems that offer superior control, broader substrate scope, and improved process efficiency.
This guide provides a comprehensive cost-benefit analysis of dominant catalytic strategies for pyridine synthesis. We will move beyond mere protocols to dissect the causality behind catalyst selection, weighing performance metrics against practical considerations like cost, reusability, and environmental impact. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting or designing a synthetic route.
Classical Condensation Reactions: Modern Catalytic Refinements
Traditional methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain relevant, largely due to their use of simple, inexpensive starting materials. Modern catalysis has focused on overcoming their classical limitations, such as harsh reaction conditions and low yields.
The Hantzsch Synthesis
This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.[3][4] While atom-economical, it often requires high temperatures and can result in low yields.[3]
-
Catalytic Enhancement: The focus has shifted to heterogeneous and green catalysts. Zeolites, for instance, have been employed as solid acid catalysts, facilitating the reaction under milder conditions and allowing for easier work-up.[5] Other modern catalysts include ionic liquids, ceric ammonium nitrate (CAN), and various nanoparticles, which can enable solvent-free, room-temperature reactions with high yields.[3][6] Hydrotalcites have been used as effective solid base catalysts.[7]
The Bohlmann-Rahtz Synthesis
This two-step process involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[8][9] A significant drawback has been the high temperatures required for the final cyclization step.
-
Catalytic Enhancement: The introduction of Brønsted and Lewis acid catalysts has transformed this reaction into a more efficient one-pot procedure.[8][10] Catalysts like acetic acid, zinc bromide (ZnBr₂), or ytterbium triflate (Yb(OTf)₃) accelerate the key Michael addition and cyclodehydration steps, significantly lowering the required reaction temperature and improving yields.[8][11]
The Kröhnke Synthesis
This method utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor (typically ammonium acetate) to form highly substituted pyridines.[12][13]
-
Catalytic Enhancement: While often relying on stoichiometric ammonium acetate, the choice of solvent, such as glacial acetic acid, can also play a catalytic role.[12][14] Recent advancements have demonstrated efficient iron-catalyzed aerobic oxidative versions that proceed solvent-free, using molecular oxygen as a green oxidant and commercially available starting materials.[15]
Transition Metal Catalysis: Precision and Versatility
Transition metal catalysis has unlocked novel pathways for pyridine synthesis, offering unparalleled precision and the ability to construct complex pyridine derivatives that are inaccessible through classical methods.[16][17] These reactions often proceed via catalytic cycles involving steps like oxidative addition, reductive elimination, and migratory insertion.
Cycloaddition Strategies
Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful and atom-economical route to pyridines.
-
Cobalt and Ruthenium Catalysts: Cobalt complexes were among the first to be extensively studied for this transformation.[18] Ruthenium catalysts have also proven highly effective. The primary benefit is the direct construction of the pyridine ring from simple, readily available precursors. The main cost factor is the precious metal catalyst and the often-required specialized ligands.
C-H Functionalization and Cross-Coupling
A major advancement is the direct functionalization of pyridine C-H bonds, which avoids the need for pre-functionalized substrates.[16][19]
-
Palladium and Nickel Catalysts: Palladium catalysts, often with specialized ligands like X-Phos, are widely used for Negishi cross-coupling of organozinc reagents with halopyridines to furnish aryl-substituted pyridines.[20] Nickel catalysts are valuable for coupling bromopyridines with alkyl bromides.[20]
-
Iridium and Rare-Earth Metal Catalysts: Iridium complexes have been developed for the meta-selective C-H alkylation of pyridines.[19] Cationic rare-earth metal catalysts have shown high efficiency for the C-H addition of pyridines to olefins.[20] The cost of these catalysts, particularly those based on iridium and rare-earth metals, can be high, but their unique reactivity and high selectivity can justify the expense for high-value targets.
Emerging Frontiers: Green and Sustainable Catalysis
The drive for sustainability is reshaping catalyst design, with a focus on reusability, mild reaction conditions, and the use of renewable feedstocks.
Heterogeneous Nanocatalysts
The use of catalysts immobilized on solid supports simplifies product purification and enables catalyst recycling, significantly reducing costs and waste.
-
Magnetically Recoverable Catalysts: Nanoparticles with a magnetic core (e.g., Fe₃O₄) can be functionalized with a catalytically active shell.[21][22] These catalysts are easily separated from the reaction mixture using an external magnet, making them highly reusable.[21] Various active species, from acidic or basic sites to transition metals like copper, have been supported in this way for multicomponent pyridine syntheses.[21][23][24]
-
Solid Acid Catalysts: Materials like zeolites and solid acids are gaining traction due to their low cost, reusability, and reduced environmental impact compared to homogeneous acids.[25][26]
Biocatalysis
The use of enzymes or whole-cell systems represents the pinnacle of green chemistry, offering reactions in aqueous media under ambient conditions.
-
Engineered Microorganisms: Research is ongoing to develop biocatalytic routes from sustainable sources, such as converting biomass-derived compounds into pyridine derivatives.[27][28] For example, recombinant microbes can be used for the one-pot synthesis of intermediates like 2,6-bis(hydroxymethyl)pyridine from simple precursors.[29] While highly sustainable, challenges in substrate scope, enzyme stability, and scalability currently limit their widespread industrial application.[28]
Comparative Cost-Benefit Analysis
The optimal catalyst choice is a trade-off between performance, cost, and practicality. The table below summarizes the key characteristics of each catalyst class to guide selection.
| Catalyst Class | Representative Catalysts | Typical Synthesis Route | Yields | Conditions | Catalyst Cost | Reusability | Key Advantages | Key Disadvantages |
| Brønsted/Lewis Acids | Acetic Acid, ZnBr₂, Yb(OTf)₃ | Bohlmann-Rahtz, Hantzsch | Good-Excellent | 50-120 °C | Low to Medium | Poor to Moderate | Inexpensive, simple, improves one-pot efficiency.[8][11] | Often requires stoichiometric amounts, separation can be difficult. |
| Heterogeneous Solid Acids | Zeolites (e.g., HZSM-5) | Hantzsch, Vapor Phase Synthesis | Moderate-Good | 100-450 °C | Low | Excellent | Highly reusable, easy separation, low cost. | Often requires high temperatures/pressures, potential for lower selectivity. |
| Transition Metals (Pd, Ru, Co, Ni) | Pd₂(dba)₃/X-Phos, Co₂(CO)₈ | Cross-Coupling, Cycloaddition | Good-Excellent | 25-110 °C | High | Poor (Homogeneous) | High selectivity, broad substrate scope, novel transformations.[16] | High cost of precious metals and ligands, product contamination. |
| Earth-Abundant Metals (Fe, Cu) | FeBr₂, CuFe₂O₄ | Kröhnke, Multicomponent | Good-Excellent | 80-140 °C | Low | Moderate to Good | Low cost, low toxicity, environmentally benign.[15][23] | Can be less active or selective than precious metals. |
| Magnetically Recoverable Nanocatalysts | Fe₃O₄@Support-Catalyst | Multicomponent (Hantzsch-type) | Excellent | 25-110 °C | Medium | Excellent | Easy separation and high reusability, green.[21][22] | Synthesis of catalyst can be multi-step, potential for leaching. |
| Biocatalysts | Whole cells, Isolated Enzymes | Specific Hydroxylations, etc. | Variable | 25-40 °C | Low (potential) | Moderate | Extremely green, high selectivity, renewable feedstocks.[27][29] | Limited substrate scope, complex scale-up, catalyst stability issues. |
Experimental Protocols & Workflows
To provide a practical context, we present a representative protocol for a modern, acid-catalyzed one-pot pyridine synthesis.
Protocol: One-Pot Lewis Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis
This protocol is adapted from procedures for the one-step synthesis of tetrasubstituted pyridines.[11]
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the enamino ester (1.0 eq) and the alkynone (1.1 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent (approx. 0.2 M concentration relative to the enamino ester).
-
Catalyst Addition: Add the Lewis acid catalyst, for example, zinc(II) bromide (ZnBr₂, 15 mol%).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired pyridine.
The following diagrams illustrate the conceptual advantage of modern catalytic approaches.
Caption: Simplified catalytic cycle for a metal-catalyzed [2+2+2] cycloaddition.
Sources
- 1. bcrcp.ac.in [bcrcp.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. ijstm.com [ijstm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine synthesis [organic-chemistry.org]
- 21. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. archivemarketresearch.com [archivemarketresearch.com]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
- 28. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
- 29. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Confirming the Purity of 6-Methoxy-2-methylpyridine-3-carbonitrile by HPLC
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety and efficacy. For a compound like 6-Methoxy-2-methylpyridine-3-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control measure but a critical determinant of the final product's integrity. This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of this specific pyridine derivative.
The choice of analytical methodology is paramount for accurately identifying and quantifying impurities.[1] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the purity analysis of a broad range of organic molecules, including heterocyclic compounds like this compound.[2][3] This guide will delve into a detailed HPLC protocol, contextualize its advantages through a comparative lens with alternative methods, and provide the scientific rationale behind the experimental design.
The Central Role of HPLC in Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent resolution and sensitivity for detecting a range of potential impurities that may arise during its synthesis.[4] These can include starting materials, by-products, and degradation products.
The principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between these two phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound. The method's development is guided by principles that ensure it is simple, utilizing common columns and mobile phases for ease of adoption.[5]
| Parameter | Condition |
| HPLC System | Standard HPLC with quaternary pump, autosampler, column thermostat, and PDA or UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 270 nm (based on the chromophore of the pyridine ring) |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: The C18 stationary phase is a versatile and robust choice for the separation of a wide range of organic molecules, including aromatic and heterocyclic compounds.[4]
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is a common and effective mobile phase for RP-HPLC.[6] Formic acid helps to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
-
Gradient Elution: A gradient elution is employed to ensure the separation of both polar and non-polar impurities that may be present in the sample.[7]
-
UV Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light, making a UV detector a suitable and sensitive choice for detection.[5] The specific wavelength of 270 nm is chosen to maximize sensitivity for the analyte and its potential impurities.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare working standards of appropriate concentrations by serial dilution of the stock solution.[4]
-
Sample Preparation: Accurately weigh the sample of this compound to be tested. Dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4] For a more accurate assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[4]
A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The choice between methods depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity and specificity.[2]
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[12] It offers high separation efficiency and the mass spectrometer provides definitive identification of impurities.[1]
-
Applicability to this compound: This compound is likely to be sufficiently volatile and thermally stable for GC analysis.
-
Advantages: High sensitivity, especially in Selected Ion Monitoring (SIM) mode, and high confidence in impurity identification through mass spectral library matching.[1]
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities.
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[13]
-
Applicability to this compound: As an organic molecule, it is well-suited for ¹H NMR analysis.
-
Advantages: Inherently quantitative without the need for a calibration curve, and it can simultaneously measure all proton-bearing components in a mixture.[13][14]
-
Disadvantages: Can be less sensitive than chromatographic methods and may suffer from signal overlap in complex mixtures.[13]
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This provides both retention time and mass-to-charge ratio information, offering a high degree of certainty in impurity identification.[3]
-
Applicability to this compound: The HPLC method described can be readily adapted for LC-MS by using a volatile mobile phase modifier like formic acid.[3]
-
Advantages: Provides molecular weight and structural information about impurities, which is invaluable for impurity profiling and identification of unknown peaks.[15]
-
Disadvantages: Higher instrumentation cost and complexity compared to HPLC-UV.
Performance Comparison Summary
| Feature | HPLC-UV | GC-MS | qNMR | LC-MS |
| Principle | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear magnetic resonance | Partitioning & mass-to-charge ratio |
| Analyte Volatility | Not required | Required | Not required | Not required |
| Selectivity | Good | Excellent | Good | Excellent |
| Sensitivity | Good | Very High | Moderate | Very High |
| Quantitation | Relative (Area %) or External Standard | External Standard | Absolute (with internal standard) | External Standard |
| Impurity ID | Tentative (requires standards) | High Confidence | Structural clues | High Confidence |
Visual Comparison of Analytical Techniques
Caption: Comparison of Key Attributes for Purity Analysis Methods.
Conclusion: An Integrated Approach to Purity Confirmation
For the routine quality control and purity confirmation of this compound, a validated RP-HPLC method provides a robust, reliable, and cost-effective solution. Its ability to separate a wide range of potential impurities makes it an indispensable tool.[12]
However, for a comprehensive characterization, especially during process development or in the investigation of unknown impurities, an integrated approach utilizing orthogonal methods is highly recommended. GC-MS can provide valuable information on volatile impurities, while qNMR offers an independent and absolute measure of purity.[3][16] LC-MS stands out as the preferred method for in-depth impurity profiling and structural elucidation.[3]
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their final products.
References
- Pharmaguideline. Steps for HPLC Method Development. [Link]
- Emery Pharma.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- University of Strathclyde.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- National Institutes of Health.
- National Metrology Institute of Japan.
- Pharmaguideline.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
- JEOL Ltd.
- Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Acta Scientific.
- SIELC Technologies.
- Chromatography Today.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
- ResearchGate. (PDF)
- MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS. [Link]
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
- Phenomenex.
- PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
- AMSbiopharma.
- PubChem. 6-Methoxy-2-methyl-3-nitropyridine. [Link]
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. [Link]
- European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
- Amerigo Scientific. 6-Methoxy-3-pyridinecarbonitrile. [Link]
- PubChem. Pyridine-2-carbonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. actascientific.com [actascientific.com]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Methoxy Motif: A Comparative Guide to the Bioactivity of Substituted Pyridines
The pyridine ring, a foundational scaffold in medicinal chemistry, owes its prevalence in FDA-approved drugs to its versatile electronic properties and its capacity for diverse chemical modifications.[1][2] Among the myriad of possible substitutions, the methoxy (-OCH3) group holds a position of particular significance. Its introduction onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This guide offers a comparative analysis of the bioactivity of methoxy-substituted pyridines, delving into the nuanced effects of the methoxy group's positional isomerism on their therapeutic potential. We will explore key biological activities, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of compounds.
The Influence of Methoxy Substitution on Anticancer Activity
The position of the methoxy group on the pyridine ring can dramatically alter the anticancer properties of the resulting derivative. This is often attributed to the differential influence of the methoxy group on the molecule's ability to interact with specific biological targets, such as tubulin or protein kinases.
Structure-Activity Relationship (SAR) Insights
Recent studies have highlighted that the presence and position of methoxy groups are critical for the antiproliferative activity of pyridine derivatives.[3] For instance, in a series of 2-methoxypyridine-3-carbonitrile derivatives, the introduction of a methoxy group at the 2-position of a phenyl ring substituent was found to increase cytotoxic activity.[4] Furthermore, research on pyrazolo[3,4-b]pyridine derivatives has indicated that substitutions on the pyridine ring are essential for their anticancer efficacy.[5] While a direct comparative study of 2-, 3-, and 4-methoxypyridine isomers' anticancer activity is not extensively documented in a single source, piecing together various studies suggests that the electronic and steric effects of the methoxy group's location play a crucial role in target engagement. For example, the electron-donating nature of the methoxy group can influence the basicity of the pyridine nitrogen, which can be a key interaction point with biological targets.
Comparative Cytotoxicity Data
To illustrate the impact of methoxy substitution, the following table summarizes the in vitro cytotoxicity (IC50 values) of representative methoxy-substituted pyridine derivatives against various cancer cell lines.
| Compound ID | Methoxy Position | Other Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | 2-methoxy (on phenyl) | 2-methoxypyridine-3-carbonitrile core | HepG2 | < 5 | [4] |
| 5g | - | 2-methoxypyridine-3-carbonitrile core, 3-nitro | HepG2 | 1-5 | [4] |
| 5h | - | 2-methoxypyridine-3-carbonitrile core, 4-nitro | DU145 | 1-5 | [4] |
| 9a | 4-methoxy (on phenyl) | Pyrazolo[3,4-b]pyridine core | HeLa | 2.59 | [5] |
| 14g | - | Pyrazolo[3,4-b]pyridine core, 4-hydroxy | HCT-116 | 1.98 | [5] |
| Compound 9p | 3,4,5-trimethoxy (on phenyl) | 3-aryl-4-phenylpyridine core | HeLa | 0.047 | [6] |
Methoxy-Substituted Pyridines as Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[7][8] Methoxy-substituted pyridines have emerged as promising scaffolds for the development of PI3K/mTOR dual inhibitors.
Mechanism of Action: PI3K/mTOR Pathway Inhibition
The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[7] PIP3 recruits and activates Akt, which in turn phosphorylates a host of downstream targets, including mTOR.[7] Methoxy-substituted pyridine derivatives can inhibit the kinase activity of both PI3K and mTOR, thereby blocking this critical survival pathway and inducing apoptosis in cancer cells.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
SAR of Pyridine-Based PI3K/mTOR Inhibitors
In the development of pyridopyrimidinone-based dual PI3K/mTOR inhibitors, the presence of a methoxy group on the pyridine ring was found to be important for activity. Replacement of the methoxy group with other substituents like methyl, ethyl, or ethoxyl led to a decrease in PI3K inhibition.[9] This highlights the specific electronic and steric contributions of the methoxy group in binding to the kinase domain.
Targeting Microtubule Dynamics with Methoxy-Pyridines
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer drugs.[10] Methoxy-substituted pyridine derivatives have shown potential as microtubule-destabilizing agents, inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis.[6]
Comparative Activity in Tubulin Polymerization
The inhibitory effect of these compounds on tubulin polymerization can be quantified by measuring the concentration required to inhibit the process by 50% (IC50).
| Compound ID | Methoxy Position | Other Key Substituents | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 9p | 3,4,5-trimethoxy (on phenyl) | 3-aryl-4-phenylpyridine core | 1.21 | [6] |
| CA-4 (Combretastatin A-4) | 3,4,5-trimethoxy (on phenyl) | Stilbene core | 1.12 | [6] |
As shown in the table, the pyridine-based compound 9p exhibits tubulin polymerization inhibitory activity comparable to the well-known natural product, combretastatin A-4.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key bioassays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the methoxy-substituted pyridine compounds (typically ranging from 0.01 µM to 100 µM) and incubate for 48-72 hours.[13]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[13]
Caption: Workflow for the tubulin polymerization inhibition assay.
Conclusion
The strategic placement of a methoxy group on the pyridine scaffold offers a powerful tool for modulating bioactivity. As demonstrated, this seemingly simple modification can significantly impact a compound's anticancer, kinase inhibitory, and microtubule-disrupting properties. The structure-activity relationships discussed herein, coupled with the provided experimental protocols, aim to equip researchers with the foundational knowledge to rationally design and evaluate novel methoxy-substituted pyridine derivatives as potential therapeutic agents. Further systematic studies directly comparing the positional isomers of methoxypyridine are warranted to fully elucidate the subtle yet critical role of the methoxy group's location in determining biological function.
References
- He, W., et al. (2013). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 4(8), 737-741.
- Gesson, J.-P., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1583.
- Abdel-Aziz, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
- Ma, H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 36923.
- Zayed, M. F., et al. (2018). 3.7. Tubulin Polymerization Inhibition Assay. Bio-protocol, 8(12), e2889.
- Vitaku, E., et al. (2014).
- Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6146.
- Abdel-Wahab, B. F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Kumar, R., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 133-142.
- Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1389-1398.
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.
- Al-Ostath, S. M., et al. (2023). Cytotoxicity results of pyridine analogous in the MTT assessment.
- El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Journal of an-Najah University for Research-B (Humanities), 37(1), 1-22.
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Tawfik, N. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794.
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed.
- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734.
- Al-Zahrani, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6245.
- Nagaladinne, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.
- Wipf, P. (2006). Medicinal Chemistry SAR • Chemical Structure - Biological Targets • Drug Likeness. University of Pittsburgh.
- Tenti, G., et al. (2023).
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-23.
- Lundström, W., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5396-5399.
- Michalska, M., et al. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 27(19), 6245.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 6-Methoxy-2-methylpyridine-3-carbonitrile
This guide provides a comprehensive framework for the cross-validation of analytical data for 6-Methoxy-2-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. We will explore the critical comparison of analytical techniques, the design of a robust cross-validation protocol, and the interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.
Introduction: The Imperative for Rigorous Analytical Validation
This compound is a substituted pyridine derivative whose purity and consistent quantification are paramount in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the reliability and reproducibility of analytical methods used to characterize this intermediate is not merely a procedural step but a foundational requirement for regulatory compliance and product safety.[1] Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2][3] However, when analytical testing is transferred between laboratories, or when different analytical techniques are used to measure the same critical quality attribute, cross-validation becomes essential.[4]
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used by different laboratories, with different analysts, or on different equipment.[4][5] This guide will compare two of the most common and powerful analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed protocol for their cross-validation.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The molecular structure of this compound (Molecular Weight: 148.16 g/mol ) lends itself to analysis by both HPLC and GC. The choice between them depends on the specific requirements of the analysis, such as the need for impurity profiling, sensitivity, and the context of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Both are suitable. The molecule has sufficient polarity for reverse-phase HPLC and is volatile enough for GC after dissolution in a suitable solvent. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Analyte must be volatile and thermally stable. | The compound is expected to be sufficiently volatile and stable for GC analysis. |
| Detection | UV-Vis detector is common for chromophoric compounds. | Mass spectrometer provides mass-to-charge ratio, offering high specificity and structural information. | The pyridine ring provides a strong chromophore for UV detection in HPLC. MS detection in GC provides superior specificity and is invaluable for identifying unknown impurities.[6] |
| Sensitivity | Typically in the low ppm (µg/mL) range. | Can reach low ppb (ng/mL) levels, especially in Selected Ion Monitoring (SIM) mode. | GC-MS generally offers higher sensitivity, which is critical for trace impurity analysis.[6] |
| Sample Preparation | Dissolution in a suitable mobile phase component. | Dissolution in a volatile solvent. Derivatization may be needed for polar compounds, but is unlikely for this analyte. | Both methods involve simple dissolution, making sample preparation straightforward. |
| Primary Application | Assay, purity, and impurity quantification. | Impurity identification and quantification, analysis of residual solvents. | HPLC is a workhorse for routine purity and assay testing. GC-MS excels at identifying and quantifying volatile impurities that may not be observed by HPLC.[7] |
Designing the Cross-Validation Study
The objective of this cross-validation study is to demonstrate the equivalency of results obtained from two distinct analytical methods (HPLC-UV and GC-MS) for the assay of this compound. The process adheres to principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Cross-Validation Strategy Selection
The most common and robust approach for this scenario is Comparative Testing .[11] This involves analyzing the same homogenous batch of the target analyte by both the primary (e.g., established HPLC) and alternative (e.g., new GC-MS) methods. The results are then statistically compared against predefined acceptance criteria.[11]
Caption: Decision tree for selecting a cross-validation approach.
Experimental Workflow
The workflow ensures a systematic comparison, minimizing variables other than the analytical method itself.
Caption: Workflow for comparative cross-validation testing.
Detailed Experimental Protocols
The following protocols are representative methods for the analysis of this compound. Note: These methods must be fully validated according to ICH Q2(R2) guidelines before use in a formal cross-validation study. [10][12]
Protocol 1: HPLC-UV Method for Assay
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~10 mg of Reference Standard (RS) into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.[8]
-
Tailing factor should be ≤ 2.0.
-
-
Procedure:
-
Inject the standard solution in duplicate.
-
Inject six individual sample preparations.
-
Inject the standard solution in duplicate again to bracket the samples.
-
Calculate the assay percentage based on the average peak area of the bracketing standards.
-
Protocol 2: GC-MS Method for Assay
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Data acquired in Full Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ion for Quantification: m/z 148 (M+).
-
Standard Preparation: Accurately weigh ~10 mg of RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
System Suitability:
-
Inject the standard solution five times.
-
The %RSD of the peak area for the m/z 148 ion should be ≤ 2.0%.
-
-
Procedure:
-
Inject the standard solution in duplicate.
-
Inject six individual sample preparations.
-
Inject the standard solution in duplicate again.
-
Calculate the assay percentage based on the average peak area of the bracketing standards using the SIM data.
-
Data Comparison and Acceptance Criteria
After executing both protocols on the same homogenous batch, the results are compiled and statistically evaluated.
Hypothetical Comparative Data
| Parameter | Method | Lab A (HPLC-UV) | Lab B (GC-MS) | Acceptance Criteria |
| Assay (% w/w) | Mean (n=6) | 99.6% | 99.4% | Absolute difference ≤ 2.0% |
| Precision (%RSD) | Standard Deviation (n=6) | 0.25% | 0.31% | %RSD for each method ≤ 2.0% |
| Statistical Test (Assay) | Two-sample t-test (p-value) | - | p = 0.35 | p > 0.05 (no significant difference) |
| Statistical Test (Precision) | F-test (p-value) | - | p = 0.58 | p > 0.05 (variances are not significantly different) |
Interpretation of Results
-
Assay: The mean assay values obtained from both methods are very close (99.6% vs. 99.4%), and the absolute difference of 0.2% is well within the typical acceptance criterion of ≤ 2.0%.
-
Precision: The %RSD for both methods is excellent and well below the 2.0% limit, demonstrating good precision for each individual method.
-
Statistical Analysis: A two-sample t-test on the assay results yields a p-value greater than 0.05, indicating that there is no statistically significant difference between the means obtained by the two methods. Similarly, the F-test for precision shows no significant difference in the variances of the two datasets.
Conclusion
The cross-validation of analytical data is a critical exercise in the pharmaceutical industry to ensure data integrity and consistency.[4] For this compound, both HPLC-UV and GC-MS serve as powerful, complementary techniques. By following a structured comparative testing protocol rooted in ICH principles, organizations can confidently transfer methods, introduce secondary test methods, and ensure the unwavering quality of their intermediates and final APIs. This not only satisfies regulatory expectations but also builds a robust foundation for the entire drug development lifecycle.[13]
References
- BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- Velev, G. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Shirkhedkar, A., et al. (n.d.). Analytical method validation: A brief review.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column.
- Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Review of Modern Methodologies
Introduction
The pyridine ring is a cornerstone heterocyclic scaffold, integral to a vast array of FDA-approved drugs, agrochemicals, and advanced functional materials.[1][2][3] Its prevalence underscores the critical importance of developing efficient, robust, and versatile synthetic methods to access functionally diverse pyridine derivatives. Historically, the construction of the pyridine core relied on classical condensation reactions using acyclic precursors.[1][4][5] While foundational, these methods often suffer from limitations such as harsh reaction conditions and a restricted substrate scope.
Modern organic synthesis has ushered in an era of unprecedented innovation, providing powerful new tools for pyridine construction and functionalization. This guide offers a comparative analysis of key synthetic strategies, moving from classical ring-forming reactions to contemporary transition-metal-catalyzed and C-H functionalization methods. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Part 1: Ring Construction Strategies (De Novo Synthesis)
The de novo synthesis of the pyridine ring from acyclic precursors remains a powerful and widely used strategy, particularly when complex substitution patterns are desired from the outset. These methods assemble the ring through a series of bond-forming events, with classical condensation reactions and modern cycloadditions representing the two major pillars of this approach.
Classical Condensation Reactions: The Foundation
For over a century, multicomponent condensation reactions have been the workhorses for pyridine synthesis.[6] These methods typically involve the reaction of carbonyl compounds, an amine source (most often ammonia), and active methylene compounds to build the pyridine core in a single pot.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this reaction is arguably the most well-known method for pyridine synthesis.[7] It is a multicomponent reaction that condenses two equivalents of a β-dicarbonyl compound (like a β-ketoester), one equivalent of an aldehyde, and an ammonia source.[6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[6][7][8]
Causality Behind Experimental Choices: The elegance of the Hantzsch synthesis lies in its convergence. The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[9] The final oxidation step is driven by the thermodynamic stability gained from aromatization.[7]
Mechanism of the Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Guareschi-Thorpe Pyridine Synthesis
This method, introduced by Icilio Guareschi and later extended by Jocelyn Thorpe, provides access to 2,6-dihydroxypyridine derivatives (pyridones).[10] The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10][11][12] Modern variations have expanded its utility, for instance, by using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter.[13][14]
Causality Behind Experimental Choices: The reaction mechanism initiates with the base-catalyzed condensation between the two ester components, followed by the incorporation of ammonia to facilitate cyclization. The use of cyanoacetamide or alkyl cyanoacetate with 1,3-dicarbonyl compounds allows for the construction of highly functionalized hydroxy-cyanopyridines.[13] The choice of an aqueous, green buffer system in recent protocols highlights the drive towards more environmentally benign syntheses.[13][14]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for generating 2,4,6-trisubstituted pyridines.[15] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, with ammonium acetate serving as the nitrogen donor.[16][17][18]
Causality Behind Experimental Choices: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a soft nucleophile in a Michael 1,4-addition to the α,β-unsaturated carbonyl compound.[15][16] The resulting 1,5-dicarbonyl intermediate undergoes a cyclodehydration reaction with ammonia (from ammonium acetate) to form the final pyridine product.[19] This convergent approach allows for significant variation in all three components, leading to a wide diversity of accessible pyridine structures.[16]
| Method | Starting Materials | Key Features | Advantages | Limitations |
| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia | Forms 1,4-dihydropyridine intermediate | Simple, one-pot, high-yielding for symmetrical pyridines.[6] | Requires subsequent oxidation step; limited to symmetrical 3,5-substitution. |
| Guareschi-Thorpe | Cyanoacetic ester, β-Ketoester, Ammonia | Produces 2,6-dihydroxypyridines (pyridones) | Access to highly functionalized pyridones.[11] | Scope can be limited by the availability of starting materials. |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc | Convergent synthesis of 2,4,6-trisubstituted pyridines | High yields, broad substrate scope, modular.[15][16] | Requires pre-synthesis of the pyridinium salt. |
Modern Cycloaddition Strategies
Cycloaddition reactions offer an elegant and often highly regioselective means of constructing the pyridine ring. These methods are particularly powerful for creating pyridine structures that are difficult to access through classical condensation routes.[20]
Boger Pyridine Synthesis ([4+2] Cycloaddition)
Developed by Dale Boger, this synthesis is a prime example of an inverse-electron-demand Diels-Alder reaction.[20][21] It typically involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich enamine (the dienophile).[20][22] The initial cycloadduct spontaneously loses dinitrogen (N₂) to form a dihydropyridine, which then eliminates the amine to aromatize, yielding the final pyridine product.[20]
Causality Behind Experimental Choices: This strategy is exceptionally powerful for the synthesis of highly substituted pyridines with defined regiochemistry. The choice of substituents on the triazine and the ketone precursor to the enamine directly dictates the final substitution pattern on the pyridine ring. This method has been instrumental in the total synthesis of complex natural products.[20][23]
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
These reactions represent a highly atom-economical approach to pyridine synthesis, typically involving the cyclotrimerization of two alkyne molecules and a nitrile.[24][25] Catalysts based on cobalt, rhodium, and nickel are commonly employed to mediate this transformation.
Causality Behind Experimental Choices: The role of the transition metal is to assemble the three components in a stepwise manner within its coordination sphere, providing a low-energy pathway that is thermally forbidden.[25] This method allows for the rapid construction of the pyridine core from simple, readily available building blocks and offers a different substitution pattern than condensation or [4+2] cycloaddition reactions.
Part 2: Ring Modification Strategies (Post-Formation Functionalization)
An alternative and equally important approach is the functionalization of a pre-existing pyridine ring. This is particularly useful in late-stage functionalization during drug development.[2] However, the electronic nature of the pyridine ring presents unique challenges and opportunities compared to benzene.
Electrophilic Aromatic Substitution (SEAr)
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack, making reactions like Friedel-Crafts and nitration much more difficult than on benzene.[5][26][27] When these reactions do occur, they proceed under harsh conditions and are highly regioselective for the C-3 position.[28][29][30]
Causality Behind Experimental Choices: Attack at C-3 is favored because the resulting carbocation intermediate does not place a positive charge on the electronegative nitrogen atom, unlike the intermediates formed from attack at C-2 or C-4.[27][29][30] Furthermore, under the strongly acidic conditions often required, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more challenging.[31]
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution, especially at the C-2 and C-4 positions.[32][33][34]
Causality Behind Experimental Choices: Nucleophilic attack at the C-2 or C-4 position generates a high-energy anionic intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.[32][33][34] This resonance stabilization provides a lower energy pathway compared to attack at C-3, where the charge remains on the carbon atoms.[32] A classic example is the Chichibabin reaction , which uses sodium amide (NaNH₂) to directly aminate pyridine at the 2-position.[24]
Regioselectivity of Substitution on the Pyridine Ring
Caption: Favored positions for electrophilic vs. nucleophilic attack.
Transition-Metal-Catalyzed Cross-Coupling
The advent of transition-metal catalysis has revolutionized the functionalization of pyridines.[35][36] By converting a C-H or C-Halogen bond into a C-C or C-Heteroatom bond, these methods provide unparalleled access to a vast chemical space. The Suzuki-Miyaura coupling is a premier example, used extensively to form C-C bonds by coupling halopyridines with boronic acids.[37]
Causality Behind Experimental Choices: The success of these reactions hinges on the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.[37] For less reactive substrates like chloropyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step, which is the rate-determining part of the cycle.[38] While bromopyridines are generally more reactive, advances in catalyst systems have made the more economical chloropyridines viable substrates.[38][39]
Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol is a generalized procedure based on established methods for coupling challenging heterocyclic chlorides.
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the 2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required for the transmetalation step.
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1-2 mol%), and the appropriate ligand, such as SPhos (2-4 mol%).
-
Rationale: A pre-catalyst like Pd₂(dba)₃ generates the active Pd(0) species in situ. The bulky, electron-rich SPhos ligand accelerates the rate-limiting oxidative addition of the C-Cl bond to the palladium center.
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) via syringe.
-
Rationale: Degassed solvent prevents catalyst deactivation. Dioxane and toluene are common choices for their ability to dissolve the reagents and their high boiling points.
-
-
Reaction: Heat the mixture at 80-110 °C with vigorous stirring until analysis (TLC or GC-MS) shows complete consumption of the starting material.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. The crude product is then purified by column chromatography.
The Modern Frontier: Direct C-H Functionalization
The most atom- and step-economical approach is the direct functionalization of a C-H bond, which avoids the need for pre-functionalized starting materials like halopyridines.[1][4][5] Transition-metal catalysis has been a key enabler of this field.[26][35][40]
Causality Behind Experimental Choices: These reactions often rely on a directing group to achieve regioselectivity. The pyridine nitrogen itself can act as a native directing group, guiding the metal catalyst to functionalize the C-2 position due to the formation of a stable five-membered cyclometalated intermediate.[35] However, achieving selectivity at the more remote C-3 and C-4 positions is a significant challenge that has been addressed with innovative strategies, including temporary de-aromatization and the use of specialized directing groups.[2][40]
Conclusion
The synthesis of substituted pyridines has evolved dramatically from its classical roots in condensation chemistry. While foundational methods like the Hantzsch and Kröhnke syntheses remain highly relevant, modern strategies based on cycloadditions and transition-metal catalysis have opened new avenues for accessing unprecedented structural diversity. For drug development professionals and researchers, the choice of method is a strategic one. De novo syntheses are ideal for constructing complex cores from simple building blocks, while late-stage functionalization strategies, particularly C-H activation and cross-coupling, offer powerful tools for rapidly generating analogs and exploring structure-activity relationships. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly ensure that the pyridine scaffold remains a vibrant and accessible area of chemical synthesis for years to come.
References
- Kröhnke pyridine synthesis. (n.d.). In Wikipedia.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Synlett.
- Boger pyridine synthesis. (n.d.). In Wikipedia.
- C–H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry.
- Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate.
- Hantzsch pyridine synthesis. (n.d.). ScienceDirect.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Journal of Pharmaceutical Research International.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journal of Organic Chemistry.
- EAS Reactions of Pyridine. (2024, September 23). Pearson+.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). Chemistry – A European Journal.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing.
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2023, May 20). RSC Advances.
- Electrophilic substitution on pyridine. (n.d.). Química Orgánica.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Kröhnke Pyridine Synthesis. (n.d.). Merck Index.
- Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures.
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- Boger pyridine synthesis. (n.d.). Wikiwand.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). Semantic Scholar.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). Benchchem.
- Transition Metal-Catalyzed Pyridine Synthesis. (2016, February 12). Elsevier.
- Recent Strategies for the Synthesis of Pyridine Derivatives. (2025, August 6). ChemInform.
- Transition Metal-Catalyzed Pyridine Synthesis: Transition Metal-Catalyzed Heterocycle Synthesis Series. (n.d.). Barnes & Noble.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry.
- Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018, September 14). Organic Letters.
- Why nucleophilic substitution in pyridine favours at position-2? (2016, November 22). Quora.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central.
- We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
- Guareschi-Reaktion. (n.d.). In Wikipedia.
- Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.). Homework.Study.com.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- C–H functionalization of pyridines. (2023, June 15). Organic & Biomolecular Chemistry.
- Metal-catalysed Pyridine Ring Synthesis. (n.d.). WordPress.
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (n.d.). PubMed Central.
- Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Elsevier.
- Boger Pyridine Synthesis Mechanism. (2022, March 21). YouTube.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- Boger pyridine synthesis. (2020, April). ResearchGate.
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. (n.d.). Benchchem.
- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.
- The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate.
- Suzuki reaction. (n.d.). In Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Kröhnke Pyridine Synthesis [drugfuture.com]
- 19. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 21. Boger pyridine synthesis - Wikiwand [wikiwand.com]
- 22. youtube.com [youtube.com]
- 23. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsonline.com [ijpsonline.com]
- 25. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 26. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 27. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 28. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 29. aklectures.com [aklectures.com]
- 30. homework.study.com [homework.study.com]
- 31. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 33. echemi.com [echemi.com]
- 34. quora.com [quora.com]
- 35. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 36. researchgate.net [researchgate.net]
- 37. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. mdpi.com [mdpi.com]
- 40. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methoxy-2-methylpyridine-3-carbonitrile Analogs for Anticancer Drug Discovery
In the landscape of modern drug discovery, computational techniques, or in silico methods, have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful tool to predict the binding interactions between a small molecule (ligand) and a biological target, typically a protein.[3][4] This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on a series of virtual analogs of 6-methoxy-2-methylpyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] Pyridine-3-carbonitrile derivatives have demonstrated a range of pharmacological activities, including potent anticancer effects.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the why behind the how, grounding every methodological choice in established scientific principles and best practices. Our goal is to provide a self-validating framework for conducting credible and insightful in silico analyses.
The Rationale: Why this compound and Why a Comparative Docking Study?
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The 3-carbonitrile and other substitutions on the pyridine ring can lead to diverse biological activities.[8][9] Specifically, derivatives of pyridine-3-carbonitrile have shown promise as anticancer agents, with some studies pointing towards the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[10]
A comparative docking study of a series of analogs allows us to:
-
Identify Potential Lead Compounds: By comparing the predicted binding affinities and interaction patterns of multiple analogs, we can prioritize which compounds are most likely to be active and warrant synthesis and experimental testing.[1]
-
Elucidate Structure-Activity Relationships (SAR): Understanding how different functional groups on the parent scaffold influence binding to the target protein is crucial for rational drug design and optimization.[2]
-
Generate Testable Hypotheses: The docking results can provide detailed hypotheses about the key molecular interactions driving binding, which can then be validated experimentally.
For this guide, we will perform a comparative docking study of this compound and a small, representative set of its virtual analogs against human CDK2, a well-established target in cancer therapy.
The Workflow: A Step-by-Step Guide to a Rigorous Comparative Docking Study
A successful and reliable docking study hinges on a meticulous and well-validated workflow. Each step is crucial for the integrity of the final results.
Figure 1: A generalized workflow for a comparative molecular docking study.
Protein Target Preparation
The quality of the protein structure is paramount for a meaningful docking study.
Step 1: Retrieval of the Protein Structure
-
Action: Download the crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1E9H.
-
Rationale: A co-crystallized structure provides a biologically relevant conformation of the active site and a reference ligand for validating our docking protocol.
Step 2: Protein Cleaning and Preparation
-
Action:
-
Remove water molecules and any co-solvents from the PDB file.
-
Separate the protein chain(s) from the co-crystallized ligand and any other heteroatoms.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign partial charges to the protein atoms using a force field (e.g., CHARMm).
-
-
Rationale: Water molecules can interfere with the docking algorithm, and their positions are often not well-resolved. Adding hydrogens and assigning charges are essential for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.
Ligand Library Preparation
We will create a small virtual library of analogs based on the this compound scaffold.
Step 1: 2D Structure Sketching
-
Action: Draw the 2D structures of the parent compound and its analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
Our Virtual Analog Library:
-
Parent Compound: this compound
-
Analog 1: 6-Hydroxy-2-methylpyridine-3-carbonitrile (investigating the effect of a hydrogen bond donor)
-
Analog 2: 6-Methoxy-2-methyl-N-phenylpyridine-3-carboxamide (replacing the nitrile with a larger, more flexible group)
-
Analog 3: 2-Methyl-6-(phenylamino)pyridine-3-carbonitrile (exploring a different substitution pattern)
Step 2: 3D Structure Generation and Energy Minimization
-
Action:
-
Convert the 2D structures into 3D conformers.
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).
-
-
Rationale: Energy minimization ensures that the starting conformation of the ligand is sterically feasible and at a low energy state, which can improve the efficiency and accuracy of the docking simulation.
Molecular Docking Simulation
This is the core of the study where we predict the binding of our ligands to the protein target.
Step 1: Defining the Binding Site
-
Action: Define the binding site (or "grid box") on the CDK2 protein. This is typically done by selecting the region around the co-crystallized ligand from the original PDB file.
-
Rationale: This focuses the docking algorithm on the active site of interest, saving computational time and reducing the likelihood of finding irrelevant binding poses.
Step 2: Docking Protocol Validation
-
Action: Before docking our analog library, we must validate our docking protocol. This is a critical step to ensure the trustworthiness of our results.[11][12] A common and effective method is to re-dock the co-crystallized ligand back into the protein's active site.[13]
-
Procedure:
-
Extract the co-crystallized ligand from the PDB file (in our case, from 1E9H).
-
Dock this ligand back into the prepared CDK2 structure using our chosen docking software (e.g., AutoDock Vina, Glide).
-
Compare the predicted binding pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD).
-
-
Success Criterion: An RMSD value of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][13]
Step 3: Docking the Ligand Library
-
Action: Dock each of the prepared ligands from our virtual library into the defined binding site of CDK2 using the validated protocol.
-
Software and Algorithms: Numerous docking programs are available, each with its own search algorithm and scoring function.[3][14] For this guide, we will conceptually use a Lamarckian Genetic Algorithm, which is a popular and effective search algorithm for exploring different ligand conformations and orientations within the binding site.[15]
Results Analysis and Visualization
Step 1: Analyzing Docking Scores and Binding Energies
-
Action: The docking software will generate a binding affinity score (often in kcal/mol) for each predicted binding pose of each ligand. We will focus on the top-ranked pose for each compound.
-
Rationale: The binding affinity score is an estimate of the strength of the interaction between the ligand and the protein. More negative scores generally indicate stronger predicted binding.
Step 2: Visualizing and Interpreting Binding Interactions
-
Action: Use molecular visualization software (e.g., PyMOL, Chimera) to examine the predicted binding poses of the top-ranked ligands within the CDK2 active site. Identify key interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
-
Rationale: This qualitative analysis is crucial for understanding the structural basis of the predicted binding affinities and for generating SAR hypotheses. For example, does the hydroxyl group in Analog 1 form a hydrogen bond that is not present in the parent compound?
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results for our virtual library of this compound analogs against CDK2.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with CDK2 Active Site Residues |
| Parent Compound | This compound | -7.8 | Hydrogen bond between pyridine nitrogen and Leu83; Hydrophobic interactions with Ile10, Val18, and Ala31. |
| Analog 1 | 6-Hydroxy-2-methylpyridine-3-carbonitrile | -8.5 | Additional hydrogen bond from the 6-hydroxy group to the backbone carbonyl of Asp86; Retains interactions of the parent compound. |
| Analog 2 | 6-Methoxy-2-methyl-N-phenylpyridine-3-carboxamide | -9.2 | Pi-pi stacking between the phenyl ring and Phe80; Hydrogen bonds from the amide NH and carbonyl to Glu81 and Leu83. |
| Analog 3 | 2-Methyl-6-(phenylamino)pyridine-3-carbonitrile | -8.9 | Hydrogen bond from the amino linker to Asp86; Pi-pi stacking between the phenyl ring and Phe80. |
Interpretation of Results:
-
Analog 1 shows a more favorable binding affinity than the parent compound, suggesting that the introduction of a hydrogen bond donor at the 6-position is beneficial for binding.
-
Analog 2 has the best predicted binding affinity. The replacement of the nitrile with an N-phenylcarboxamide group allows for additional hydrogen bonding and favorable pi-pi stacking interactions with Phe80 in the active site.
-
Analog 3 also shows improved binding affinity, highlighting the importance of interactions with Phe80.
These in silico results suggest that further exploration of substitutions at the 3- and 6-positions of the pyridine ring could lead to the development of more potent CDK2 inhibitors. The N-phenylcarboxamide moiety in Analog 2 appears to be a particularly promising avenue for optimization.
Trustworthiness and Self-Validation
The credibility of any in silico study rests on rigorous validation.[16]
-
Protocol Validation: As described in section 2.3, re-docking the co-crystallized ligand is a non-negotiable step to ensure the docking protocol is sound.[11][13]
-
Correlation with Experimental Data: The ultimate validation of a docking study is its ability to correlate with and predict experimental results. If experimental data (e.g., IC50 values) were available for these analogs, we would expect to see a correlation between lower (more potent) IC50 values and more favorable (more negative) docking scores.
-
Use of Decoy Sets: For large-scale virtual screening, docking a set of known inactive molecules ("decoys") along with known active compounds can assess the ability of the docking protocol to distinguish between binders and non-binders.[12][13]
Figure 2: Logical flow for ensuring the trustworthiness of docking results.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of this compound analogs. By grounding our methodology in established best practices, including protocol validation and detailed interaction analysis, we can generate credible, actionable insights for guiding drug discovery efforts.
The hypothetical results from our study suggest that analogs with hydrogen bond donors/acceptors at the 6-position and larger aromatic moieties at the 3-position may exhibit enhanced binding to CDK2. These findings provide a clear rationale for the synthesis and experimental evaluation of compounds like Analog 2. Future in silico work could expand the virtual library, explore other potential cancer targets, and employ more computationally intensive methods like molecular dynamics simulations to further refine our understanding of the binding thermodynamics.
References
- Patsnap Synapse. (2025, March 20).
- ResearchGate. (2022, April 25).
- Bioinformaticist. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]
- Dove Medical Press. (2016, June 24). Molecular docking as a popular tool in drug design, an in silico travel.[Link]
- Slideshare. (n.d.). In silico drug design/Molecular docking.[Link]
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.[Link]
- Taylor & Francis Online. (2020, December 18).
- Microbe Notes. (2023, August 3). In silico Drug Design- Definition, Methods, Types, Uses.[Link]
- ResearchGate. (2013, October 22).
- ResearchGate. (2021, January 13).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Docking of pyridine-3-carbonitrile derivatives (4a-j) into active site of HT-hTS.[Link]
- Taylor & Francis Online. (2021, January 13).
- Michigan State University. (n.d.).
- Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.[Link]
- Taylor & Francis Online. (2021, January 13).
- PubMed Central. (n.d.).
- Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.[Link]
- National Institutes of Health. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
Sources
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. dovepress.com [dovepress.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-methylpyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-2-methylpyridine-3-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling pyridine and nitrile-containing compounds.
Understanding the Hazard Profile
Key potential hazards include:
-
Toxicity: Harmful if swallowed or inhaled.[1]
-
Irritation: Causes serious eye irritation and may cause respiratory irritation.[1]
-
Reactivity: Nitrile compounds can potentially release toxic hydrogen cyanide gas under acidic conditions.[2]
Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption.[2] |
| Body Protection | A laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors.[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be poured down the drain or mixed with regular trash.[3]
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[2]
-
Use a Dedicated Waste Container:
-
Proper Labeling: The waste container must be clearly and securely labeled with the following information:[2]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date when the waste was first added to the container.
-
-
Safe Storage:
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Spill Management and Decontamination
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Spill Response:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[3]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3]
-
Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[3]
-
Large Spills: For large spills, contact your institution's EHS department immediately.
Decontamination:
-
Surfaces: Clean the spill area thoroughly with an appropriate solvent, followed by a wash with soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Equipment: Reusable labware that has come into contact with the compound should be decontaminated. An overnight soak in a suitable solvent or detergent solution is generally effective. All cleaning solutions should be collected as hazardous waste.
-
Personal Decontamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Disposal Workflow Diagram
Caption: Decision-making process for the proper disposal of this compound.
References
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Wang, C. C., Lee, C. M., & Ho, M. C. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
- Wang, C. C., Lee, C. M., & Ho, M. C. (2004). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University.
- Safety Data Sheet for 2-methylpyridine borane complex. (2024, April 19). Angene Chemical.
- Ali, U., Mehmood, A., Khan, M. A., Ali, W., Haider, J., & Ahmad, S. (2024). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. MDPI.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
Sources
Personal protective equipment for handling 6-Methoxy-2-methylpyridine-3-carbonitrile
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides essential information on the selection and use of personal protective equipment (PPE) when handling 6-Methoxy-2-methylpyridine-3-carbonitrile.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of a robust safety plan. Based on analogous compounds, the primary hazards are summarized below.
| Potential Hazard | Description | Primary Exposure Routes |
| Skin Irritation | May cause skin irritation upon direct contact. | Dermal |
| Eye Irritation | May cause serious eye irritation or damage. | Ocular |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation. | Inhalation |
| Flammability | Structurally similar pyridine derivatives are flammable liquids and vapors. | Inhalation, Dermal |
| Toxicity | Pyridine and nitrile compounds can be harmful if swallowed or in contact with skin. | Ingestion, Dermal |
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control vapor and dust exposure. Ensure proper ventilation in the laboratory.
-
Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and procedures.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. The following recommendations are based on a risk assessment for common laboratory tasks.
Eye and Face Protection
-
Standard Use: Chemical splash goggles are mandatory at all times when handling this compound.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of large volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against a variety of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use and remove them properly to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect your skin and clothing.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Respiratory Protection
-
Under Normal Conditions: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.
-
In Case of Insufficient Ventilation: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.
Consult your institution's EHS department for specific disposal procedures and comply with all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent. For large spills, contact your institution's EHS department immediately.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Angene Chemical. (2024, April 19). 2-methylpyridine borane complex Safety Data Sheet.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
